molecular formula C32H22N6Na2O8S2 B15568027 Direct Violet 1

Direct Violet 1

Cat. No.: B15568027
M. Wt: 728.7 g/mol
InChI Key: VDRKHPFIMDTBNX-UHFFFAOYSA-L
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Description

See also: C.I. Direct Violet 1 (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H22N6Na2O8S2

Molecular Weight

728.7 g/mol

IUPAC Name

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI Key

VDRKHPFIMDTBNX-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Direct Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, also known by its Colour Index name C.I. 22570, is a double azo dye.[1] It sees primary application in the dyeing of cellulosic materials such as cotton, viscose, paper, and leather, as well as silk and polyamide fibers.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, compiled from various scientific and safety resources. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may be investigating this compound for novel applications, including its recently explored potential as a protein-protein interaction inhibitor.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from multiple sources to provide a concise reference.

PropertyValueSource(s)
IUPAC Name disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate[5]
Synonyms C.I. This compound, Direct Violet N, Direct Violet 4RB, Chlorazol Violet N, Diamine Violet N[1][6][7]
CAS Number 2586-60-9[1][6]
C.I. Number 22570[1][6]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[1][6]
Molecular Weight 728.66 g/mol [1][6]
Physical Appearance Red-brown to dark blue or black powder[1][6][8]
Solubility Soluble in water; slightly soluble in ethanol; insoluble in other organic solvents.[1][6] A specific solubility in water has been reported as 62.5 mg/mL with the use of ultrasonic treatment.[3][4][1][3][4][6]
Melting Point Data not available.[9]
Decomposition Temp. Data not available.[9]
Maximum Absorption (λmax) Data not available.

Reactivity and Stability

This compound exhibits characteristic behaviors in the presence of acids, bases, and certain metal ions.[1]

  • In Strong Acids: When dissolved in concentrated sulfuric acid, it produces a dark blue solution, which upon dilution turns dark purple.[1] In the presence of nitric acid, the dye turns reddish-brown.[1] Adding strong hydrochloric acid to an aqueous solution of this compound results in a purple precipitate.[1]

  • In Strong Bases: The addition of a thick sodium hydroxide solution to an aqueous solution of the dye leads to a red sauce-colored precipitate.[1]

  • Effect of Metal Ions: The presence of copper ions in a dyeing bath can cause the color shade to become darker. Iron ions have a slight effect on the color.[1]

  • Chemical Stability: The dye is stable under recommended storage conditions.[9] It is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[9]

  • Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.[9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of chemical properties. Below are generalized protocols for assessing key properties of dyes like this compound.

Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of a dye in water.

G Workflow for Aqueous Solubility Determination prep Prepare a series of dye solutions in water at a constant temperature. equilibrate Allow solutions to equilibrate (e.g., 24 hours with agitation). prep->equilibrate centrifuge Centrifuge to separate undissolved dye. equilibrate->centrifuge supernatant Carefully extract the supernatant. centrifuge->supernatant measure Measure the absorbance of the supernatant using a spectrophotometer at the dye's λmax. supernatant->measure calculate Calculate the concentration using a pre-established calibration curve. measure->calculate

Workflow for Aqueous Solubility Determination

Methodology:

  • Preparation of Saturated Solutions: A series of vials containing distilled water are prepared. To each vial, an excess amount of this compound is added.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The solutions are then centrifuged at high speed to pellet any undissolved dye.

  • Analysis of Supernatant: A precise volume of the clear supernatant is carefully removed and diluted as necessary.

  • Spectrophotometric Measurement: The absorbance of the diluted supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of this compound.

  • Concentration Calculation: The concentration of the dye in the supernatant is determined by comparing its absorbance to a standard calibration curve of known dye concentrations. The solubility is then expressed in g/L or mg/mL.

Spectrophotometric Analysis for λmax Determination

This protocol describes the determination of the maximum absorption wavelength (λmax) of a dye.

G Protocol for λmax Determination prep_solution Prepare a dilute solution of This compound in the desired solvent (e.g., water). spectro_setup Set up a UV-Vis spectrophotometer to scan a range of wavelengths (e.g., 200-800 nm). prep_solution->spectro_setup blank Use the solvent as a blank to zero the spectrophotometer. spectro_setup->blank measure_sample Measure the absorbance spectrum of the dye solution. blank->measure_sample identify_peak Identify the wavelength at which the highest absorbance occurs. This is the λmax. measure_sample->identify_peak

Protocol for λmax Determination

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically water for direct dyes.[10]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is set to scan a broad range of wavelengths, for example, from 200 to 800 nm.[11]

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to serve as a blank and zero the instrument.

  • Sample Measurement: The blank is replaced with a cuvette containing the dye solution, and the absorbance spectrum is recorded.

  • λmax Identification: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength corresponding to the highest peak in the absorbance spectrum is the maximum absorption wavelength (λmax).[12]

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[13]

    • Skin Protection: Wear protective gloves and appropriate protective clothing.[13]

    • Respiratory Protection: If dust is generated, use an approved respirator.[13]

  • Handling: Avoid contact with skin and eyes. Minimize dust generation and accumulation. Wash thoroughly after handling.[13]

  • Storage: Store in a cool, dry place away from moisture and light, in a tightly sealed container.[4] Recommended storage temperature is 4°C for the powder.[4]

References

Direct Violet 1 molecular structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological activity of Direct Violet 1. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

Molecular Structure and Chemical Formula

This compound, also known by its synonyms C.I. This compound, C.I. 22570, Direct Violet N, and Direct Violet 4RB, is a double azo dye.[1][2] Its chemical identity is well-defined by its molecular formula and IUPAC name.

The molecular formula for this compound is C₃₂H₂₂N₆Na₂O₈S₂ .[1][2][3][4][5][6] Its IUPAC name is disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate.[4] The structure consists of two azo groups, which are responsible for its characteristic color.

Physicochemical Properties

This compound is a reddish-brown powder with specific solubility characteristics.[1][2] A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
Molecular Weight 728.66 g/mol [1][2][3]
CAS Registry Number 2586-60-9[1][3]
Appearance Reddish-brown powder[1][2]
Solubility in Water 62.5 mg/mL (with ultrasonic agitation)[3]
Solubility in Alcohol Slightly soluble[1]
Solubility in Others Insoluble in other organic solvents[1]

Experimental Protocols

The manufacturing process for this compound involves a double diazotization and coupling reaction.[1]

Materials:

  • 4-(4-Aminophenyl)benzenamine (Benzidine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma Acid)

  • Sodium carbonate (Na₂CO₃) or other suitable base

Procedure:

  • Double Diazotization: 4-(4-Aminophenyl)benzenamine is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added slowly to carry out the double diazotization, forming the tetra-azotized intermediate.

  • Coupling Reaction: In a separate vessel, two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid are dissolved in an alkaline solution (e.g., sodium carbonate) and cooled.

  • The tetra-azotized solution is then slowly added to the solution of the coupling component under acidic conditions while maintaining a low temperature to facilitate the coupling reaction.

  • The reaction mixture is stirred until the coupling is complete.

  • The resulting this compound dye is then precipitated, filtered, washed, and dried.

A general HPLC method for the analysis of azo dyes like this compound can be adapted as follows. This method is useful for determining the purity of the dye.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 stationary phase column

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Sample Preparation: A standard solution of this compound is prepared by dissolving a known amount in the mobile phase.

  • Injection: The sample is injected into the HPLC system.

  • Detection: The eluting compounds are monitored at the wavelength of maximum absorbance for this compound.

  • Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.

Biological Activity and Signaling Pathways

Recent research has identified this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC₅₀ values in the range of 1.47-2.63 μM.[3][7] This inhibitory action blocks the entry of the virus into host cells.

Visualizations

Synthesis_of_Direct_Violet_1 cluster_reactants Reactants cluster_process Process cluster_product Product 4-(4-Aminophenyl)benzenamine 4-(4-Aminophenyl)benzenamine Double_Diazotization Double Diazotization (NaNO2, HCl) 4-(4-Aminophenyl)benzenamine->Double_Diazotization 6-Amino-4-hydroxynaphthalene-2-sulfonic_acid 6-Amino-4-hydroxynaphthalene- 2-sulfonic acid (2 eq.) Coupling_Reaction Coupling Reaction (Acidic Conditions) 6-Amino-4-hydroxynaphthalene-2-sulfonic_acid->Coupling_Reaction Double_Diazotization->Coupling_Reaction Tetra-azotized Intermediate Direct_Violet_1 Direct_Violet_1 Coupling_Reaction->Direct_Violet_1

Caption: Synthesis pathway of this compound.

SARS_CoV_2_Inhibition SARS_CoV_2 SARS-CoV-2 Virus Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein ACE2_Receptor Host Cell ACE2 Receptor Spike_Protein->ACE2_Receptor Binding No_Viral_Entry Viral Entry Blocked Spike_Protein->No_Viral_Entry Viral_Entry Viral Entry ACE2_Receptor->Viral_Entry ACE2_Receptor->No_Viral_Entry Direct_Violet_1 This compound Direct_Violet_1->Spike_Protein Inhibits Binding Direct_Violet_1->ACE2_Receptor

References

Synthesis and manufacturing process of Direct Violet 1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its Colour Index name C.I. 22570, is a disazo dye recognized for its application in coloring various materials, particularly cellulosic fibers like cotton. Its molecular structure features two azo groups (-N=N-), which are responsible for its characteristic violet color. The synthesis of this compound is a classic example of diazo coupling, a fundamental process in the manufacturing of many synthetic dyes. This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key process considerations for the manufacturing of this compound.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

PropertyValue
C.I. Name This compound, C.I. 22570
CAS Number 2586-60-9
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂
Molecular Weight 728.66 g/mol
Appearance Reddish-brown powder
Solubility Soluble in water (deep purplish-red to purple solution), slightly soluble in ethanol, insoluble in other organic solvents.[1]
Dye Class Disazo, Direct Dye

Synthesis Pathway Overview

The manufacturing of this compound is a two-stage process rooted in well-established aromatic chemistry. The synthesis pathway can be summarized as follows:

  • Tetrazotization of 4-(4-Aminophenyl)benzenamine (Benzidine) : The process begins with the double diazotization of 4-(4-Aminophenyl)benzenamine. This reaction converts the two primary amino groups into highly reactive bis-diazonium salt groups. This step is conducted in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

  • Azo Coupling : The resulting bis-diazonium salt is then coupled with two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid. This electrophilic aromatic substitution reaction forms the two azo linkages, creating the final chromophoric system of the this compound molecule. The coupling is carried out under acidic conditions.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on established principles of azo dye chemistry. Precise industrial manufacturing processes may vary.

Materials and Reagents
ReagentMolar Mass ( g/mol )
4-(4-Aminophenyl)benzenamine (Benzidine)184.24
6-Amino-4-hydroxynaphthalene-2-sulfonic acid239.25
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl), concentrated (37%)36.46
Sodium Hydroxide (NaOH)40.00
Sodium Chloride (NaCl)58.44
Ice-
Water (deionized)18.02
Part 1: Tetrazotization of 4-(4-Aminophenyl)benzenamine
  • Preparation of the Amine Salt Suspension : In a suitable reaction vessel equipped with a stirrer and a thermometer, a suspension of one molar equivalent of 4-(4-Aminophenyl)benzenamine is prepared in water.

  • Acidification : Concentrated hydrochloric acid (approximately 2.5-3.0 molar equivalents) is slowly added to the suspension while stirring. The mixture is then cooled to 0-5 °C using an ice bath.

  • Diazotization : A solution of sodium nitrite (slightly over two molar equivalents) in cold water is added dropwise to the cold amine salt suspension over a period of 30-60 minutes. The temperature must be strictly maintained between 0-5 °C to prevent the decomposition of the diazonium salt.

  • Completion of Reaction : The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition of the sodium nitrite solution is complete. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper.

Part 2: Azo Coupling
  • Preparation of the Coupling Component Solution : In a separate vessel, two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid are dissolved in water with the aid of a stoichiometric amount of sodium hydroxide to form a soluble salt. The solution is then cooled to 5-10 °C.

  • Coupling Reaction : The cold bis-diazonium salt solution from Part 1 is slowly added to the stirred solution of the coupling component. The temperature should be maintained below 10 °C. The coupling reaction is typically carried out under acidic conditions.

  • Completion of Coupling : After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction. The formation of the violet dye will be visually apparent.

Part 3: Isolation and Purification
  • Salting Out : The this compound dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

  • Filtration : The precipitated dye is collected by filtration.

  • Washing : The filter cake is washed with a brine solution to remove inorganic salts and other water-soluble impurities.

  • Drying : The purified dye is then dried under appropriate conditions to yield the final product as a reddish-brown powder.

Synthesis and Manufacturing Workflow

The logical flow of the synthesis and manufacturing process for this compound is illustrated in the diagram below.

Synthesis_Workflow cluster_tetrazotization Stage 1: Tetrazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Isolation and Purification Benzidine 4-(4-Aminophenyl)benzenamine (Benzidine) Suspension Aqueous Suspension Benzidine->Suspension Acidification Acidification with HCl (0-5 °C) Suspension->Acidification Diazotization Addition of NaNO₂ Solution (0-5 °C) Acidification->Diazotization BisDiazonium Bis-Diazonium Salt Solution Diazotization->BisDiazonium CouplingReaction Azo Coupling (< 10 °C, Acidic) BisDiazonium->CouplingReaction CouplingComponent 6-Amino-4-hydroxynaphthalene-2-sulfonic acid CouplingSolution Aqueous Solution (pH adjusted) CouplingComponent->CouplingSolution CouplingSolution->CouplingReaction CrudeDye Crude this compound Solution CouplingReaction->CrudeDye SaltingOut Salting Out with NaCl CrudeDye->SaltingOut Filtration Filtration SaltingOut->Filtration Washing Washing with Brine Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Synthesis Workflow for this compound.

Properties and Applications

This compound is a water-soluble dye that exhibits good affinity for cellulosic fibers. It is primarily used in the dyeing and printing of cotton and other cellulose-based materials. It can also be used for dyeing silk, polyamide fibers, and their blends, as well as for coloring paper pulp and leather.[1] The color of the dye is sensitive to pH changes; it is dark blue in concentrated sulfuric acid and turns dark purple upon dilution. In the presence of strong hydrochloric acid, a purple precipitate is formed, while a red-brown precipitate forms with the addition of a concentrated sodium hydroxide solution.[1]

References

C.I. Direct Violet 1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2586-60-9

This technical guide provides an in-depth overview of C.I. Direct Violet 1, a double azo dye with significant applications in both industrial dyeing processes and contemporary biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, synthesis, and its emerging role as a protein-protein interaction inhibitor.

Physicochemical and Biological Properties

C.I. This compound is a water-soluble dye that appears as a reddish-brown to black powder[1][2][3]. Its solubility in water is noted to be 62.5 mg/mL, and it is slightly soluble in ethanol[4][5]. The dye's primary industrial application is in the coloring of cellulose-based materials such as cotton and paper, as well as silk and leather[1][2].

Recent research has highlighted its potential in drug development as a protein-protein interaction (PPI) inhibitor. Specifically, it has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry[4][5]. It also demonstrates inhibitory activity against the interaction between tumor necrosis factor-alpha (TNF-α) and its receptor (TNFR1)[5].

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 2586-60-9[1][6]
C.I. Number 22570[1]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[1][6]
Molecular Weight 728.66 g/mol [1][6]
IUPAC Name disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate[6]
Synonyms Direct Violet N, Direct Violet 4RB, Chlorazol Violet N[1][2][6]
Physical Appearance Reddish-brown to black powder[1][2][3]
Solubility in Water 62.5 mg/mL (requires sonication)[4][5]
IC₅₀ (SARS-CoV-2-S-RBD binding to ACE2) 1.47 µM[5]
IC₅₀ (SARS-CoV-S1S2 binding to ACE2) 2.63 µM[5]
IC₅₀ (TNF-R1-TNFα binding) 2.11 µM[5]
IC₅₀ (SARS-CoV-2 pseudovirus entry) 35.8 µM[5]

Synthesis Pathway

The synthesis of C.I. This compound is a multi-step process involving diazotization and coupling reactions. The general manufacturing method involves the double nitriding of 4-(4-Aminophenyl)benzenamine, which is then coupled with two molecules of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions[1].

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-(4-Aminophenyl)benzenamine C Double Diazotization (Acidic Conditions) A->C Nitrous Acid B 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (2 equivalents) D Azo Coupling B->D C->D E C.I. This compound D->E

Synthesis of C.I. This compound.

Experimental Protocols

In-Vitro SARS-CoV-2 Spike-ACE2 Interaction Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of C.I. This compound on the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • C.I. This compound (CAS 2586-60-9)

  • Recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 spike RBD protein

  • TR-FRET donor and acceptor fluorophores

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of C.I. This compound in an appropriate solvent (e.g., water with sonication)[5].

    • Create a serial dilution of the C.I. This compound stock solution in the assay buffer to achieve a range of test concentrations.

    • Prepare solutions of ACE2 and spike RBD proteins in the assay buffer at the concentrations recommended by the TR-FRET assay kit manufacturer.

  • Assay Protocol:

    • Add a fixed volume of the ACE2 protein solution to each well of the 384-well microplate.

    • Add the various dilutions of C.I. This compound or a vehicle control to the wells.

    • Add the spike RBD protein solution to the wells to initiate the binding reaction.

    • Incubate the plate at room temperature for the time specified in the assay kit's instructions to allow for protein-protein binding.

    • Add the TR-FRET detection reagents (donor and acceptor fluorophores).

    • Incubate the plate in the dark as per the manufacturer's protocol to allow for fluorophore binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of C.I. This compound relative to the vehicle control.

    • Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action as a PPI Inhibitor

C.I. This compound functions as a competitive inhibitor, likely by binding to the interaction surface of either the SARS-CoV-2 spike protein or the ACE2 receptor, thereby sterically hindering their association. This prevents the formation of the spike-ACE2 complex, which is a prerequisite for viral entry into host cells.

PPI_Inhibition cluster_normal Viral Entry Pathway (Uninhibited) cluster_inhibited Inhibition by C.I. This compound SARS_CoV_2 SARS-CoV-2 Spike Protein Binding Binding SARS_CoV_2->Binding ACE2 Host Cell ACE2 Receptor ACE2->Binding Viral_Entry Viral Entry Binding->Viral_Entry Blocked_Binding Binding Blocked DV1 C.I. This compound DV1->Blocked_Binding

References

Direct Violet 1 solubility in water and organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Direct Violet 1 (C.I. 22570) in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where this dye may be used. This document compiles available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known as Direct Violet N or Direct Violet 4RB, is a double azo dye with the chemical formula C₃₂H₂₂N₆Na₂O₈S₂ and a molecular weight of 728.66 g/mol .[1][2] It typically appears as a reddish-brown powder.[2] This dye is primarily utilized in the dyeing and printing of cotton, cellulose fibers, silk, polyamide fibers, and in the coloring of paper pulp and leather.[1][2]

Solubility Data

The solubility of a compound is a critical physical property that dictates its application and formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Quantitative Solubility of this compound
SolventConcentrationMethodReference
Water (H₂O)62.5 mg/mLUltrasonic[3]
Qualitative Solubility of this compound
SolventSolubilityObservationsReference
WaterSolubleForms a deep purplish-red to purple solution.[1][2][4]
EthanolSlightly SolubleForms a red-light purple solution.[1][2][4]
Other Organic SolventsInsoluble-[1][2][4]
Concentrated Sulfuric AcidSolubleForms a dark blue solution, which turns dark purple upon dilution.[2][4]
Concentrated Nitric AcidSolubleForms a reddish-brown solution.[4]
Aqueous Hydrochloric Acid-Addition of strong HCl to the aqueous solution causes a purple precipitate to form.[2][4]
Aqueous Sodium Hydroxide-Addition of concentrated NaOH to the aqueous solution results in a red-sauce colored precipitate.[2][4]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not widely published, standard methodologies for dyes can be readily applied. The following are detailed protocols for the gravimetric and UV-Visible spectrophotometric methods.

Gravimetric Method

This method is suitable for determining the solubility of a compound in a volatile solvent where the compound itself is thermally stable.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Temperature-controlled shaker or stirrer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the solution to stand to permit the undissolved solid to settle.

    • Carefully extract a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.

  • Solvent Evaporation:

    • Dispense the filtered, saturated solution into a pre-weighed container.

    • Evaporate the solvent in an oven at a temperature that is sufficient to remove the solvent but not so high as to decompose the dye.

  • Calculation of Solubility:

    • After complete evaporation of the solvent, weigh the container with the dried this compound residue.

    • The solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in mg/mL).

UV-Visible Spectrophotometry Method

This method is advantageous for colored substances like this compound and is generally more sensitive than the gravimetric method.

Materials:

  • This compound powder

  • Solvent of interest (must be transparent in the UV-Vis range of the dye)

  • UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform a series of dilutions to create several standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 1, step 1).

    • After equilibration, filter the saturated solution to remove undissolved solids.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solution from its absorbance.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of dye solubility.

G cluster_prep Solution Preparation cluster_separation Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Details cluster_spectro UV-Vis Details prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate filter Filter to remove undissolved solid equilibrate->filter gravimetric Gravimetric Method filter->gravimetric spectro UV-Vis Spectrophotometry filter->spectro evaporate Evaporate solvent gravimetric->evaporate weigh Weigh residue evaporate->weigh calculate_g Calculate Solubility (mass/volume) weigh->calculate_g dilute Dilute saturated solution measure_abs Measure absorbance at λmax dilute->measure_abs calculate_s Calculate concentration from calibration curve measure_abs->calculate_s

Caption: Workflow for Experimental Determination of Dye Solubility.

References

Spectral Properties of Direct Violet 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 1 is a diazo dye with applications ranging from textile dyeing to biological staining.[1][2] Recently, it has garnered significant interest in the biomedical field for its role as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][5] This technical guide provides a comprehensive overview of the spectral properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its mechanism of action in inhibiting SARS-CoV-2 viral entry.

Physicochemical Properties of this compound

This compound, also known as C.I. 22570, is a water-soluble dye with a reddish-brown appearance in powder form.[3] In aqueous solutions, it imparts a deep purplish-red to purple color. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms Direct Violet N, Direct Violet 4RB[3]
CAS Number 2586-60-9
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂
Molecular Weight 728.66 g/mol
Appearance Red-Brown Powder[3]
Solubility Soluble in water[3]

Spectral Properties of this compound

The spectral properties of a dye are critical for its application in various scientific disciplines. These properties, including absorbance and emission maxima, molar absorptivity, and quantum yield, dictate the optimal conditions for its use in spectrophotometric and fluorescence-based assays. While specific experimental values for this compound are not widely published, this section outlines the key spectral parameters and the methodologies to determine them.

Spectral PropertySymbolValue
Absorbance Maximum λmaxTo Be Determined
Molar Absorptivity εTo Be Determined
Emission Maximum λemTo Be Determined
Fluorescence Quantum Yield ΦTo Be Determined

Experimental Protocols for Determining Spectral Properties

Determination of Absorbance Maximum (λmax) and Molar Absorptivity (ε)

The absorbance characteristics of this compound can be determined using UV-Visible spectrophotometry.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent such as deionized water.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a linear range (e.g., 1, 2, 5, 10, and 20 µg/mL).

  • UV-Vis Spectrophotometry:

    • Use a UV-Vis spectrophotometer to scan the absorbance of one of the diluted solutions across a wavelength range of 250–700 nm to determine the wavelength of maximum absorbance (λmax).[6]

    • Measure the absorbance of all the prepared dilutions at the determined λmax.

  • Data Analysis:

    • Plot a standard curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the standard curve.[7]

Determination of Emission Maximum (λem) and Fluorescence Quantum Yield (Φ)

The fluorescence properties of this compound can be determined using a spectrofluorometer.

Protocol:

  • Preparation of Solutions: Prepare a series of dilute solutions of this compound with absorbance values at the excitation wavelength (determined from the absorbance spectrum) preferably below 0.1 to avoid inner filter effects.

  • Fluorescence Spectroscopy:

    • Excite the sample solutions at their absorbance maximum (λmax).

    • Record the fluorescence emission spectrum over a suitable wavelength range to determine the emission maximum (λem).[8]

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[9][10]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound solutions and the standard solutions.

    • The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the sample and standard, respectively.[9]

Visualization of the Mechanism of Action

This compound has been identified as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, which is the critical first step in viral entry into host cells.[3][4] This inhibitory action can be visualized as a logical workflow.

Inhibition_Workflow cluster_0 Normal Viral Entry Pathway cluster_1 Inhibition by this compound SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike Protein SARS_CoV_2->Spike_Protein expresses Binding Binding Spike_Protein->Binding ACE2_Receptor ACE2 Receptor (on Host Cell) ACE2_Receptor->Binding Viral_Entry Viral Entry Binding->Viral_Entry Direct_Violet_1 This compound Inhibition Inhibition Direct_Violet_1->Inhibition Inhibition->Binding

Caption: Inhibition of SARS-CoV-2 Spike-ACE2 interaction by this compound.

This diagram illustrates the normal pathway of SARS-CoV-2 viral entry, which involves the binding of the viral Spike Protein to the ACE2 receptor on a host cell. This compound acts as an inhibitor of this binding event, thereby blocking viral entry.

Conclusion

References

Direct Violet 1: A Potential Inhibitor of SARS-CoV-2 Viral Entry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ongoing global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated an urgent and multifaceted approach to the discovery and development of effective antiviral therapeutics. One promising strategy involves the inhibition of the initial and critical step of viral entry into host cells, which is mediated by the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. This whitepaper provides a comprehensive technical overview of the azo dye, Direct Violet 1, as a potential small-molecule inhibitor of this protein-protein interaction and subsequent viral entry. We consolidate the available in vitro data, present detailed experimental methodologies, and visualize the proposed mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the pursuit of novel anti-SARS-CoV-2 agents.

Introduction

The SARS-CoV-2 pandemic has underscored the critical need for a diverse arsenal of antiviral agents that can target various stages of the viral life cycle. The entry of SARS-CoV-2 into host cells is a prime target for therapeutic intervention. This process is initiated by the binding of the receptor-binding domain (RBD) of the viral spike protein to the hACE2 receptor on the surface of human cells. Disrupting this interaction can effectively neutralize the virus before it can establish an infection.

Small-molecule inhibitors offer several potential advantages over other therapeutic modalities, including oral bioavailability and potentially broader activity against viral variants. A screening of a chemical library of organic dyes and related compounds identified this compound as a molecule of interest with the ability to inhibit the SARS-CoV-2 spike-hACE2 interaction[1][2][3].

Mechanism of Action

This compound is an azo dye that has been demonstrated to function as a protein-protein interaction (PPI) inhibitor. Its proposed mechanism of action against SARS-CoV-2 is the direct interference with the binding of the viral spike protein to the hACE2 receptor. By binding to the spike protein, this compound is thought to allosterically or sterically hinder the interaction with hACE2, thereby preventing the initial attachment of the virus to the host cell surface. This blockade of viral entry is a critical step in preventing the subsequent stages of viral replication.

cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates This compound This compound This compound->Spike Protein Binds to Inhibition Inhibition This compound->Inhibition Inhibition->ACE2 Receptor Blocks Binding cluster_workflow Spike-ACE2 PPI Inhibition Assay Workflow Coat Plate Coat 96-well plate with hACE2 protein Block Block with BSA Coat Plate->Block Incubate Incubate Spike protein with this compound Block->Incubate Add to Plate Add Spike-inhibitor mixture to plate Incubate->Add to Plate Detect Detect bound Spike protein using HRP-conjugated antibody Add to Plate->Detect Readout Measure absorbance at 450 nm Detect->Readout cluster_workflow Pseudovirus Entry Assay Workflow Prepare Cells Seed hACE2-expressing cells in 96-well plates Incubate Virus Incubate pseudovirus with this compound Prepare Cells->Incubate Virus Infect Cells Infect cells with virus-inhibitor mixture Incubate Virus->Infect Cells Incubate Incubate for 48-72 hours Infect Cells->Incubate Lyse & Read Lyse cells and measure luciferase activity Incubate->Lyse & Read

References

Direct Violet 1: A Technical Whitepaper on its Biological Activities Beyond Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Violet 1, a diazo textile dye, has emerged as a molecule of interest for its significant biological activities extending beyond its traditional application in the dyeing industry. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's non-dyeing properties, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound is a water-soluble anionic dye characterized by the presence of two azo groups. While extensively used for coloring textiles, recent research has unveiled its capacity to interact with biological systems, demonstrating inhibitory effects on critical protein-protein interactions. This has opened avenues for exploring its potential as a lead compound in drug discovery, particularly in the context of antiviral and anti-inflammatory therapies. This whitepaper will delve into the known biological activities of this compound, presenting the available quantitative data and experimental contexts to facilitate further research and development.

Antiviral Activity: Inhibition of SARS-CoV-2 Entry

A significant non-dyeing biological activity of this compound is its ability to inhibit the entry of SARS-CoV-2 into host cells. This is achieved by disrupting the crucial protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.

Quantitative Data on SARS-CoV-2 Inhibition

The inhibitory potency of this compound against SARS-CoV-2 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) obtained in these studies.

Target/AssayIC50 Value (µM)Reference
SARS-CoV-2-S-RBD binding to ACE21.47[1]
SARS-CoV-S1S2 binding to ACE22.63[1]
SARS-CoV-2 pseudovirus entry into hACE2 cells35.8[1]
Experimental Protocols

Detailed experimental protocols for the above-mentioned assays are crucial for reproducibility and further investigation. While the specific protocols for this compound are detailed in the cited literature, this section outlines the general methodologies employed in such studies.

This assay quantifies the ability of a compound to block the interaction between the spike protein's receptor-binding domain (RBD) and the ACE2 receptor.

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection p1 Coat 96-well plate with Spike RBD protein p2 Block with BSA or similar blocking agent p1->p2 i1 Add this compound at various concentrations p2->i1 i2 Add biotinylated ACE2 protein i1->i2 i3 Incubate to allow for binding i2->i3 d1 Add Streptavidin-HRP i3->d1 d2 Add TMB substrate d1->d2 d3 Measure absorbance at 450 nm d2->d3 G cluster_prep Cell Preparation cluster_treatment Treatment and Infection cluster_readout Readout c1 Seed hACE2-expressing cells in 96-well plates t1 Pre-incubate pseudovirus with this compound c1->t1 t2 Add mixture to cells t1->t2 r1 Incubate for 48-72 hours t2->r1 r2 Lyse cells and measure luciferase activity r1->r2 G cluster_prep Plate Preparation cluster_incubation Competitive Binding cluster_detection Detection p1 Coat plate with recombinant TNF-R1 p2 Block non-specific binding sites p1->p2 i1 Add this compound and biotinylated TNFα p2->i1 i2 Incubate to allow for competition i1->i2 d1 Add Streptavidin-HRP i2->d1 d2 Add colorimetric substrate d1->d2 d3 Measure absorbance d2->d3 G A Animal Dosing (e.g., oral gavage with this compound) B Bone Marrow Extraction (from femur after specified time points) A->B C Slide Preparation (smear bone marrow cells on slides) B->C D Staining (e.g., Giemsa or Acridine Orange) C->D E Microscopic Analysis (count micronucleated polychromatic erythrocytes) D->E G cluster_viral SARS-CoV-2 Entry cluster_inflam Inflammatory Signaling Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Entry Viral Entry ACE2->Entry DV1_viral This compound DV1_viral->Spike Inhibits TNFa TNFα TNFR1 TNF-R1 TNFa->TNFR1 Binding Inflammation Inflammatory Cascade TNFR1->Inflammation DV1_inflam This compound DV1_inflam->TNFa Inhibits

References

Direct Violet 1: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, toxicity, and handling of Direct Violet 1 (CAS No. 2586-60-9). The information is compiled to assist researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as C.I. 22570 and Direct Violet N, is a double azo dye.[1] Its chemical formula is C₃₂H₂₂N₆Na₂O₈S₂ with a molecular weight of 728.66 g/mol .[1][2] It typically appears as a red-brown to black powder.[3] It is soluble in water, slightly soluble in alcohol, and insoluble in other organic solvents.[4]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures are recommended based on established safety guidelines.[5][6]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.[5][7]

  • Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use.[5][7]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat or a protective suit, to prevent skin contact.[5][7]

  • Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, use a suitable respirator.[5][7]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[5] The use of a chemical fume hood or local exhaust ventilation is recommended to control airborne levels.[5] An eyewash station and a safety shower should be readily accessible.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust or aerosols.[6]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing and reducing agents.[5] Recommended storage temperature is 4°C, sealed away from moisture and light. For solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.

Toxicological Information

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Quantitative Toxicity Data
EndpointSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50)RatOral300 < LD50 ≤ 2000 mg/kg (estimated)Category 4 (Harmful)
Skin Irritation------Causes skin irritationCategory 2
Eye Irritation------Causes serious eye irritationCategory 2A
Respiratory Irritation------May cause respiratory irritationSTOT SE 3
Carcinogenicity------Not classified as a carcinogen---
Mutagenicity------Mutagenicity data has been reported---

Note: The LD50 value is estimated based on the GHS classification "Acute toxicity, oral (Category 4)". This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

First Aid and Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

  • In case of skin contact: Flush skin with plenty of soap and water. Remove contaminated clothing. Get medical aid if irritation develops or persists.[5]

  • If inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[5]

  • If swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[6]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 2.1.[5]

  • Spill Cleanup: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[5]

Experimental Protocols

Acute Oral Toxicity (Modified from OECD 401)

This test provides information on the health hazards likely to arise from a short-term oral exposure to a substance.

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.

  • Test Animals: Healthy young adult rodents (e.g., rats) are commonly used. Animals are fasted before administration of the substance.

  • Procedure: A single dose of the substance is administered to the animals. If a single dose is not feasible, the dose can be given in smaller fractions over a period not exceeding 24 hours.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test)

This test is used to evaluate the mutagenic potential of a chemical compound.

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium) that carry mutations in genes involved in histidine synthesis. These bacteria, which are auxotrophic for histidine, are exposed to the test substance and plated on a histidine-limited medium. Mutagenic substances can cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies.

  • Metabolic Activation: The assay can be performed with and without the addition of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect substances that become mutagenic after metabolism.

  • Procedure:

    • The test substance at various concentrations, the bacterial strain, and the S9 mix (if used) are combined in a test tube.

    • The mixture is added to a molten top agar and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on negative control plates. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by a test substance in vivo.

  • Principle: The test substance is administered to an animal (typically a rodent). If the substance is genotoxic, it can cause the formation of micronuclei, which are small, membrane-bound DNA fragments from acentric chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. These micronuclei are retained in the cytoplasm of young erythrocytes after the expulsion of the main nucleus.

  • Procedure:

    • The test substance is administered to the animals, usually on one or more occasions.

    • At appropriate times after the last administration, bone marrow or peripheral blood is sampled.

    • The cells are stained, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined.

  • Evaluation: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls is an indication of genotoxicity.

Signaling Pathways and Mechanisms of Action

Potential Metabolic Activation of Azo Dyes

Azo dyes like this compound can undergo metabolic activation, a process that is a concern for this class of compounds. The azo bond can be cleaved by azoreductases, potentially forming aromatic amines. Some aromatic amines are known to be carcinogenic.

G cluster_0 Metabolic Activation of Azo Dyes A This compound (Azo Dye) C Reductive Cleavage of Azo Bond A->C B Azoreductases (e.g., in liver, gut microbiota) B->C D Formation of Aromatic Amines C->D E Potential Carcinogenic Metabolites D->E

Potential metabolic pathway of this compound.
Inhibition of SARS-CoV-2 Spike Protein-ACE2 Interaction

Recent research has identified this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is a critical step for viral entry into host cells.

G cluster_1 Inhibition of SARS-CoV-2 Viral Entry Spike SARS-CoV-2 Spike Protein Interaction Binding Spike->Interaction ACE2 Human ACE2 Receptor ACE2->Interaction Entry Viral Entry into Host Cell Interaction->Entry DV1 This compound DV1->Interaction Inhibits

Mechanism of this compound as a viral entry inhibitor.

References

An In-depth Technical Guide to Direct Violet 1: Properties, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1 is a disazo direct dye that has been traditionally used in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper. Chemically, it is a sodium salt of a complex aromatic sulfonic acid. Beyond its role as a colorant, recent research has unveiled a novel and significant application for this compound as a potent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike protein's interaction with the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry into host cells. This guide provides a comprehensive technical overview of this compound, encompassing its synonyms, chemical and physical properties, experimental protocols for its synthesis and application, and its mechanism of action as a viral entry inhibitor.

Synonyms and Alternative Names

This compound is known by a variety of names in industrial and scientific contexts. A comprehensive list of these is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

Name Identifier
This compoundCommon Name
C.I. This compoundColour Index Name[1]
C.I. 22570Colour Index Number[1][2]
Direct Violet NSynonym[1][2]
Direct Violet 4RBSynonym[1][2]
Airedale Violet NDSynonym[3]
Benzanil Violet NSynonym[3]
Diazine Violet NSynonym[3]
Chlorazol Violet NSynonym[4]
CCRIS 2413Chemical Repository Identifier[3]
NSC 75778National Cancer Institute Identifier[3]
CAS Number2586-60-9[1][2][3][5]

Chemical and Physical Properties

This compound is a complex organic molecule with specific physicochemical properties that dictate its applications. A summary of these properties is presented in Table 2.

Table 2: Chemical and Physical Properties of this compound

Property Value Reference
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[1][2][4][5]
Molecular Weight 728.66 g/mol [1][2][4][5]
Appearance Reddish-brown powder[1][2]
Solubility in Water Soluble (forms a deep purplish-red to purple solution)[1][2]
Solubility in Organic Solvents Slightly soluble in ethanol; insoluble in most other organic solvents[1]
Behavior in Strong Acid Dark blue in concentrated sulfuric acid[1]
Behavior in Strong Base Forms a red-brown precipitate with concentrated sodium hydroxide[1]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

The industrial manufacturing process for this compound involves the double diazotization of 4,4'-diaminobiphenyl (benzidine) and subsequent coupling with two equivalents of 6-amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) under acidic conditions[1]. Due to the carcinogenic nature of benzidine, its use is highly restricted. The following is a representative laboratory-scale protocol based on the general principles of azo dye synthesis.

Materials:

  • 4,4'-Diaminobiphenyl (Benzidine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Stirring apparatus

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Tetrazotization of 4,4'-Diaminobiphenyl:

    • In a beaker, dissolve a specific molar quantity of 4,4'-diaminobiphenyl in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (2 molar equivalents). Maintain the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes until the tetrazotization is complete. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve two molar equivalents of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium carbonate solution to form a solution of its sodium salt.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold tetrazotized solution to the solution of the coupling component with vigorous stirring.

    • Maintain a slightly alkaline pH by adding sodium carbonate solution as needed to facilitate the coupling reaction.

    • Continue stirring for several hours until the reaction is complete, which is indicated by the absence of the diazonium salt.

  • Isolation and Purification:

    • Precipitate the dye from the reaction mixture by adding sodium chloride (salting out).

    • Collect the solid dye by filtration and wash it with a saturated sodium chloride solution to remove impurities.

    • Dry the purified this compound powder in a vacuum oven at a moderate temperature.

Dyeing of Cotton Fabric with this compound

The following protocol outlines a standard procedure for dyeing cotton fabric with this compound in a laboratory setting.

Materials:

  • This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

  • Water bath or dyeing machine

  • Beakers

  • Stirring rod

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound by dissolving a known amount of the dye in distilled water.

    • In a beaker, prepare the dyebath with the required volume of the dye stock solution, water, and an electrolyte (e.g., 10-20 g/L of NaCl). The liquor ratio (ratio of the weight of the fabric to the volume of the dyebath) should be maintained, for example, at 1:20.

    • Adjust the pH of the dyebath to neutral or slightly alkaline (pH 7-8) if necessary.

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the dyebath at a temperature of approximately 40°C.

    • Gradually raise the temperature of the dyebath to 90-100°C over 30 minutes.

    • Maintain the dyeing at this temperature for 60-90 minutes with occasional stirring to ensure even dyeing.

    • Allow the dyebath to cool down gradually.

  • Rinsing and Drying:

    • Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye.

    • Squeeze the fabric to remove excess water and then air-dry or dry in an oven at a low temperature.

SARS-CoV-2 Spike-ACE2 Interaction Inhibition Assay

This is a generalized protocol for an in vitro assay to determine the inhibitory effect of this compound on the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.

Materials:

  • Recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 spike protein (Receptor Binding Domain, RBD)

  • This compound

  • 96-well microtiter plates

  • Assay buffer (e.g., PBS with Tween-20 and BSA)

  • Detection antibody (e.g., anti-spike protein antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant human ACE2 protein by incubating overnight at 4°C.

    • Wash the wells with assay buffer to remove any unbound protein.

    • Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., BSA solution) for 1-2 hours at room temperature.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted this compound solutions to the wells.

    • Add a constant concentration of the recombinant SARS-CoV-2 spike protein (RBD) to the wells.

    • Incubate the plate for 1-2 hours at room temperature to allow for the binding interaction and its inhibition.

  • Detection:

    • Wash the wells to remove unbound spike protein and inhibitor.

    • Add the HRP-conjugated anti-spike protein antibody to the wells and incubate for 1 hour at room temperature.

    • Wash the wells again to remove the unbound detection antibody.

    • Add the TMB substrate to the wells and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the absorbance against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the spike-ACE2 interaction.

Quantitative Data

Recent studies have provided quantitative data on the inhibitory activity of this compound against SARS-CoV-2.

Table 3: In Vitro Inhibitory Activity of this compound against SARS-CoV-2

Assay IC₅₀ Value (µM) Reference
Spike-ACE2 Protein-Protein Interaction Inhibition 1.47 - 2.63[5]
SARS-CoV-2 Pseudovirus Entry Inhibition 35.8[6]

Signaling Pathway and Experimental Workflow Diagrams

While this compound is not known to directly modulate intracellular signaling pathways in the classical sense, its mechanism of action as a SARS-CoV-2 entry inhibitor involves interfering with a critical biological pathway. The following diagrams illustrate the synthesis workflow and the mechanism of viral entry inhibition.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps 4,4'-Diaminobiphenyl 4,4'-Diaminobiphenyl Tetrazotization Tetrazotization 4,4'-Diaminobiphenyl->Tetrazotization NaNO2, HCl, 0-5°C Gamma_Acid 6-Amino-4-hydroxynaphthalene-2-sulfonic acid Coupling Coupling Gamma_Acid->Coupling Tetrazotization->Coupling Tetrazonium Salt Isolation Isolation Coupling->Isolation Salting Out Direct_Violet_1 This compound Isolation->Direct_Violet_1

Caption: A simplified workflow for the synthesis of this compound.

Viral_Entry_Inhibition cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike_Protein Spike Protein (RBD) ACE2_Receptor ACE2 Receptor Spike_Protein->ACE2_Receptor Binding Viral_Entry Viral Entry & Replication ACE2_Receptor->Viral_Entry Facilitates Direct_Violet_1 This compound Direct_Violet_1->Spike_Protein Inhibits Binding

Caption: Mechanism of SARS-CoV-2 entry inhibition by this compound.

Conclusion

This compound, a well-established dye, has emerged as a molecule of significant interest for the scientific and drug development communities due to its potent inhibition of the SARS-CoV-2 spike-ACE2 interaction. This guide has provided a detailed technical overview of its properties, synthesis, and applications, with a focus on its antiviral potential. The provided experimental protocols offer a foundation for researchers to further investigate the synthesis and biological activity of this and related compounds. The quantitative data on its inhibitory effects highlight its promise as a lead compound for the development of novel antiviral therapeutics. Further research into its mechanism of action and potential effects on cellular processes is warranted to fully elucidate its therapeutic potential.

References

The Biotechnological Applications of Direct Violet 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 1, a diazo dye traditionally used in the textile industry, has emerged as a molecule of significant interest in the field of biotechnology. This technical guide provides an in-depth overview of its primary research application as a potent inhibitor of SARS-CoV-2 viral entry. Furthermore, it briefly discusses its role as a direct stain for cellulosic and proteinaceous materials, an application rooted in its industrial uses. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and provides visual diagrams of experimental workflows and molecular mechanisms to facilitate a comprehensive understanding of this compound's utility in a research setting.

Inhibition of SARS-CoV-2 Viral Entry

The most prominent biotechnological application of this compound is its role as a small molecule inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is the critical first step in viral entry into host cells. This compound has been shown to effectively block this interaction, thereby preventing viral entry.[1][2][3]

Mechanism of Action

This compound functions by directly binding to the SARS-CoV-2 spike protein, rather than the human ACE2 receptor.[1][2] This binding event likely induces a conformational change in the spike protein's receptor-binding domain (RBD), preventing its attachment to ACE2 and thus inhibiting viral entry into the host cell.

cluster_0 Normal Viral Entry cluster_1 Inhibition by this compound SARS_CoV_2 SARS-CoV-2 Spike_Protein Spike Protein (RBD) SARS_CoV_2->Spike_Protein expresses ACE2_Receptor hACE2 Receptor Spike_Protein->ACE2_Receptor binds to Host_Cell Host Cell ACE2_Receptor->Host_Cell on Viral_Entry Viral Entry ACE2_Receptor->Viral_Entry mediates Direct_Violet_1 This compound Spike_Protein_Inhibited Spike Protein (RBD) (Inhibited) Direct_Violet_1->Spike_Protein_Inhibited binds to ACE2_Receptor_2 hACE2 Receptor No_Binding Binding Blocked Spike_Protein_Inhibited->No_Binding No_Viral_Entry Viral Entry Inhibited ACE2_Receptor_2->No_Viral_Entry cannot mediate No_Binding->ACE2_Receptor_2

Mechanism of this compound in inhibiting SARS-CoV-2 entry.
Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Assay Target IC50 (µM) Reference
ELISA-type PPI AssaySARS-CoV-2-S-RBD binding to hACE21.47[4]
ELISA-type PPI AssaySARS-CoV-S1S2 binding to hACE22.63[4]
ELISA-type PPI AssayTNF-R1 binding to TNFα2.11[4]
Pseudovirus Entry AssaySARS-CoV-2 pseudovirus entry into hACE2-expressing cells35.8[4]
Experimental Protocols

This assay quantifies the ability of this compound to inhibit the binding of the SARS-CoV-2 spike protein (or its subunits) to the human ACE2 receptor in a cell-free system.

Methodology:

  • Coating: 96-well plates are coated with 1.0 µg/mL of human ACE2 receptor and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Plates are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Compound Incubation: Various concentrations of this compound are pre-incubated with the respective spike protein subunit (e.g., 0.5 µg/mL SARS-CoV-2 RBD or 1.5 µg/mL SARS-CoV-2 S1) for 30 minutes at room temperature.

  • Binding Reaction: The compound-protein mixture is added to the ACE2-coated wells and incubated for 2 hours at room temperature.

  • Detection: The bound spike protein is detected using a specific primary antibody (e.g., anti-His-tag antibody conjugated to HRP) incubated for 1 hour at room temperature.

  • Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with 1M H₂SO₄.[1]

  • Data Acquisition: The absorbance is read at 450 nm using a plate reader. The IC50 value is calculated from the dose-response curve.

cluster_workflow ELISA-based PPI Assay Workflow start Start coat Coat plate with hACE2 Receptor start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block pre_incubate Pre-incubate Spike Protein with this compound block->pre_incubate add_to_plate Add mixture to plate pre_incubate->add_to_plate incubate Incubate add_to_plate->incubate wash2 Wash incubate->wash2 add_antibody Add HRP-conjugated primary antibody wash2->add_antibody wash3 Wash add_antibody->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end cluster_workflow Pseudovirus Entry Assay Workflow start Start seed_cells Seed HEK293T cells start->seed_cells transduce Transduce with hACE2 vector seed_cells->transduce incubate1 Incubate 24h transduce->incubate1 add_compound Add this compound incubate1->add_compound pre_incubate Pre-incubate 30 min add_compound->pre_incubate add_pseudovirus Add SARS-CoV-2 pseudovirus pre_incubate->add_pseudovirus incubate2 Incubate 48-72h add_pseudovirus->incubate2 lyse_cells Lyse cells incubate2->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence end End read_luminescence->end cluster_workflow Protein Thermal Shift Assay Workflow start Start prepare_mix Prepare reaction mix (Spike protein + SYPRO Orange) start->prepare_mix add_compound Add this compound prepare_mix->add_compound heat_plate Heat plate in qPCR machine (25°C to 95°C) add_compound->heat_plate monitor_fluorescence Monitor fluorescence heat_plate->monitor_fluorescence generate_curve Generate melting curve monitor_fluorescence->generate_curve determine_tm Determine Tm shift generate_curve->determine_tm end End determine_tm->end cluster_staining General Direct Staining Workflow start Start prepare_sample Prepare Sample (e.g., cellulose fibers) start->prepare_sample prepare_dye Prepare this compound staining solution prepare_sample->prepare_dye incubate Incubate sample in dye solution prepare_dye->incubate wash Wash to remove excess dye incubate->wash mount Mount for microscopy wash->mount visualize Visualize under microscope mount->visualize end End visualize->end

References

Direct Violet 1: A Technical Guide to GHS Classification and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1 (CAS No. 2586-60-9), a disazo dye, is utilized in various industrial applications, including textile and paper dyeing. While its primary function is as a colorant, recent research has also explored its potential as a SARS-CoV-2 inhibitor. This dual-use profile necessitates a thorough understanding of its hazard profile for safe handling and risk assessment in both industrial and research settings. This technical guide provides an in-depth overview of the Globally Harmonized System (GHS) classification of this compound, summarizing available toxicological and ecotoxicological data, and outlining experimental methodologies where accessible.

GHS Classification and Labeling

This compound is classified under the GHS for several hazards based on available data from safety data sheets (SDS). The primary classifications include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]

GHS Pictograms

The following pictograms are associated with the hazards of this compound:

PictogramHazard Class
Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Tract Irritation
Signal Word

Warning [1]

Hazard Statements[1]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements[1]

A comprehensive list of precautionary statements is provided in the table below, covering prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of water.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312Call a POISON CENTER/doctor if you feel unwell.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Hazards

Detailed toxicological data for this compound is limited in publicly accessible literature. Much of the available information is qualitative and derived from SDS.

Acute Toxicity
  • Oral: Classified as Category 4 (Harmful if swallowed).[1] Specific LD50 values are not consistently reported across different sources. One safety data sheet notes that the chemical, physical, and toxicological properties have not been thoroughly investigated.

Skin Corrosion/Irritation
  • Classified as Category 2 (Causes skin irritation).[1] Prolonged or repeated contact may cause skin irritation.[2]

Serious Eye Damage/Irritation
  • Classified as Category 2A (Causes serious eye irritation).[1] Dust may cause irritation and inflammation.[2]

Respiratory or Skin Sensitization
  • Information on skin and respiratory sensitization is limited. One source suggests it may cause skin irritation in sensitive individuals.[2]

Germ Cell Mutagenicity
  • One safety data sheet reports that mutagenicity data has been reported, but does not provide further details or citations.[2] A study on the genotoxicity of a "Direct Violet" dye in male rats indicated an increase in micronucleated polychromatic erythrocytes, suggesting genotoxic potential. However, the specific formulation of the dye used was not detailed.

Carcinogenicity
  • This compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2]

Reproductive Toxicity
  • No information is available regarding the reproductive toxicity of this compound.

Specific Target Organ Toxicity (Single and Repeated Exposure)
  • Single Exposure: Classified as Category 3 for respiratory tract irritation.[1] Inhalation may cause irritation of the respiratory tract.[2]

  • Repeated Exposure: No specific data is available.

Experimental Protocols

GHS_Hazard_Assessment_Workflow cluster_Toxicity Toxicological Assessment cluster_EcoToxicity Ecotoxicological Assessment Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) Hazard_Classification GHS Hazard Classification Acute_Oral_Toxicity->Hazard_Classification Skin_Irritation In Vitro Skin Irritation (OECD 439) Skin_Irritation->Hazard_Classification Eye_Irritation In Vitro Eye Irritation (OECD 492) Eye_Irritation->Hazard_Classification Genotoxicity In Vivo Micronucleus Assay (OECD 474) Genotoxicity->Hazard_Classification Aquatic_Toxicity Fish Acute Toxicity (OECD 203) Aquatic_Toxicity->Hazard_Classification Biodegradation Ready Biodegradability (OECD 301) Biodegradation->Hazard_Classification Substance_ID Substance Identification (this compound, CAS 2586-60-9) Data_Collection Literature & SDS Review Substance_ID->Data_Collection Data_Collection->Acute_Oral_Toxicity Data_Collection->Skin_Irritation Data_Collection->Eye_Irritation Data_Collection->Genotoxicity Data_Collection->Aquatic_Toxicity Data_Collection->Biodegradation Risk_Assessment Risk Assessment & Management Hazard_Classification->Risk_Assessment

GHS Hazard Assessment Workflow for this compound.

Ecotoxicological Hazards

Information regarding the ecotoxicological effects of this compound is scarce in the available literature. One SDS states "No information available" for this section.[2] Given its application in dyeing processes, the potential for release into aquatic environments exists, highlighting a critical data gap.

Data Gaps and Future Research

The current understanding of the toxicological and ecotoxicological profile of this compound is incomplete. Key data gaps that require further investigation include:

  • Quantitative acute toxicity data (LD50/LC50 values).

  • Detailed studies on skin and respiratory sensitization potential.

  • Comprehensive genotoxicity and carcinogenicity studies.

  • Studies on reproductive and developmental toxicity.

  • Aquatic toxicity data for various trophic levels (fish, daphnia, algae).

  • Data on biodegradability and bioaccumulation potential.

As the applications of this compound, potentially including pharmaceutical development, continue to be explored, a more robust and complete hazard assessment is imperative for ensuring human and environmental safety.

References

Methodological & Application

Application Notes and Protocols for Direct Violet 1 Staining of Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a double azo dye, is a water-soluble colorant traditionally used in the textile industry for dyeing cellulose-based materials such as cotton and paper.[1][2][3] Its strong affinity for cellulose fibers, coupled with its vibrant violet hue, makes it a potentially valuable tool for the visualization and analysis of cellulosic materials in a research setting.[4] The binding mechanism is primarily governed by non-covalent interactions, including hydrogen bonding and Van der Waals forces, between the planar dye molecules and the linear cellulose polymer chains.[5][6] This document provides a detailed protocol for the application of this compound as a staining agent for cellulose fibers for microscopic analysis and outlines a framework for quantitative assessment. This protocol is adapted from established methods for other direct dyes used in cellulose staining.[7][8]

Principle of Staining

Direct dyes, like this compound, are anionic dyes that can be applied directly to cellulosic fibers in a neutral or slightly alkaline solution.[9][10] The elongated and planar structure of the this compound molecule allows it to align with the cellulose polymers. The addition of an electrolyte, such as sodium chloride (NaCl), is often used to enhance dye uptake by reducing the electrostatic repulsion between the anionic dye and the negatively charged surface of cellulose fibers in aqueous solutions.[5][6] Temperature is another critical factor, with higher temperatures generally increasing the rate of dyeing and the affinity of the dye for the fiber.[1]

Data Presentation

The optimal parameters for staining with this compound may vary depending on the specific type of cellulose fiber, its source, and the desired staining intensity. Researchers should perform optimization experiments and can use the following table to record and compare their results.

ParameterRange TestedOptimal ValueObservations
This compound Concentration (% w/v) 0.05 - 1.0Higher concentrations may lead to overstaining.
Sodium Chloride (NaCl) Concentration (% w/v) 0 - 10Enhances dye uptake.
Staining Temperature (°C) 25 - 100Higher temperatures can increase staining intensity.[1]
Incubation Time (minutes) 5 - 60Longer times may be needed for thicker fibers.
pH 6.0 - 8.0Typically performed in neutral to slightly alkaline conditions.[10]

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 22570)

  • Cellulose fibers (e.g., cotton, linen, viscose, microcrystalline cellulose)

  • Distilled or deionized water

  • Sodium chloride (NaCl)

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Hot plate or water bath

  • Microscope

Preparation of Staining Solution

1. Stock Dye Solution (1% w/v):

  • Weigh 1 gram of this compound powder.
  • Dissolve it in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.[1][9]

2. Working Staining Solution (0.1% w/v with 5% NaCl):

  • Take 10 mL of the 1% stock dye solution and add it to 90 mL of distilled water.
  • Add 5 grams of NaCl to the solution and stir until it is completely dissolved.[5] This is a starting concentration and can be adjusted based on optimization experiments.

Staining Procedure for Microscopy
  • Sample Preparation: Place a small sample of the cellulose fibers on a clean microscope slide. If the fibers are thick, they can be gently teased apart with needles.

  • Wetting: Apply a few drops of distilled water to the fibers to ensure they are thoroughly wetted, which promotes even dye uptake.

  • Staining: Remove the excess water and apply a few drops of the 0.1% working staining solution to completely cover the fibers.

  • Incubation: Place the slide in a covered container (e.g., a petri dish with a moist paper towel) and incubate at a desired temperature (e.g., 60°C) for 15-30 minutes. The incubation time and temperature can be varied for optimization.

  • Washing: After incubation, carefully remove the excess staining solution with a pipette. Wash the fibers by adding a few drops of distilled water and then removing the water. Repeat this washing step 2-3 times to remove any unbound dye.

  • Mounting: Add a drop of mounting medium, such as glycerol, to the stained fibers and carefully place a coverslip over them, avoiding the formation of air bubbles.

  • Observation: Examine the stained fibers under a light microscope. Cellulose fibers should appear violet.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis A Prepare Stock This compound (1%) B Prepare Working Solution (0.1% + NaCl) A->B E Apply Staining Solution B->E C Mount Fibers on Slide D Wet Fibers with Water C->D D->E F Incubate (Temp & Time) E->F G Wash with Distilled Water F->G H Mount with Glycerol & Coverslip G->H I Microscopic Observation H->I

Caption: Experimental workflow for this compound staining of cellulose fibers.

Caption: Binding mechanism of this compound to cellulose fibers.

References

Application Notes and Protocols: Direct Violet 1 for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the known characteristics of Direct Violet 1, explores its potential applications in histology based on the principles of direct dyes, and offers a hypothetical protocol as a starting point for researchers interested in exploring its use. The provided experimental guidelines are based on protocols for similar direct dyes, such as Crystal Violet for amyloid staining, and would require significant optimization and validation for specific applications.[4][5]

Chemical and Physical Properties of this compound

This compound is a water-soluble anionic dye.[1] Its affinity for cellulosic materials and some proteins is attributed to its linear molecular structure and the presence of sulfonic acid groups, which can form hydrogen bonds and van der Waals forces with the substrate.

PropertyValueReference(s)
C.I. Name This compound[1]
C.I. Number 22570[2]
CAS Number 2586-60-9[6]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[6]
Molecular Weight 728.66 g/mol [6]
Appearance Reddish-brown to black powder[1]
Solubility in Water 62.5 mg/mL (with sonication)[7]
Synonyms Chlorazol Violet N, Diamine Violet N, Pontamine Violet N[8]

Principle of Direct Staining

Direct dyes bind to tissues, particularly those rich in linear molecules like cellulose or aggregated proteins such as amyloid, through non-covalent interactions. This process does not require a mordant (a substance that forms a coordination complex with the dye and attaches it to the tissue). The binding mechanism is typically a combination of hydrogen bonding, van der Waals forces, and potentially ionic interactions between the dye molecules and the tissue substrate.[3]

G cluster_0 Direct Dye Staining Mechanism Dye This compound (Anionic, Linear) StainedTissue Stained Tissue Dye->StainedTissue Non-covalent binding (H-bonds, van der Waals) Substrate Tissue Substrate (e.g., Amyloid Fibrils, Cellulose) Substrate->StainedTissue

Caption: General principle of direct dye binding to a tissue substrate.

Potential Histological Applications

While not established, the properties of this compound suggest it could be investigated for the following applications:

  • Amyloid Staining: Many direct dyes, including the structurally related Congo Red, are used to stain amyloid plaques, which are protein aggregates with a β-pleated sheet structure.[9][10] this compound's linear structure may allow it to bind to the regular, repeating structure of amyloid fibrils. Crystal violet is also used for this purpose, producing a distinct red-purple color in amyloid deposits.[5][9]

  • Plant Histology: Direct dyes are known to stain cellulose. This makes this compound a candidate for staining plant cell walls to visualize tissue architecture in botanical specimens.[11][12]

  • Connective Tissue Staining: Some direct dyes can be used in trichrome-like staining procedures to differentiate connective tissue components, though this is less common.

Safety and Handling

This compound should be handled with care in a laboratory setting.

HazardPrecautionReference(s)
Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using.[6][13]
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[6]
Eye Irritation Causes serious eye irritation. Wear safety goggles with side-shields.[6]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or with a suitable respirator.[6]
Handling Minimize dust generation. Wash thoroughly after handling.[13]
Storage Store at 4°C, sealed and protected from moisture and light.[7]

Hypothetical Experimental Protocol (for Amyloid Staining)

Disclaimer: This protocol is a suggested starting point and has not been validated for this compound. It is adapted from established methods for Crystal Violet amyloid staining.[4][5] Significant optimization of dye concentration, incubation times, and differentiation steps will be necessary.

Reagents and Solutions
  • This compound Staining Solution:

    • This compound: 0.5 g

    • Distilled Water: 100 mL

    • (Prepare fresh and filter before use)

  • 1% Acetic Acid Solution (for differentiation):

    • Glacial Acetic Acid: 1 mL

    • Distilled Water: 99 mL

  • Xylene

  • Ethanol (100%, 95%)

  • Distilled Water

  • Aqueous Mounting Medium (e.g., Apathy's gum syrup)

Staining Procedure

G cluster_workflow Staining Workflow start Start: Paraffin-embedded section deparaffinize 1. Deparaffinize & Rehydrate (Xylene -> Ethanol -> Water) start->deparaffinize stain 2. Stain with this compound (e.g., 5-10 minutes) deparaffinize->stain rinse1 3. Rinse in Water stain->rinse1 differentiate 4. Differentiate (1% Acetic Acid, monitor microscopically) rinse1->differentiate rinse2 5. Wash in Tap Water differentiate->rinse2 mount 6. Mount (Aqueous Mounting Medium) rinse2->mount end End: Microscopic Examination mount->end

Caption: Hypothetical workflow for staining with this compound.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Rinse well in running tap water, then place in distilled water.

  • Staining:

    • Place slides in the filtered 0.5% this compound solution for 5-10 minutes. (Note: Optimal time will vary based on tissue type and fixative).

  • Rinsing:

    • Rinse briefly in distilled water to remove excess stain.

  • Differentiation:

    • Immerse the slide in 1% Acetic Acid for 1-3 minutes.

    • Monitor the differentiation process under a microscope until amyloid deposits appear as a distinct color (e.g., red-purple) against a lighter background.[5]

  • Washing:

    • Wash thoroughly in tap water to stop the differentiation process.

  • Mounting:

    • Drain excess water from the slide. Do not dehydrate with alcohol as this may remove the stain.

    • Mount with an aqueous mounting medium.

Expected Results (Hypothetical)
  • Amyloid Deposits: Purple to reddish-purple

  • Background Tissue: Lighter shades of violet or blue

Conclusion

This compound is a dye with potential for specialized histological applications, particularly in staining amyloid and plant tissues, due to its properties as a direct dye. However, its use in this context is not established. The information and protocols provided here serve as a foundational guide for researchers to begin exploring and validating this compound as a novel histological stain. All procedures require rigorous optimization and validation for reproducible and reliable results.

References

Application Note: Preparation of Direct Violet 1 Stock and Working Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Direct Violet 1 (also known as C.I. This compound and C.I. 22570) is a double azo class dye.[1] Historically, it has been utilized extensively in the textile industry for dyeing cellulose fibers, silk, and leather.[1][2][3] In recent years, this compound has gained prominence in the field of drug development and biomedical research. Notably, it has been identified as an inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC50 values in the low micromolar range.[4][5][6] This inhibitory action presents potential therapeutic avenues for preventing viral entry into host cells.[4][7]

Given its application in sensitive biological assays, the accurate and consistent preparation of this compound stock and working solutions is paramount for achieving reproducible experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of these solutions for research purposes.

Physicochemical and Safety Data

Prior to handling, it is essential to be familiar with the properties and safety information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 2586-60-9[1][4][8]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[1][4][8]
Molecular Weight 728.66 g/mol [1][4][8]
Appearance Reddish-brown to dark brown powder[1][2][3]
Solubility Soluble in water (up to 62.5 mg/mL with sonication); slightly soluble in ethanol; insoluble in most other organic solvents.[1][2][4][5]

Table 2: Hazard Identification and Safety Precautions

HazardDescriptionSafety MeasuresReferences
Acute Oral Toxicity Harmful if swallowed. May cause gastrointestinal irritation.Do not ingest. Wash hands thoroughly after handling.[8][9]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.[8][9]
Eye Irritation Causes serious eye irritation.Wear chemical safety goggles.[8][9]
Respiratory Irritation May cause respiratory tract irritation. Avoid generating dust.Use in a well-ventilated area or chemical fume hood. Wear an approved respirator if dust is generated.[8][9]
Chronic Effects Can be decomposed to benzidine, a known carcinogen. Possible risks of irreversible effects.Handle with caution and appropriate engineering controls.[3][8]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.Store away from incompatible materials.[8][9]

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing high-concentration stock solutions and ready-to-use working solutions of this compound.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in Water)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted as needed.

Materials and Equipment:

  • This compound powder (CAS 2586-60-9)

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Analytical balance

  • Spatula and weigh boat

  • Appropriate volumetric flask or conical tube

  • Pipettes

  • Ultrasonic water bath

  • Vortex mixer

  • Sterile, light-blocking cryovials for aliquoting

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, gloves

Procedure:

  • Calculation: Determine the mass of this compound powder required. To prepare a 10 mM solution, use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution: Mass (g) = 0.01 mol/L × 0.01 L × 728.66 g/mol = 0.07287 g = 7.29 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to the volumetric flask or conical tube. Add approximately 80% of the final volume of high-purity water.

  • Solubilization: Tightly cap the container and vortex thoroughly. To ensure complete dissolution, place the container in an ultrasonic water bath for 10-15 minutes.[4][5] The solution should be a clear, deep purple with no visible particulates.

  • Final Volume: Once the powder is fully dissolved, add high-purity water to reach the final desired volume. Invert the container several times to ensure homogeneity.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-blocking cryovials to prevent degradation from light exposure and repeated freeze-thaw cycles.[4]

Table 3: Recommended Storage Conditions for this compound

FormTemperatureDurationConditionsReferences
Powder 4°CUp to 24 monthsSealed container, away from moisture and light.[4][5][10]
Stock Solution -20°CUp to 1 monthAliquoted, sealed, protected from light.[4][6][7]
Stock Solution -80°CUp to 6 monthsAliquoted, sealed, protected from light.[4][6][7]

Table 4: Quick Reference for Preparing Stock Solutions in Water

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.73 mg3.64 mg7.29 mg
5 mM 3.64 mg18.22 mg36.43 mg
10 mM 7.29 mg36.43 mg72.87 mg
Protocol 2: Preparation of a Working Solution (e.g., 100 µM)

This protocol outlines the dilution of the concentrated stock solution to a final working concentration suitable for most cell-based or biochemical assays.

Materials and Equipment:

  • Concentrated this compound stock solution (from Protocol 2.1)

  • Sterile buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for cell-based applications)

Procedure:

  • Thawing: Remove one aliquot of the concentrated stock solution from the freezer (-20°C or -80°C) and thaw it at room temperature, protected from light.

  • Calculation: Use the dilution equation M₁V₁ = M₂V₂ to determine the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 10 mM or 10,000 µM)

    • V₁ = Volume of stock solution to be determined

    • M₂ = Desired final concentration (e.g., 100 µM)

    • V₂ = Desired final volume (e.g., 1 mL or 1000 µL)

    • V₁ = (M₂ × V₂) / M₁ = (100 µM × 1000 µL) / 10,000 µM = 10 µL

  • Dilution: In a sterile tube, add the appropriate volume of the desired diluent (e.g., 990 µL of PBS for a final volume of 1 mL). Pipette the calculated volume (10 µL) of the stock solution into the diluent.

  • Mixing: Cap the tube and mix thoroughly by vortexing or gentle inversion.

  • Sterilization (Optional): For applications involving live cells, it is recommended to sterilize the final working solution by passing it through a 0.22 µm syringe filter to remove any potential microbial contaminants.[4][6][7]

  • Use: The working solution is now ready for immediate use in your experiment. It is best practice to prepare working solutions fresh for each experiment and not to store them for extended periods.

Experimental Workflows

The following diagrams illustrate the procedures for preparing this compound solutions.

G cluster_stock Stock Solution Preparation A Calculate Required Mass (M.W. = 728.66 g/mol) B Weigh this compound Powder in Fume Hood A->B C Add High-Purity Water to ~80% of Final Volume B->C D Vortex and Sonicate Until Fully Dissolved C->D E Adjust to Final Volume with Water D->E F Aliquot into Light-Blocking Cryovials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a concentrated stock solution of this compound.

G cluster_working Working Solution Preparation A Thaw Stock Solution Aliquot B Calculate Dilution Volume (M1V1 = M2V2) A->B C Add Stock Solution to Sterile Buffer or Media B->C D Mix Thoroughly by Vortexing C->D E Sterile Filter (0.22 µm) (for cell-based assays) D->E F Solution Ready for Immediate Use E->F

Caption: Workflow for diluting a stock solution to a final working concentration.

References

Direct Violet 1: Unexplored Potential in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Direct Violet 1 is commercially known as an azo dye primarily used in the textile industry for coloring cellulose-based materials.[1][2] Its chemical properties suggest a potential affinity for plant cell walls, which are rich in cellulose. This theoretical application, however, is not substantiated by published research detailing its use for staining plant tissues or for other analytical purposes in plant biology.

Current research in plant cell wall imaging and analysis predominantly utilizes other fluorescent dyes and staining methods. Dyes such as SCRI Renaissance 2200 and calcofluor white are well-established for visualizing cell walls in various plant tissues and developmental stages.[3][4][5][6] Additionally, natural dyes extracted from sources like Beta vulgaris (beetroot) and Tectona grandis (teak) have been explored for their differential staining capabilities of plant vascular and mechanical tissues.[7]

While this compound is listed as a fluorescent dye, its specific excitation and emission spectra, crucial for fluorescence microscopy, are not detailed in the context of plant biology applications.[8] The existing literature on this compound is more focused on its role as a textile colorant and, more recently, as an inhibitor of the SARS-CoV-2 spike protein interaction with ACE2.[8][9]

The lack of established protocols and documented applications of this compound in plant biology research presents both a challenge and an opportunity. Researchers seeking novel staining techniques or fluorescent probes for plant cell wall analysis could potentially explore the utility of this compound. However, this would necessitate foundational research to determine optimal staining conditions, specificity, and potential artifacts.

At present, due to the absence of specific data and established methodologies, detailed application notes and protocols for the use of this compound in plant biology research cannot be provided. The scientific community has yet to formally document its efficacy and specific applications in this field. Therefore, any researcher interested in its use would need to undertake preliminary studies to validate its suitability for their specific research questions.

References

Experimental Use of Violet Dyes in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and experimental protocols for the use of violet dyes in microbiological research. Due to the limited documented applications of Direct Violet 1 in microbiology beyond bioremediation, this guide focuses on its role in decolorization studies. To provide a comprehensive resource on violet dyes with significant antimicrobial and staining applications, we have included extensive protocols and data for Gentian Violet (Crystal Violet), a closely related triphenylmethane dye with a long history of use in microbiology. These notes are intended to serve as a practical guide for researchers exploring the utility of these compounds in microbial staining, antimicrobial susceptibility testing, and biofilm quantification.

Section 1: this compound in Microbial Decolorization

This compound, an azo dye primarily used in the textile industry, has found a niche application in microbiology as a substrate for studying microbial decolorization and bioremediation. Various bacteria and fungi have demonstrated the ability to break down this dye, a process of significant environmental interest.

Application Note: Microbial Decolorization of Azo Dyes

The enzymatic machinery of certain microorganisms can cleave the azo bonds (-N=N-) that give this compound its color, leading to the formation of less colored or colorless aromatic amines. This process is a key area of research for the treatment of textile industry wastewater. Consortiums of bacteria and fungi, often in the form of biofilms, have been shown to be particularly effective. The efficiency of decolorization can be influenced by factors such as pH, temperature, dye concentration, and the presence of co-substrates.

Quantitative Data: Microbial Decolorization of Violet Dyes
DyeMicroorganism(s)ConditionDecolorization EfficiencyReference
Vat Violet 1Fungal and bacterial consortium biofilmpH 7Highest decolorization rate observed[1]
Basic VioletPenicillium citrinum and Bacillus cohnii consortium20 mg/L dye concentrationUp to 92%[2]
Azo-red dyeBacterial consortium (E. aerogenes, P. rettgeri, P. fluorescens, S. aureus)100 ppm, 96 hours90%[3]
Azo-blue dyeBacterial consortium (E. aerogenes, P. rettgeri, P. fluorescens, S. aureus)100 ppm, 96 hours80%[3]
Crystal VioletAspergillus fumigatus and Pseudomonas fluorescens coculture100 mg/L, 12 hours~100%[4][5]
Experimental Protocol: Screening Microorganisms for Azo Dye Decolorization

This protocol provides a general method for assessing the ability of microbial isolates to decolorize azo dyes like this compound.

1. Materials:

  • Microbial culture (bacterial or fungal)

  • Nutrient medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi)

  • Nitrogen-limited medium for enhancing dye degradation[3]

  • This compound stock solution (sterilized)

  • Spectrophotometer

  • Shaking incubator

  • Sterile culture tubes or flasks

2. Procedure:

  • Prepare a fresh culture of the microorganism to be tested.

  • Inoculate the test medium (e.g., nitrogen-limited broth) with the microbial culture. For bacteria, a loopful of a pure colony is typically used. For fungi, a mycelial plug can be used.

  • Add this compound to the inoculated medium to a final desired concentration (e.g., 100 ppm)[3].

  • Include a non-inoculated control tube with the dye and medium to account for any abiotic decolorization.

  • Incubate the cultures under appropriate conditions (e.g., 32°C ± 1°C) with or without shaking for a defined period (e.g., 96 hours)[3].

  • At regular intervals, withdraw an aliquot of the culture medium.

  • Centrifuge the aliquot to pellet the microbial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound.

  • Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Logical Workflow for Microbial Decolorization Screening

decolorization_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare fresh microbial culture inoculate Inoculate medium with microbe prep_culture->inoculate prep_media Prepare sterile growth medium prep_media->inoculate prep_dye Prepare sterile this compound stock add_dye Add this compound to culture prep_dye->add_dye inoculate->add_dye incubate Incubate under controlled conditions add_dye->incubate sample Withdraw sample aliquots incubate->sample centrifuge Centrifuge to pellet cells sample->centrifuge measure Measure supernatant absorbance centrifuge->measure calculate Calculate % decolorization measure->calculate biofilm_inhibition_workflow cluster_setup Plate Setup cluster_growth Biofilm Growth cluster_staining Staining and Quantification prep_bacteria Prepare standardized bacterial suspension add_bacteria Add bacteria to 96-well plate prep_bacteria->add_bacteria add_compound Add serial dilutions of test compound add_bacteria->add_compound incubate Incubate plate (24-48h, 37°C) add_compound->incubate wash_planktonic Wash to remove planktonic cells incubate->wash_planktonic stain_cv Stain with 0.1% Crystal Violet wash_planktonic->stain_cv wash_excess Wash to remove excess stain stain_cv->wash_excess solubilize Solubilize bound dye wash_excess->solubilize read_absorbance Read absorbance (595 nm) solubilize->read_absorbance gv_mechanism cluster_cell Bacterial Cell cluster_effects Cellular Effects gv Gentian Violet (GV+) cell_wall Cell Wall / Membrane (Negatively Charged) gv->cell_wall Penetration dna DNA cell_wall->dna Interaction mitochondria Mitochondrial Respiration cell_wall->mitochondria Dissipates Membrane Potential thioredoxin Thioredoxin Reductase 2 (TRX2) cell_wall->thioredoxin Forms Covalent Adduct dna_disruption DNA Replication Inhibition dna->dna_disruption resp_inhibition Respiratory Inhibition mitochondria->resp_inhibition trx2_malfunction TRX2 Malfunction thioredoxin->trx2_malfunction cell_death Cell Death dna_disruption->cell_death resp_inhibition->cell_death trx2_malfunction->cell_death

References

Application Notes: The Use of Violet Dyes in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Direct Violet 1: Extensive research has not revealed any established applications of this compound as a dye in neuroscience research. Its primary documented uses are in the textile and pigment industries. While it has been investigated for some biomedical applications, such as a SARS-CoV-2 inhibitor, its utility as a neuronal stain or tracer is not supported by available scientific literature.[1][2]

This document will instead focus on well-established violet dyes that are critical tools for neuroscientists: Cresyl Violet for Nissl staining and various fluorescent violet dyes for neuronal tracing.

Overview of Violet Dyes in Neuroscience

Violet dyes are indispensable in neuroscience for visualizing neural structures and pathways. Their applications can be broadly categorized into:

  • Histological Staining: Dyes like Cresyl Violet are used to stain specific components of neurons, allowing for the visualization of brain cytoarchitecture and the assessment of neuronal health.

  • Neuronal Tracing: Fluorescent violet dyes are employed to map neural circuits by tracing the projections of neurons.

Chemical and Physical Properties of this compound

While not used in neuroscience, the known properties of this compound are summarized below for informational purposes.

PropertyValueReference
CAS Number 2586-60-9[1]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[3]
Molecular Weight 728.66 g/mol [3]
Synonyms C.I. This compound, C.I. 22570, Direct Violet N, Direct Violet 4RB, Chlorazol Violet N[1][3]
Physical Appearance Reddish-brown powder[1]
Solubility Soluble in water (yields a deep purplish-red to purple solution), slightly soluble in alcohol, insoluble in other organic solvents.

Application: Cresyl Violet Staining for Nissl Substance

Introduction: Cresyl Violet is a basic aniline dye used for Nissl staining, a cornerstone technique in neuroanatomy.[4] It selectively binds to the negatively charged RNA in the Nissl bodies (rough endoplasmic reticulum and ribosomes) of neurons.[4] This staining allows for the clear visualization of neuronal cell bodies, enabling researchers to study neuronal morphology, density, and identify neuronal loss or damage.[4]

Experimental Protocol: Cresyl Violet Staining of Brain Sections

This protocol is adapted for formalin-fixed, frozen or paraffin-embedded brain sections.[4][5]

Materials:

  • Microscope slides with mounted brain sections

  • Cresyl Violet acetate solution (typically 0.1-0.5% in a buffered solution)

  • Distilled water

  • Ethanol solutions (70%, 95%, and 100%)

  • Xylene or a xylene substitute

  • Mounting medium

  • Staining jars

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through descending concentrations of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).

    • Rinse in distilled water (3 minutes).

  • Staining:

    • Immerse slides in the pre-warmed (around 60°C) Cresyl Violet solution for 8-15 minutes.[4] The optimal time will depend on the age of the stain and the tissue type.

    • Rinse briefly in distilled water to remove excess stain.

  • Differentiation:

    • Differentiate the stain by briefly dipping the slides in 70% ethanol, followed by 95% ethanol. This step is critical to remove background staining and achieve clear visualization of Nissl bodies. The duration should be monitored under a microscope until the desired level of differentiation is achieved.

  • Dehydration and Clearing:

    • Dehydrate the sections through ascending concentrations of ethanol: 95% (1-2 minutes), 100% (2 changes, 3 minutes each).[5]

    • Clear the slides in xylene or a xylene substitute (2 changes, 2-5 minutes each).[5]

  • Mounting:

    • Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to dry completely before imaging.

Expected Results: Neuronal cell bodies will be stained a violet-purple color, with the Nissl substance appearing as distinct granular structures within the cytoplasm. Glial cells will be lightly stained or remain unstained.[4]

Workflow for Cresyl Violet Staining

Cresyl_Violet_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_diff Differentiation & Dehydration cluster_mount Mounting start Mounted Brain Section deparaffinize Deparaffinize (if paraffin) start->deparaffinize rehydrate Rehydrate deparaffinize->rehydrate stain Incubate in Cresyl Violet rehydrate->stain rinse1 Rinse in dH2O stain->rinse1 differentiate Differentiate in Ethanol rinse1->differentiate dehydrate Dehydrate differentiate->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount end Microscopy mount->end

Caption: Workflow for Cresyl Violet staining of brain tissue sections.

Application: Fluorescent Violet Dyes for Neuronal Tracing

Introduction: Fluorescent dyes that emit in the violet part of the spectrum are used for neuronal tracing to map the connections between different brain regions.[6] These tracers can be lipophilic, diffusing within the cell membrane, or hydrophilic, transported within the cytoplasm.[6][7] They can be used for both retrograde (from axon terminal to cell body) and anterograde (from cell body to axon terminal) tracing.

General Protocol for Neuronal Tracing:

  • Tracer Injection: A small amount of the fluorescent dye is injected into a specific brain region of a live animal or applied to tissue in vitro.

  • Transport: The dye is taken up by neurons and transported along their axons. The duration of transport can range from days to weeks, depending on the tracer and the length of the neural pathway.

  • Tissue Processing: After the transport period, the animal is euthanized, and the brain is fixed, sectioned, and prepared for microscopy.

  • Visualization: The brain sections are examined under a fluorescence microscope to visualize the labeled neurons and their projections.

Conceptual Diagram of Neuronal Tracing

Neuronal_Tracing cluster_retrograde Retrograde Tracing cluster_anterograde Anterograde Tracing soma_r Soma axon_r Axon soma_r->axon_r axon_r->soma_r Transport terminal_r Terminal axon_r->terminal_r terminal_r->axon_r Transport injection_r Injection Site injection_r->terminal_r Uptake soma_a Soma axon_a Axon soma_a->axon_a soma_a->axon_a Transport terminal_a Terminal axon_a->terminal_a axon_a->terminal_a Transport injection_a Injection Site injection_a->soma_a Uptake

Caption: Retrograde vs. Anterograde neuronal tracing mechanisms.

Signaling Pathways and Mechanisms

The mechanisms of action for these dyes are based on their physicochemical properties rather than interaction with specific signaling pathways.

  • Cresyl Violet: The cationic dye electrostatically interacts with anionic phosphate groups of RNA in Nissl bodies.

  • Fluorescent Tracers: Lipophilic dyes integrate into the lipid bilayer of the cell membrane and diffuse laterally. Hydrophilic dyes are actively or passively transported within the axon.

References

Application Notes and Protocols for Direct Violet 1 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1 is an azo dye that has been identified as a potent inhibitor of specific protein-protein interactions (PPIs). Its utility has been demonstrated in disrupting the binding of the SARS-CoV-2 Spike protein to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor and the interaction between Tumor Necrosis Factor alpha (TNF-α) and its receptor, TNF-R1.[1] These application notes provide detailed protocols for utilizing this compound in PPI studies, enabling researchers to investigate its inhibitory effects and explore its potential in therapeutic development.

The mechanism by which this compound and other azo dyes interact with proteins often involves non-covalent binding, which can induce conformational changes in the protein and quench its intrinsic fluorescence. This property can be leveraged to develop quantitative assays to screen for and characterize PPI inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound against key protein-protein interactions has been quantified, providing essential benchmarks for experimental design and data interpretation.

Target InteractionInhibitorIC50 (µM)Reference
SARS-CoV-2 S-RBD binding to ACE2This compound1.47[1]
SARS-CoV-S1S2 binding to ACE2This compound2.63[1]
TNF-R1 binding to TNF-αThis compound2.11[1]

Experimental Protocols

Two primary protocols are presented here: a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a quantitative measure of inhibition and a Fluorescence Quenching Assay as a direct biophysical assessment of binding.

Protocol 1: Competitive ELISA for PPI Inhibition

This protocol describes a competitive ELISA to quantify the inhibition of the SARS-CoV-2 Spike-ACE2 interaction by this compound. The principle relies on the competition between this compound and the Spike protein for binding to immobilized ACE2.

Materials:

  • Recombinant human ACE2 protein

  • Recombinant SARS-CoV-2 Spike protein (RBD, His-tagged)

  • This compound

  • High-binding 96-well microplates

  • Anti-His tag antibody-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Assay buffer (PBS)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute recombinant human ACE2 protein to 2 µg/mL in PBS.

    • Add 100 µL of the ACE2 solution to each well of a 96-well high-binding plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 0.01 µM).

    • Prepare a solution of His-tagged SARS-CoV-2 Spike RBD protein at a constant concentration (e.g., 1 µg/mL) in assay buffer.

    • In a separate plate, pre-incubate 50 µL of the Spike protein solution with 50 µL of each this compound dilution for 30 minutes at room temperature.

    • Transfer 100 µL of the Spike-Direct Violet 1 mixtures to the ACE2-coated plate.

    • Include control wells with Spike protein only (maximum binding) and wells with assay buffer only (background).

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of anti-His tag antibody-HRP conjugate (diluted in blocking buffer according to the manufacturer's recommendation) to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a clear blue color develops.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_background) / (Absorbance_max_binding - Absorbance_background))

Plot the % Inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Quenching Assay for Direct Binding

This protocol utilizes the intrinsic fluorescence of a target protein (e.g., one containing tryptophan residues) to monitor the direct binding of this compound. The binding of the dye to the protein can quench the protein's fluorescence, and this change can be used to determine the binding affinity.

Materials:

  • Target protein of interest (e.g., TNF-α)

  • This compound

  • Fluorometer and quartz cuvettes or black microplates

  • Assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation:

    • Prepare a stock solution of the target protein in the assay buffer. The final concentration should be sufficient to produce a stable fluorescence signal (e.g., 1-5 µM).

    • Prepare a stock solution of this compound in the same assay buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and the emission scan range from 300 nm to 400 nm.

    • Place the protein solution in a cuvette and record the baseline fluorescence spectrum.

  • Titration:

    • Add small aliquots of the this compound stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes.

    • Record the fluorescence spectrum.

    • Continue the titration until no further significant change in fluorescence is observed.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect caused by the absorbance of this compound at the excitation and emission wavelengths.

    • Plot the change in fluorescence intensity (ΔF = F₀ - F) against the concentration of this compound.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant and binding parameters.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PPI_Inhibition_Workflow cluster_elisa Competitive ELISA Workflow P1 Coat plate with Protein A (ACE2) P2 Block non-specific sites P1->P2 P3 Pre-incubate Protein B (Spike) with this compound P2->P3 P4 Add mixture to coated plate P3->P4 P5 Wash unbound reagents P4->P5 P6 Add HRP-conjugated secondary antibody P5->P6 P7 Wash unbound antibody P6->P7 P8 Add TMB substrate and stop solution P7->P8 P9 Read absorbance at 450 nm P8->P9

Caption: Workflow for the competitive ELISA to screen for PPI inhibitors.

SARS_CoV_2_Entry_Inhibition SARS_CoV_2 SARS-CoV-2 Spike Spike Protein (S1) SARS_CoV_2->Spike expresses ACE2 ACE2 Receptor Spike->ACE2 binds to Viral_Entry Viral Entry Spike->Viral_Entry mediates Host_Cell Host Cell ACE2->Host_Cell on Direct_Violet_1 This compound Direct_Violet_1->Spike inhibits binding

Caption: Inhibition of SARS-CoV-2 entry by this compound.

TNF_Alpha_Signaling_Inhibition cluster_cell TNF_alpha TNF-α TNFR1 TNF-R1 TNF_alpha->TNFR1 binds to Signaling_Cascade Downstream Signaling (e.g., NF-κB) TNFR1->Signaling_Cascade activates Cell_Membrane Cell Membrane Inflammation Inflammatory Response Signaling_Cascade->Inflammation leads to Direct_Violet_1 This compound Direct_Violet_1->TNF_alpha inhibits binding

Caption: Inhibition of TNF-α signaling by this compound.

Safety and Handling

This compound is a chemical dye and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

Direct Violet Dyes for Amyloid Plaque Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histological identification of amyloid plaques is a cornerstone of research in neurodegenerative diseases, particularly Alzheimer's disease. While classic dyes like Congo Red and Thioflavin S are widely used, other direct dyes are sometimes explored for this application. This document provides detailed application notes and protocols concerning the use of violet dyes for staining amyloid plaques in tissue samples.

It is important to clarify a potential point of confusion regarding "Direct Violet 1" and "Crystal Violet." Our comprehensive literature review indicates that This compound (C.I. 22570; CAS 2586-60-9) , a double azo dye, is not a commonly cited or validated reagent for staining amyloid plaques in histological applications. In contrast, Crystal Violet (C.I. 42555) , a triphenylmethane dye, has a historical and recently re-evaluated application in this area. Therefore, the following protocols and data will focus on the use of Crystal Violet for the detection of amyloid structures.

A recent study has suggested that Crystal Violet may selectively detect Aβ oligomers over mature fibrils in vitro and in Alzheimer's disease brain tissue.[1] This is a critical consideration for researchers, as the choice of stain can influence the specific amyloid species being visualized. Traditional histological methods using Crystal Violet, however, have been aimed at identifying the fibrillar amyloid plaques.[2][3][4][5][6][7][8]

Data Presentation: Comparative Overview of Amyloid Stains

While quantitative data for this compound is unavailable in the context of amyloid staining, the following table provides a comparative overview of Crystal Violet and the widely used fluorescent stain, Thioflavin S.

PropertyCrystal VioletThioflavin S / T
Dye Class TriphenylmethaneBenzothiazole
Detection Method Bright-field Microscopy (Metachromasia)[5][9]Fluorescence Microscopy
Reported Specificity Stains amyloid plaques; recent evidence suggests selectivity for Aβ oligomers over fibrils. Less specific than Congo Red, with potential for background staining.[8]Binds to β-sheet structures characteristic of amyloid fibrils. Can also bind to neurofibrillary tangles.[10]
Binding Affinity (Kd) to Aβ fibrils Not widely reported~1.2 µM (ThT with Aβ40 Fibrils)[10]
Excitation Maximum (Bound) N/A (absorbance-based)~450 nm
Emission Maximum (Bound) N/A (absorbance-based)~482 nm (ThT) / ~550 nm (ThS)[10]
Key Advantage Simple bright-field visualization; potential for oligomer detection.High sensitivity and contrast for fibrillar plaques.[10][11]
Key Disadvantage Lower specificity compared to other methods[8]; requires aqueous mounting media.[8]Higher background fluorescence compared to Thioflavin T; requires a fluorescence microscope.[10]

Experimental Protocols

The following are established protocols for staining amyloid plaques in tissue sections using Crystal Violet. Researchers should optimize incubation times and differentiation steps based on tissue type and thickness.

Protocol 1: Bancroft's Crystal Violet for Amyloid

This method provides a metachromatic stain for amyloid, where the amyloid deposits appear reddish-violet against a blue background.

Materials:

  • 1% aqueous Crystal Violet solution

  • 1% aqueous Acetic Acid

  • 2% aqueous Methyl Green (washed with chloroform to remove any crystal violet contamination)

  • Aqueous mounting medium (e.g., Apathy's or Highman's medium)

  • Xylene

  • Ethanol (graded series: 100%, 95%)

  • Distilled water

Procedure:

  • Deparaffinize paraffin-embedded sections in xylene and rehydrate through graded alcohols to distilled water.[2] For cryostat sections, proceed directly from distilled water.

  • Immerse slides in 1% aqueous Crystal Violet solution for 5 minutes.[2]

  • Rinse thoroughly with distilled water.[2]

  • Differentiate briefly in 1% aqueous acetic acid for 15–20 seconds.[2] This step is critical for achieving good contrast.

  • Counterstain with 2% aqueous Methyl Green for 5–15 minutes.[2]

  • Wash well with distilled water.[2]

  • Drain excess water and mount with an aqueous mounting medium.[2]

Expected Results:

  • Amyloid deposits: Reddish-violet

  • Nuclei and background: Blue to blue-violet

Protocol 2: Lieb's Alcoholic Crystal Violet for Amyloid Screening

This protocol is a rapid screening method for amyloid deposits.

Materials:

  • Crystal Violet Stain, Lieb, Alcoholic (Newcomer Supply or equivalent)

  • Xylene

  • Ethanol (graded series: 100%, 95%)

  • Tap water

  • Distilled water

  • Compatible mounting medium

Procedure:

  • Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.[7]

  • Stain sections in Crystal Violet Stain, Lieb, Alcoholic for 10 minutes.[7]

  • Rinse well in tap water.[7]

  • Blot excess water from the slides and allow them to air-dry completely in a vertical position.[7]

  • Coverslip the air-dried sections with a compatible mounting medium.[7]

Expected Results:

  • Amyloid deposits: Purple/violet

  • Other tissue structures: Blue

Protocol 3: Crystal Violet Staining for Aβ Oligomers

This protocol is adapted from a recent publication for the detection of Aβ oligomers.[1]

Materials:

  • 1 mM Crystal Violet stock solution in 20% Methanol/water

  • Distilled water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 1 µM working solution of Crystal Violet by diluting the 1 mM stock solution 1:1000 in distilled water.[1]

  • Incubate the tissue sections in the 1 µM Crystal Violet solution for 10 minutes at room temperature.[1]

  • Wash the sections five times with PBS.[1]

  • Mount with an aqueous mounting medium for visualization.

Expected Results:

  • Aβ oligomers will be stained. This can be co-localized with oligomer-specific antibodies (e.g., A11) for confirmation.[1]

Mandatory Visualizations

Signaling Pathway of Amyloid Plaque Formation

Amyloid_Plaque_Formation cluster_APP Amyloid Precursor Protein (APP) Processing cluster_amyloidogenic Amyloidogenic Pathway cluster_aggregation Aggregation & Plaque Formation APP APP alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic beta_secretase β-secretase (BACE1) APP->beta_secretase Amyloidogenic CTFbeta C99/CTFβ sAPPalpha sAPPα alpha_secretase->sAPPalpha sAPPbeta sAPPβ beta_secretase->sAPPbeta gamma_secretase γ-secretase Abeta Aβ Monomers (Aβ40/42) gamma_secretase->Abeta Oligomers Aβ Oligomers Abeta->Oligomers CTFbeta->gamma_secretase Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques

Caption: Amyloid-beta peptide generation and aggregation pathway.

Experimental Workflow for Crystal Violet Staining

Staining_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene & Graded Ethanol) start->deparaffinize stain Staining: Crystal Violet Solution deparaffinize->stain rinse1 Rinse (Water/PBS) stain->rinse1 differentiate Differentiation (e.g., Acetic Acid) rinse1->differentiate counterstain Counterstaining (Optional, e.g., Methyl Green) differentiate->counterstain rinse2 Final Rinse (Water) counterstain->rinse2 mount Mounting (Aqueous Medium) rinse2->mount visualize Visualization: Bright-field Microscopy mount->visualize

References

Application Notes and Protocols for Dyeing Silk and Wool Fibers with Direct Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of C.I. Direct Violet 1 (C.I. 22570) in the dyeing of protein-based fibers, specifically silk and wool. While this compound is primarily used for cellulosic fibers, it also finds application on protein substrates.[1] The protocols outlined below are based on the general principles of applying direct dyes to silk and wool and are intended as a starting point for research and development. Optimization may be required to achieve desired shades and fastness properties.

Overview and Chemical Properties

This compound, also known as Direct Violet N or Direct Violet 4RB, is a water-soluble anionic dye belonging to the double azo class.[1] Its solubility in water facilitates its direct application to fibers from an aqueous solution. The dye is retained in protein fibers through mechanisms such as hydrogen bonding and van der Waals forces.[2] While direct dyes offer a straightforward application process, their wash fastness on protein fibers can be moderate but may be enhanced through various after-treatments.

Chemical Information:

  • IUPAC Name: disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

  • CAS Number: 2586-60-9

  • Molecular Formula: C₃₂H₂₂N₆Na₂O₈S₂

  • Molecular Weight: 728.66 g/mol

Data Summary of Recommended Dyeing Parameters

The following tables summarize the recommended starting parameters for dyeing silk and wool with this compound. These values are based on general protocols for direct dyes on protein fibers and should be optimized for specific applications.

Table 1: Recommended Dyeing Parameters for Silk and Wool

ParameterSilkWool
Dye Concentration (% owf) 0.5 - 4.00.5 - 4.0
Liquor Ratio 20:1 - 40:120:1 - 40:1
pH 5.0 - 6.04.5 - 5.5
pH Adjusting Agent Acetic AcidAcetic Acid or Formic Acid
Starting Temperature 40°C40°C
Rate of Temperature Rise 1 - 1.5°C / minute1 - 1.5°C / minute
Final Dyeing Temperature 85 - 90°C (Do not exceed 90°C)95 - 100°C (Boil)
Dyeing Time at Final Temp. 30 - 60 minutes45 - 60 minutes
Electrolyte (Salt) 5 - 20% owf (Glauber's Salt)10 - 20% owf (Glauber's Salt)
Leveling Agent 0.5 - 1.0% owf (Anionic)0.5 - 1.0% owf (Anionic)

% owf = on weight of fiber

Table 2: Typical Colorfastness Properties of Direct Dyes on Protein Fibers

Fastness PropertyTypical Rating (ISO 1-5 Scale)
Light Fastness 3 - 4
Wash Fastness (Staining) 3 - 4
Wash Fastness (Color Change) 3
Rubbing Fastness (Dry) 4
Rubbing Fastness (Wet) 2 - 3

Note: These are general values. After-treatments can improve wash and wet fastness.

Experimental Protocols

Fiber Preparation (Scouring)

Objective: To remove impurities like sericin (from silk) and natural oils/waxes (from wool) to ensure even dye uptake.

Materials:

  • Silk or wool fibers/fabric

  • Non-ionic detergent (e.g., Synthrapol)

  • Sodium Carbonate (Soda Ash) - for silk

  • Ammonia solution (optional for wool)

  • Distilled or deionized water

Protocol for Silk:

  • Prepare a scouring bath with a liquor ratio of 30:1.

  • Add 0.5 g/L Sodium Carbonate and 1 g/L non-ionic detergent.

  • Immerse the silk material in the bath at room temperature.

  • Slowly heat the bath to 85-90°C and maintain for 1 hour.

  • Allow the bath to cool gradually.

  • Rinse the silk thoroughly with warm water, followed by a final rinse with cold water.

Protocol for Wool:

  • Prepare a scouring bath with a liquor ratio of 30:1 at 40-50°C.

  • Add 1-2 g/L non-ionic detergent (and optionally, a small amount of ammonia).

  • Immerse the wool material and agitate gently for 15-20 minutes.

  • Rinse thoroughly with warm water, followed by a final rinse with cold water, avoiding sudden temperature changes to prevent felting.

Exhaust Dyeing Protocol

Objective: To apply this compound to the prepared fibers using an exhaust dyeing method.

Materials:

  • Scoured silk or wool fibers/fabric

  • This compound dye powder

  • Glauber's Salt (Sodium Sulfate)

  • Acetic Acid (or Formic Acid for wool)

  • Anionic leveling agent

  • Distilled or deionized water

Protocol:

  • Set the dye bath at 40°C with the required amount of water for the desired liquor ratio.

  • Add the pre-dissolved anionic leveling agent and stir.

  • Add the required amount of Acetic Acid to adjust the pH to the target range (5.0-6.0 for silk, 4.5-5.5 for wool).

  • Immerse the pre-wetted silk or wool material into the dye bath.

  • Run for 10 minutes to ensure even wetting and penetration of auxiliaries.

  • Add the pre-dissolved this compound dye solution to the bath.

  • Begin raising the temperature at a rate of 1-1.5°C per minute.

  • At 60°C, begin the addition of the required amount of Glauber's Salt in two to three portions over 15-20 minutes.

  • Continue to raise the temperature to the final dyeing temperature (85-90°C for silk, 95-100°C for wool).

  • Maintain the dyeing at the final temperature for 30-60 minutes, depending on the desired shade depth.

  • After dyeing, allow the bath to cool down gradually to about 60°C before draining.

  • Rinse the dyed material thoroughly, first with warm water and then with cold water.

After-treatment to Improve Wash Fastness (Optional)

Objective: To enhance the wet fastness properties of the dyed fibers.

Materials:

  • Dyed and rinsed silk or wool

  • Cationic dye fixing agent

  • Acetic Acid

Protocol:

  • Prepare a fresh bath at 30-40°C with a liquor ratio of 20:1.

  • Add 1-2% owf of a cationic dye fixing agent.

  • Adjust the pH to 5.5-6.5 with a small amount of Acetic Acid if necessary.

  • Immerse the dyed material and treat for 20-30 minutes.

  • Rinse with cold water and dry at a moderate temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for dyeing protein fibers with this compound.

DyeingWorkflow A Fiber Preparation (Scouring) C Introduction of Fiber A->C B Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) B->C D Addition of Pre-dissolved Dye C->D E Temperature Ramp-up D->E F Addition of Electrolyte (Salt) E->F at 60°C G Dyeing at Final Temperature F->G Continue Ramp-up H Cooling and Rinsing G->H I After-treatment (Optional) (Cationic Fixing Agent) H->I J Final Rinsing and Drying H->J without after-treatment I->J K Dyed Fiber J->K DyeFiberInteraction cluster_condition Dye Bath Condition cluster_fiber Protein Fiber (Silk/Wool) cluster_dye This compound Dye cluster_interaction Resulting Interaction Condition Acidic pH (e.g., pH 4.5-6.0) Fiber Amino groups (-NH2) are protonated to form cationic sites (-NH3+) Condition->Fiber creates Interaction Ionic attraction between -NH3+ (fiber) and -SO3- (dye) facilitates dye uptake. Fiber->Interaction enables Dye Anionic sulfonate groups (-SO3-) are present on the dye molecule Dye->Interaction participates in

References

Application Notes and Protocols: Direct Violet 1 in Leather and Paper Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of Direct Violet 1 (C.I. 22570) in leather and paper dyeing applications. The information is intended to guide researchers and professionals in developing and executing dyeing processes with this versatile azo dye.

Overview of this compound

This compound is a water-soluble anionic dye belonging to the double azo class of compounds. It is primarily used for dyeing cellulosic fibers such as cotton and viscose, as well as silk, polyamide, leather, and paper pulp. The dye presents as a reddish-brown powder and dissolves in water to form a deep purplish-red to purple solution.

Chemical Structure: Disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

Molecular Formula: C₃₂H₂₂N₆Na₂O₈S₂

Molecular Weight: 728.66 g/mol

CAS Number: 2586-60-9

Quantitative Data

The performance of this compound is summarized in the tables below, providing key fastness properties on cellulosic fibers, which are indicative for paper applications.

Table 1: Fastness Properties of this compound on Cellulosic Fibers

PropertyISO StandardAATCC StandardRating
Acid ResistanceISO3-4
Alkali ResistanceISO4
Light FastnessISO3
Soaping (Fading)ISO2-3
Soaping (Stain)ISO2-3
Water (Fading)AATCC4
Water (Stain)AATCC4
Perspiration (Fading)AATCC2-3
Perspiration (Stain)AATCC3-4
Rubbing (Dry)AATCC2-3

Rating Scale: The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Application in Leather Dyeing

Direct dyes like this compound are used in leather dyeing to achieve a wide range of colors. The dyeing process is influenced by several parameters, including pH, temperature, and the use of auxiliary chemicals. While direct dyes may have poor lightfastness on leather, they can be used for specific applications where high lightfastness is not a critical requirement.

Experimental Protocol for Leather Dyeing

This protocol provides a general procedure for drum dyeing of chrome-tanned leather with this compound. Modifications may be necessary depending on the specific type of leather and desired shade.

Materials:

  • Chrome-tanned leather (wet blue)

  • This compound dye

  • Formic acid

  • Ammonia

  • Cationic fixing agent (e.g., polyammonium compounds)[1][2][3]

  • Water

Equipment:

  • Laboratory-scale dyeing drum

  • pH meter

  • Thermometer

Procedure:

  • Washing: The wet blue leather is washed in the drum with water at 35°C for 15-20 minutes to remove any residual salts and impurities.

  • Neutralization: The pH of the leather is adjusted to a range of 4.5-6.0 using a neutralizing agent like sodium bicarbonate or sodium formate. This step is crucial for ensuring level dye penetration. The neutralization is typically carried out at 35-40°C for 45-60 minutes.

  • Dyeing:

    • The dyebath is prepared with water at 40-50°C.

    • This compound (0.5 - 3.0% on shaved weight, depending on the desired shade) is dissolved separately in hot water and then added to the drum.

    • The leather is run in the dyebath for 20-30 minutes to allow for dye penetration.

    • The temperature is gradually raised to 50-60°C and maintained for 30-60 minutes.

  • Fixation:

    • To fix the dye, the pH of the bath is slowly lowered to 3.5-4.0 by the addition of formic acid in several portions over 30 minutes.

    • The drum is run for an additional 20-30 minutes to ensure complete fixation.

  • Washing: The dyed leather is washed with cold water to remove any unfixed dye.

  • After-treatment (Optional): To improve wet fastness, an after-treatment with a cationic fixing agent (1-2% on shaved weight) can be applied at 35-40°C for 15-20 minutes.

  • Final Rinsing and Draining: The leather is thoroughly rinsed with water and then drained.

Experimental Workflow for Leather Dyeing

LeatherDyeingWorkflow Start Start: Wet Blue Leather Washing Washing (35°C, 15-20 min) Start->Washing Neutralization Neutralization (pH 4.5-6.0, 35-40°C, 45-60 min) Washing->Neutralization Dyeing Dyeing with this compound (40-60°C, 50-90 min) Neutralization->Dyeing Fixation Fixation with Formic Acid (pH 3.5-4.0, 20-30 min) Dyeing->Fixation Washing2 Washing (Cold Water) Fixation->Washing2 AfterTreatment Optional: After-treatment (Cationic Fixing Agent, 35-40°C, 15-20 min) Washing2->AfterTreatment Rinsing Final Rinsing & Draining Washing2->Rinsing Skip After-treatment AfterTreatment->Rinsing End End: Dyed Leather Rinsing->End

Leather Dyeing Workflow with this compound

Application in Paper Dyeing

This compound is used in the paper industry for coloring paper pulp and producing a variety of violet shades. The dye's affinity for cellulose fibers makes it suitable for this application. The dyeing process in papermaking is typically integrated into the wet-end of the paper machine.

Experimental Protocol for Paper (Pulp) Dyeing

This protocol outlines a laboratory procedure for dyeing bleached paper pulp with this compound.

Materials:

  • Bleached paper pulp (e.g., kraft or sulfite)

  • This compound dye

  • Sodium sulfate (Glauber's salt)

  • Cationic fixing agent

  • Water

Equipment:

  • Laboratory pulp disintegrator or high-speed mixer

  • Beakers

  • pH meter

  • Sheet former

Procedure:

  • Pulp Slurry Preparation: A pulp slurry of a known consistency (e.g., 1-3%) is prepared in a beaker.

  • Dye Addition:

    • A stock solution of this compound is prepared by dissolving the dye powder in hot water.

    • The required amount of the dye solution (typically 0.1 - 2.0% on dry pulp weight) is added to the pulp slurry while stirring.

  • Dyeing:

    • The mixture is stirred for 15-30 minutes to ensure uniform distribution of the dye.

    • The temperature is raised to 90-100°C and maintained for 20-30 minutes to maximize dye exhaustion.[4]

    • Sodium sulfate (5-20% on dry pulp weight) can be added to the slurry to enhance dye uptake.

  • Fixation:

    • After the dyeing period, a cationic fixing agent (1-3% on dry pulp weight) is added to the slurry to improve wet fastness.

    • The slurry is stirred for an additional 10-15 minutes.

  • Sheet Formation: The dyed pulp is diluted to the appropriate consistency and used to form handsheets using a standard sheet former.

  • Drying and Testing: The handsheets are pressed and dried according to standard procedures. The resulting paper can then be tested for color and other properties.

Experimental Workflow for Paper Dyeing

PaperDyeingWorkflow Start Start: Bleached Paper Pulp SlurryPrep Pulp Slurry Preparation (1-3% consistency) Start->SlurryPrep DyeAddition Add this compound Solution (0.1-2.0% on pulp weight) SlurryPrep->DyeAddition Dyeing Dyeing (90-100°C, 20-30 min) DyeAddition->Dyeing SaltAddition Optional: Add Sodium Sulfate (5-20% on pulp weight) Dyeing->SaltAddition Fixation Fixation (Cationic Fixing Agent, 10-15 min) Dyeing->Fixation Skip Salt Addition SaltAddition->Fixation SheetFormation Sheet Formation Fixation->SheetFormation End End: Dyed Paper SheetFormation->End

Paper (Pulp) Dyeing Workflow with this compound

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the dye powder and solutions.[5]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[5] Keep containers tightly closed.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5][6]

References

Direct Violet Dyes in Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Direct Violet 1" is historically recognized as a textile azo dye and has been explored as a protein-protein interaction inhibitor, its application as a fluorescent probe in cellular imaging is not established.[1][2][3] Researchers seeking violet-excitable fluorescent probes are likely referring to the class of Reactive Violet Dyes . These dyes are specifically designed for assessing cell viability in fluorescence microscopy and flow cytometry.[4] This document provides detailed application notes and protocols for the use of these reactive violet fluorescent probes in cellular imaging.

Reactive violet dyes are invaluable tools for distinguishing between live and dead cells. The core principle of their application lies in the integrity of the plasma membrane. In healthy cells, the intact membrane prevents the dye from entering. However, in dead or dying cells with compromised membranes, the dye permeates the cell and covalently binds to intracellular proteins, resulting in a bright fluorescent signal upon excitation with violet light.[4] This clear distinction allows for robust and quantifiable analysis of cell populations.

Photophysical and Chemical Properties

A summary of the key properties of a typical reactive violet dye used for cell viability is presented below. These values are representative and may vary slightly between different specific dye formulations.

PropertyValueReference
Excitation Maximum ~405 nm[4]
Emission Maximum ~450 nm[4]
Molecular Formula C32H22N6Na2O8S2 (for this compound)[1][2][3][5]
Molecular Weight 728.66 g/mol (for this compound)[1][2][3][5]
Solubility Water[3]
Target Primary amines on intracellular proteins[4]

Mechanism of Action

The mechanism of reactive violet dyes in cell viability assessment is a straightforward process based on membrane permeability.

Mechanism of Action for Reactive Violet Dyes cluster_0 Live Cell cluster_1 Dead Cell Live Cell Intact Plasma Membrane Dye Exclusion Reactive Violet Dye (membrane impermeant) Live Cell->Dye Exclusion prevents entry No Fluorescence Minimal to No Fluorescence Dye Exclusion->No Fluorescence Dead Cell Compromised Plasma Membrane Dye Entry Reactive Violet Dye enters cell Dead Cell->Dye Entry allows entry Protein Binding Covalent binding to intracellular proteins Dye Entry->Protein Binding Bright Fluorescence Bright Violet Fluorescence Protein Binding->Bright Fluorescence

Caption: Mechanism of reactive violet dyes for cell viability.

Experimental Protocols

Protocol 1: General Cell Viability Staining for Adherent Cells

This protocol outlines the steps for staining adherent cells to differentiate between live and dead cell populations using a reactive violet dye.

Materials:

  • Reactive Violet Dye (e.g., succinimidyl ester formulation)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filters (e.g., 405 nm excitation, 450/50 nm emission)[4]

  • Adherent cells cultured in a suitable vessel (e.g., 96-well plate, chamber slide)

Procedure:

  • Cell Culture: Plate adherent cells at a suitable density and culture overnight to allow for attachment.

  • Induce Cell Death (Experimental Condition): Treat cells with the experimental compound or condition to induce cell death. Include appropriate positive and negative controls.

  • Prepare Dye Solution: Prepare a working solution of the reactive violet dye in a buffered solution such as PBS, according to the manufacturer's instructions.

  • Staining:

    • Remove the cell culture medium.

    • Wash the cells once with PBS.

    • Add the dye working solution to the cells and incubate for the time recommended by the manufacturer (typically 15-30 minutes) at room temperature, protected from light.

  • Washing: Remove the dye solution and wash the cells 2-3 times with PBS to remove any unbound dye.

  • Imaging: Acquire images using a fluorescence microscope with settings appropriate for the violet dye.[4] Live cells will exhibit minimal fluorescence, while dead cells will show bright violet fluorescence.[4]

Workflow for Cell Viability Staining Start Start Cell_Culture Culture Adherent Cells Start->Cell_Culture Treatment Treat with Experimental Compound Cell_Culture->Treatment Prepare_Dye Prepare Reactive Violet Dye Solution Treatment->Prepare_Dye Staining Incubate Cells with Dye Prepare_Dye->Staining Washing Wash to Remove Unbound Dye Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Quantify Live vs. Dead Cells Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for cell viability assessment.

Protocol 2: Co-staining for Apoptosis Analysis

Reactive violet dyes can be multiplexed with other fluorescent probes, such as Annexin V-FITC, to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Reactive Violet Dye

  • Annexin V-FITC (or another color-matched apoptosis marker)

  • Annexin V Binding Buffer

  • Fluorescence microscope with multiple filter sets

Procedure:

  • Induce Apoptosis: Treat cells with a known apoptosis-inducing agent.

  • Harvest Cells (for suspension cells or after trypsinization of adherent cells): Centrifuge and resuspend the cell pellet in Annexin V Binding Buffer.

  • Co-staining:

    • Add Annexin V-FITC to the cell suspension and incubate according to the manufacturer's protocol (typically 15 minutes at room temperature in the dark).

    • Add the reactive violet dye to the cell suspension and incubate for the recommended time.

  • Imaging: Place the cell suspension on a microscope slide and image immediately.

Interpretation of Results:

  • Live Cells: Negative for both Annexin V-FITC and the reactive violet dye.

  • Early Apoptotic Cells: Positive for Annexin V-FITC and negative for the reactive violet dye.

  • Late Apoptotic/Necrotic Cells: Positive for both Annexin V-FITC and the reactive violet dye.

Applications in Research and Drug Development

  • Cytotoxicity Assays: A primary application is to determine the percentage of viable cells after treatment with a compound, which is critical in drug discovery for evaluating the cytotoxic effects of potential therapeutic agents.[4]

  • Multiplexing: The violet excitation and emission profiles of these dyes make them suitable for use in multi-color imaging experiments with other fluorophores excited by different laser lines (e.g., blue, green, red).[4]

  • High-Content Screening: The robust nature of the live/dead discrimination is well-suited for automated high-content screening platforms to assess compound libraries for cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete removal of unbound dye.Increase the number and duration of washing steps.
Dye concentration is too high.Titrate the dye concentration to find the optimal signal-to-noise ratio.
Weak signal in dead cells Dye concentration is too low.Increase the dye concentration.
Insufficient incubation time.Increase the incubation time with the dye.
Incompatible buffer.Ensure the staining buffer is compatible with the dye.
All cells appear fluorescent Widespread cell death.Check the health of the cell culture and handling procedures.
Fixation/permeabilization before staining.Staining should be performed on live, unfixed cells.

References

Application Notes and Protocols for Direct Violet 1 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for applying C.I. Direct Violet 1 (C.I. 22570) in textile printing, with a focus on cellulosic fibers such as cotton. The information is intended to serve as a foundational guide for research and development purposes. This compound is a water-soluble anionic dye, also known as a substantive dye, due to its direct affinity for cellulosic materials.[1] Fixation is achieved through non-covalent interactions, primarily hydrogen bonds and Van der Waals forces, between the dye molecules and the cellulose fibers.[1][2]

Physicochemical Properties of C.I. This compound

A summary of the key properties of C.I. This compound is presented in the table below. Understanding these properties is crucial for optimizing the printing process.

PropertyValueReference(s)
C.I. NameThis compound[3]
C.I. Number22570[3]
CAS Number2586-60-9[3][4]
Molecular FormulaC₃₂H₂₂N₆Na₂O₈S₂[3][4]
Molecular Weight728.66 g/mol [3][4]
AppearanceReddish-brown to dark blue or black powder[4][5]
SolubilitySoluble in water[5]
Chemical ClassDouble Azo[3]

Experimental Protocols for Textile Printing

The following protocols describe a standard procedure for applying C.I. This compound to cotton fabric using a screen-printing method.

Materials and Reagents
  • C.I. This compound dye powder

  • Cotton fabric (pre-scoured and bleached)

  • Thickener (e.g., Sodium Alginate or Starch-based)

  • Urea (humectant)

  • Alkali (e.g., Sodium Carbonate or Sodium Bicarbonate)

  • Non-ionic soap

  • Distilled water

  • Laboratory balance, beakers, stirring rods, heating plate with magnetic stirrer

  • Screen printing equipment (screen with desired design, squeegee)

  • Steamer

  • Washing and drying equipment

Preparation of the Printing Paste

A typical recipe for a direct dye printing paste is provided below. The exact amounts may need to be adjusted based on the desired color depth and the specific thickener used.

ComponentConcentration (g/kg of paste)FunctionReference(s)
C.I. This compound10 - 30Colorant[2]
Urea50 - 150Humectant, increases dye solubility[6][7][8][9]
Sodium Carbonate10 - 20Alkali, maintains pH for fixation[2][10]
Thickener (e.g., 6% Sodium Alginate)500 - 600Provides viscosity to the paste[11]
WaterBalance to 1000gSolvent[2]

Procedure:

  • Thickener Preparation: Prepare the thickener stock paste according to the manufacturer's instructions. For example, to prepare a 6% sodium alginate thickener, slowly sprinkle 60g of sodium alginate powder into 940g of cold water with constant stirring until a smooth, homogeneous paste is formed. Allow it to stand for several hours to ensure full hydration.[11][12]

  • Dye Solution Preparation: In a separate beaker, dissolve the required amount of urea in warm water. Then, add the C.I. This compound powder and stir until completely dissolved.

  • Final Paste Mixing: Gradually add the dye solution and the sodium carbonate to the thickener stock paste with continuous stirring until a homogenous printing paste is obtained.

Printing and Fixation Workflow

The general workflow for applying this compound to cotton fabric is as follows:

Fixation_Mechanism cluster_paste Printing Paste on Fabric Surface cluster_fiber Cotton Fiber (Cellulose) Dye This compound (Anionic) Cellulose Cellulose Polymer (-OH groups) Dye->Cellulose Diffusion into fiber (H-bonds & Van der Waals forces) Urea Urea Urea->Cellulose Swells fibers Alkali Alkali (Na2CO3) Alkali->Cellulose Creates slight negative charge Thickener Thickener (e.g., Sodium Alginate) Thickener->Dye Releases dye molecules Steam Steam (Heat + Moisture) Steam->Urea Activates humectant action Steam->Thickener Swells thickener film

References

Application Notes and Protocols: Direct Violet 1 in Biological and Pulp Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, also known as C.I. 22570 and Direct Violet N, is a diazo dye with applications in both biological research and industrial processes. Its utility stems from its ability to directly bind to substrates like cellulose and proteins. This document provides detailed application notes and protocols for the use of this compound in biological staining, with a specific focus on its role as a viral entry inhibitor, and in the coloration of pulp for paper production.

Chemical and Safety Information

PropertyValueReference
CAS Number 2586-60-9
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂
Molecular Weight 728.66 g/mol
Appearance Reddish-brown powder
Solubility Soluble in water (deep purplish-red to purple solution)

Safety Precautions: this compound may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

Biological Applications: Viral Entry Inhibition

This compound has been identified as a potent inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is the critical first step in viral entry into host cells.[1][2][3]

Quantitative Data: Inhibition of SARS-CoV-2 Spike-ACE2 Interaction
Target InteractionIC₅₀ Value (µM)
SARS-CoV-2-S-RBD binding to human ACE21.47
SARS-CoV-S1S2 binding to ACE22.63
TNF-R1 binding to TNFα2.11
SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells35.8

Data sourced from MedChemExpress.[1]

Signaling Pathway: Inhibition of SARS-CoV-2 Entry

The following diagram illustrates the mechanism of this compound in blocking the interaction between the SARS-CoV-2 spike protein and the host cell's ACE2 receptor.

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_interaction Interaction & Inhibition Spike Spike Protein (RBD) Binding Binding Spike->Binding ACE2 ACE2 Receptor ViralEntry Viral Entry ACE2->ViralEntry Binding->ACE2 Inhibition Inhibition Inhibition->Binding Blocks Interaction NoEntry Viral Entry Blocked Inhibition->NoEntry DirectViolet1 This compound DirectViolet1->Inhibition

Caption: Mechanism of this compound in blocking SARS-CoV-2 entry.

Experimental Protocol: In Vitro Inhibition Assay

This protocol is a representative method for assessing the inhibition of the SARS-CoV-2 spike protein-ACE2 interaction.

Materials:

  • Recombinant SARS-CoV-2 Spike RBD protein

  • Recombinant human ACE2 protein

  • 96-well ELISA plates

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or water)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Detection antibody (e.g., anti-His-tag HRP conjugate for a His-tagged spike protein)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with 100 µL of ACE2 protein solution (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in reaction buffer.

    • In a separate plate, pre-incubate the Spike RBD protein (e.g., 1 µg/mL) with the different concentrations of this compound for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the Spike protein/Direct Violet 1 mixture to the ACE2-coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of the detection antibody (e.g., anti-His-tag HRP) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Biological Applications: General Histological Staining

While specific protocols for this compound in general histology are not widely published, its properties as a direct dye allow for its use in staining cellulose-containing structures (e.g., plant cell walls) and as a counterstain for nuclei and cytoplasm. The following is a general protocol that can be adapted.

Experimental Protocol: Direct Staining of Biological Samples

Materials:

  • This compound staining solution (e.g., 0.1% - 1% w/v in distilled water)

  • Fixative (e.g., 10% neutral buffered formalin)

  • Microscope slides

  • Coplin jars or staining dishes

  • Distilled water

  • Ethanol series (70%, 95%, 100%)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Fixation: Fix the tissue specimen in the chosen fixative.

  • Processing and Embedding: Dehydrate the tissue through an ethanol series, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm) and mount on microscope slides.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate through a descending ethanol series (100%, 95%, 70%) to distilled water.

  • Staining:

    • Immerse slides in the this compound staining solution for 5-15 minutes. The optimal time may need to be determined empirically.

  • Washing: Rinse the slides in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through an ascending ethanol series (70%, 95%, 100%).

  • Clearing: Clear the sections in xylene.

  • Mounting: Coverslip the slides using a suitable mounting medium.

Pulp Coloration Applications

This compound is used in the paper industry for dyeing pulp, imparting a violet hue to the final paper product. As a direct dye, it has a high affinity for cellulose fibers.

Quantitative Data: Pulp Dyeing Parameters
ParameterValue/RangeReference
Dye Concentration 0.01% - 20% by weight of pulp (preferably 0.1% - 1%)[4][5]
Dyeing Temperature Maximum affinity at 100°C
CIELab Values (for Basic Violet 1) L: 48.25, a: 20.67, b: -42.08, c: 46.83, h*: 295.88 (at 1% dyeing depth)[6]
Experimental Protocol: Pulp Dyeing

This protocol provides a general procedure for dyeing pulp with this compound.

Materials:

  • Bleached or unbleached pulp slurry

  • This compound dye

  • Salt (e.g., sodium sulfate or sodium chloride)

  • Hot water

  • Mixer or agitator

Procedure:

  • Pulp Preparation: Prepare a pulp slurry of a known consistency (e.g., 3-5% solids) in water.

  • Dye Solution Preparation: Dissolve the required amount of this compound in hot water.

  • Dyeing Process:

    • Heat the pulp slurry to the desired temperature (e.g., 80-100°C).

    • Add the dissolved this compound solution to the pulp slurry with constant agitation.

    • Gradually add a salt solution (e.g., 10-20% of the dry pulp weight) to promote dye exhaustion.

    • Continue agitation at the elevated temperature for a set period (e.g., 30-60 minutes) to allow for dye fixation.

  • Washing: After dyeing, the pulp can be washed with water to remove any unfixed dye.

  • Sheet Formation: The dyed pulp is then used to form paper sheets using standard papermaking processes.

Experimental Workflow: Pulp Dyeing Process

The following diagram outlines the key steps in the pulp dyeing process with this compound.

Pulp_Dyeing_Workflow cluster_dyeing_steps Dyeing Steps PulpPrep Pulp Slurry Preparation Dyeing Dyeing Process PulpPrep->Dyeing DyePrep Dye Solution Preparation (this compound in hot water) DyePrep->Dyeing Washing Washing Dyeing->Washing Heat Heat Slurry SheetFormation Paper Sheet Formation Washing->SheetFormation AddDye Add Dye Heat->AddDye AddSalt Add Salt AddDye->AddSalt Agitate Agitate AddSalt->Agitate

Caption: Workflow for the coloration of pulp using this compound.

References

Application Notes and Protocols for Direct Violet 1 in Blended Fabric Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a water-soluble anionic azo dye, is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and paper.[1][2] Its application extends to protein fibers like silk and wool, as well as polyamide fibers.[1] In the context of blended fabrics, particularly cotton/polyester blends, this compound serves as a crucial component for dyeing the cellulosic portion. Due to the hydrophobic nature of polyester, a two-stage dyeing process or a carefully controlled one-bath method is typically required to achieve a solid, uniform shade on the blended material.[3][4] These application notes provide detailed protocols for the use of this compound in the dyeing of cotton/polyester blended fabrics, along with methods for evaluating the dyeing performance.

Chemical Properties of this compound:

PropertyValue
C.I. NameThis compound[2]
C.I. Number22570[2]
CAS Number2586-60-9[1][2][5]
Molecular FormulaC₃₂H₂₂N₆Na₂O₈S₂[1][2][5]
Molecular Weight728.66 g/mol [1][2][5]
AppearanceReddish-brown powder[1][2]
SolubilitySoluble in water[1][2]

Dyeing Mechanism

The dyeing of cotton fibers with this compound, an anionic dye, is governed by several intermolecular forces.[6] When immersed in water, cellulosic fibers acquire a negative surface charge, which would typically repel the anionic dye molecules.[7] To overcome this repulsion, an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath.[8][9][10][11] The salt neutralizes the negative charge on the fiber surface, facilitating the adsorption of the dye molecules.[8][9] The primary bonding mechanism between direct dyes and cellulose is hydrogen bonding, supplemented by van der Waals forces.[6]

Polyester fibers, being hydrophobic and lacking the functional groups for direct dye interaction, require a different class of dyes, namely disperse dyes.[12] Therefore, dyeing a cotton/polyester blend necessitates a process that caters to both fiber types to achieve a uniform color.

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 50/50 cotton/polyester blended fabric

  • Dyes:

    • This compound (for cotton component)

    • Disperse dye of a similar shade (for polyester component)

  • Chemicals:

    • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (analytical grade)

    • Sodium carbonate (Na₂CO₃) (analytical grade)

    • Acetic acid (CH₃COOH) (analytical grade)

    • Dispersing agent

    • Leveling agent[8][12]

    • Sodium hydrosulfite (Na₂S₂O₄) (for reduction clearing)[1][2][5][13]

    • Non-ionic soap

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Mathis Labomat, Ahiba Nuance)

    • Spectrophotometer for color measurement (e.g., Konica Minolta CM-3600d)[14]

    • Launder-Ometer for wash fastness testing

    • Crockmeter for rubbing fastness testing

    • Lightfastness tester (e.g., Xenon arc lamp)

    • pH meter

    • Analytical balance

    • Standard laboratory glassware

Two-Bath Dyeing Protocol for Cotton/Polyester Blend

This method involves dyeing the polyester and cotton components in separate, sequential baths, which generally yields better results and shade control.[3]

Step 1: Dyeing the Polyester Component

  • Set the dyebath with a liquor-to-goods ratio (L:R) of 20:1.

  • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L).

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Add the pre-dispersed disperse dye (e.g., 1% on weight of fabric - o.w.f.).

  • Introduce the fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.

  • Hold at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly.

Step 2: Reduction Clearing

  • Prepare a fresh bath at 70-80°C with:

    • Sodium hydrosulfite (2 g/L)

    • Sodium carbonate (1 g/L)

  • Treat the fabric for 15-20 minutes to remove unfixed disperse dye from the surface of both fibers.[1][2][5][13]

  • Rinse the fabric thoroughly with hot and then cold water.

Step 3: Dyeing the Cotton Component with this compound

  • Prepare a new dyebath at an L:R of 20:1.

  • Add the dissolved this compound (e.g., 1% o.w.f.).

  • Introduce the fabric at 40°C.

  • Gradually add sodium chloride or sodium sulfate (e.g., 20 g/L) in portions over 15-20 minutes.[8][9]

  • Raise the temperature to 95°C at a rate of 1.5°C/minute.[15]

  • Hold at 95°C for 60 minutes.[15]

  • Cool the dyebath to 60°C.

  • Rinse the fabric with cold water until the water runs clear.

Step 4: After-treatment (Soaping)

  • Treat the dyed fabric in a fresh bath with a non-ionic soap (e.g., 2 g/L) at 90-95°C for 15-20 minutes to remove unfixed direct dye and improve wet fastness.[9][16][17]

  • Rinse thoroughly with hot and cold water.

  • Dry the fabric at a moderate temperature.

One-Bath, Two-Stage Dyeing Protocol for Cotton/Polyester Blend

This method offers savings in time, water, and energy but requires careful control of dyeing parameters.[4][18]

  • Set the dyebath with an L:R of 20:1.

  • Add a dispersing agent (e.g., 1 g/L), a leveling agent (e.g., 0.5 g/L), and the pre-dispersed disperse dye (e.g., 1% o.w.f.).

  • Adjust the pH to 5.0-5.5 with acetic acid.

  • Introduce the fabric at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute and hold for 45-60 minutes to dye the polyester.

  • Cool the bath to 80°C.

  • Add the dissolved this compound (e.g., 1% o.w.f.).

  • Hold at 80°C for 15 minutes.

  • Gradually add the required amount of sodium chloride or sodium sulfate (e.g., 20 g/L) in portions.

  • Hold at 80-90°C for 45-60 minutes to dye the cotton.

  • Cool the dyebath to 60°C.

  • Rinse the fabric thoroughly.

  • Perform reduction clearing as described in the two-bath protocol (Section 3.2, Step 2).

  • Conduct after-treatment (soaping) as described in the two-bath protocol (Section 3.2, Step 4).

  • Rinse and dry the fabric.

Data Presentation

Dye Uptake and Fixation

The dye uptake can be quantified by measuring the absorbance of the dyebath solution before and after the dyeing process using a spectrophotometer. The percentage exhaustion (%E) is calculated as follows:

%E = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the initial absorbance of the dyebath.

  • A₁ is the final absorbance of the dyebath after dyeing.

Table 1: Representative Dye Exhaustion Data for this compound on Cotton/Polyester Blend

Dyeing MethodFiber ComponentDye Concentration (% o.w.f.)Temperature (°C)Salt Concentration (g/L)Exhaustion (%)
Two-BathCotton1.0952085 - 95
One-BathCotton1.080-902075 - 85
Colorfastness Properties

Colorfastness is evaluated using standard ISO methods. The change in color and staining on adjacent multifiber fabric are assessed using grey scales (1-5, where 5 is excellent).

Table 2: Typical Colorfastness Ratings for Cotton/Polyester Blend Dyed with this compound (Cotton Component)

Fastness TestISO MethodRating (Change in Color)Rating (Staining on Cotton)Rating (Staining on Polyester)
WashingISO 105-C06[2][5]3-433-4
Rubbing (Dry)ISO 105-X12[2][5][13]4--
Rubbing (Wet)ISO 105-X12[2][5][13]2-3--
Light (Xenon Arc)ISO 105-B023--
Perspiration (Acidic & Alkaline)ISO 105-E04[19]3-433-4

Mandatory Visualizations

G cluster_polyester Step 1: Polyester Dyeing cluster_clearing Step 2: Reduction Clearing cluster_cotton Step 3: Cotton Dyeing (this compound) cluster_aftertreatment Step 4: After-treatment PD1 Prepare Dyebath (Disperse Dye, Auxiliaries, pH 4.5-5.5) PD2 Load Fabric @ 60°C PD1->PD2 PD3 Ramp to 130°C PD2->PD3 PD4 Hold for 60 min PD3->PD4 PD5 Cool to 70°C & Rinse PD4->PD5 RC1 Prepare Clearing Bath (Na₂S₂O₄, Na₂CO₃) @ 70-80°C PD5->RC1 RC2 Treat for 15-20 min RC1->RC2 RC3 Rinse Thoroughly RC2->RC3 CD1 Prepare Dyebath (this compound) RC3->CD1 CD2 Load Fabric @ 40°C CD1->CD2 CD3 Add Salt CD2->CD3 CD4 Ramp to 95°C CD3->CD4 CD5 Hold for 60 min CD4->CD5 CD6 Cool & Rinse CD5->CD6 AT1 Soaping @ 90-95°C CD6->AT1 AT2 Rinse & Dry AT1->AT2

Caption: Two-Bath Dyeing Workflow for Cotton/Polyester Blends.

G cluster_dyeing One-Bath, Two-Stage Dyeing cluster_post_treatment Post-Treatment OB1 Prepare Dyebath (Disperse Dye, Auxiliaries, pH 5.0-5.5) OB2 Load Fabric @ 60°C OB1->OB2 OB3 Ramp to 130°C & Hold (Polyester Dyeing) OB2->OB3 OB4 Cool to 80°C OB3->OB4 OB5 Add this compound OB4->OB5 OB6 Add Salt OB5->OB6 OB7 Hold @ 80-90°C (Cotton Dyeing) OB6->OB7 OB8 Cool & Rinse OB7->OB8 PT1 Reduction Clearing OB8->PT1 PT2 Soaping PT1->PT2 PT3 Rinse & Dry PT2->PT3

Caption: One-Bath Dyeing Workflow for Cotton/Polyester Blends.

G cluster_evaluation Dyeing Performance Evaluation DyedFabric Dyed Fabric ColorMeasurement Color Measurement (Spectrophotometer) DyedFabric->ColorMeasurement FastnessTesting Fastness Testing DyedFabric->FastnessTesting DyeUptake Dye Uptake (% Exhaustion) ColorMeasurement->DyeUptake CIELAB CIELAB Values (L*, a*, b*) ColorMeasurement->CIELAB Washing Washing (ISO 105-C06) FastnessTesting->Washing Rubbing Rubbing (ISO 105-X12) FastnessTesting->Rubbing Light Light (ISO 105-B02) FastnessTesting->Light Perspiration Perspiration (ISO 105-E04) FastnessTesting->Perspiration

Caption: Experimental Workflow for Dyeing Evaluation.

References

Troubleshooting & Optimization

How to improve Direct Violet 1 staining consistency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the consistency and reliability of Direct Violet 1 staining for live/dead cell discrimination in flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an amine-reactive fluorescent dye. In the context of life sciences research, it is primarily used for live/dead cell discrimination in flow cytometry. The dye is excited by the violet laser (around 405 nm).[1]

Q2: How does this compound differentiate between live and dead cells?

A2: The mechanism relies on the integrity of the cell membrane. Live cells, with their intact membranes, are impermeable to the dye, resulting in minimal surface staining of extracellular amine groups and thus dim fluorescence.[2] Conversely, dead cells have compromised membranes that allow the dye to enter and covalently bind to the abundant intracellular amine groups, leading to a significantly brighter fluorescent signal.[1][2] This covalent bond is stable, allowing for downstream fixation and permeabilization.[2][3]

Q3: Why is optimizing the concentration of this compound crucial for consistent results?

A3: Optimizing the dye concentration through titration is critical to achieve the best separation between live and dead cell populations (a high stain index) while minimizing background fluorescence on live cells.[1] Using too little dye can result in a weak signal from dead cells, making them difficult to distinguish from the live population.[1] Conversely, an excessively high concentration can increase the background staining of live cells, potentially causing spectral spillover into other channels and complicating data analysis.[1]

Q4: What are the key factors that can affect the consistency of this compound staining?

A4: Several factors can influence the outcome of your staining. These include the properties of the dye itself, the type and concentration of any auxiliary agents in your buffers, the specific parameters of your protocol (such as incubation time and temperature), and the characteristics of the cells you are using.[4]

Q5: How should this compound be properly stored to ensure its stability?

A5: Amine-reactive dyes like this compound are sensitive to moisture. It is important to store the dye desiccated and at the recommended temperature. Before use, allow the vial to warm to room temperature before opening to prevent condensation from forming.[1] For long-term storage of stock solutions, keeping them at -80°C for up to six months or -20°C for one month in a sealed container away from moisture and light is recommended.[5]

Troubleshooting Guide

Problem 1: Weak or No Signal from the Dead Cell Population
Possible Cause Recommended Solution
Insufficient Dye Concentration The concentration of this compound is too low. It is essential to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1]
Low Percentage of Dead Cells If your sample has very high viability, the dead cell population may be too small to be easily detected. Consider preparing a positive control by heat-killing a portion of your cells (e.g., 55-65°C for 5-10 minutes) and mixing it with your live cells before staining.[1]
Improper Dye Storage or Handling The dye may have degraded due to improper storage. Ensure the dye is stored desiccated and at the correct temperature. Always allow the vial to reach room temperature before opening to prevent moisture contamination.[1]
Problem 2: High Background Fluorescence in the Live Cell Population
Possible Cause Recommended Solution
Dye Concentration is Too High Excess dye can lead to non-specific binding to the surface of live cells.[1] Titrate the dye to find the lowest concentration that still provides a clear distinction between live and dead cells.
Presence of Proteins in Staining Buffer Staining in buffers that contain proteins, such as fetal bovine serum (FBS) or bovine serum albumin (BSA), can be a primary cause of non-specific binding. The dye will react with the amines in these buffer proteins, which reduces its availability for the cells.[3]
Dye Aggregates Some violet dyes can form aggregates. To resolve this, centrifuge the reconstituted dye solution before use to pellet any aggregates and use only the supernatant for staining.[1]
Inadequate Washing Insufficient washing after staining can leave unbound dye in the sample. Ensure you perform the recommended number of washes after the staining incubation.[1] A wash step with a protein-containing buffer is crucial to quench the reactivity of any remaining free dye.[3]
Problem 3: Poor Separation Between Live and Dead Cell Populations
Possible Cause Recommended Solution
Suboptimal Dye Concentration This can be due to either too low or too high a concentration of the dye. A proper titration is essential to find the optimal concentration that maximizes the stain index.[1]
Incorrect Compensation Spillover from other fluorochromes in your panel can obscure the separation between live and dead cells. Ensure you have a properly prepared single-stain control for this compound and that compensation is correctly applied.[1]
High Autofluorescence Some cell types are naturally more autofluorescent, which can interfere with the detection of the dim live population. Always include an unstained control to assess the level of autofluorescence.[1]

Experimental Protocols

Protocol 1: Titration of this compound

This protocol outlines the steps to determine the optimal concentration of this compound for your experiment.

1. Prepare a Mixed Population of Live and Dead Cells:

  • Harvest your cells and wash them once with protein-free PBS.
  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in protein-free PBS.[2]
  • Divide the cell suspension into two tubes.
  • Create a dead cell population by heat-killing the cells in one tube by incubating at 55-65°C for 5-10 minutes.[1]
  • Mix the live and heat-killed cells at a 1:1 ratio.[1]

2. Prepare Serial Dilutions of this compound:

  • Reconstitute the this compound dye according to the manufacturer’s instructions.
  • Prepare a series of dilutions of the dye in protein-free PBS. A good starting point for a 1:1000 stock solution is to test final dilutions of 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[1]

3. Stain the Cells:

  • Aliquot 100 µL of the mixed cell population (1 x 10^5 cells) into several tubes.
  • Add 1 µL of each this compound dilution to the respective tubes. Include an unstained control.
  • Vortex briefly and incubate for 20-30 minutes at room temperature, protected from light.[1]

4. Wash and Acquire Data:

  • Wash the cells according to the recommended protocol, typically with a buffer containing protein to quench any remaining reactive dye.
  • Resuspend the cell pellets in an appropriate buffer for flow cytometry.
  • Acquire the data on a flow cytometer using violet laser excitation (e.g., 405 nm).[2]

5. Analyze the Data:

  • Analyze the stained samples to determine the concentration of this compound that provides the best separation between the live and dead cell populations with the lowest level of background staining on the live cells.

Data Presentation: Example Titration Results
Dye Dilution Live Population MFI Dead Population MFI Stain Index Notes
1:25015008500056High background on live cells.
1:50080082000102Good separation, slightly elevated background.
1:100040075000187Optimal: Excellent separation, low background.
1:200025045000180Decreased signal in dead population.
1:400020020000100Poor separation.

MFI: Mean Fluorescence Intensity. Stain Index can be calculated as (MFI_dead - MFI_live) / (2 * Standard Deviation_live).

Visual Guides

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_acquire Data Acquisition cell_prep Prepare Live/Dead Cell Mixture stain Incubate with This compound cell_prep->stain Add Dye wash Wash with Protein-Containing Buffer stain->wash Quench Reaction acquire Acquire on Flow Cytometer wash->acquire Prepare for Analysis

Caption: Experimental workflow for this compound staining.

Troubleshooting_Logic cluster_weak_signal Weak/No Signal cluster_high_bg High Background start Inconsistent Staining Results q_dye_conc_low Is Dye Concentration Too Low? start->q_dye_conc_low Check Signal Strength q_dye_conc_high Is Dye Concentration Too High? start->q_dye_conc_high Check Background s_titrate_up Increase Dye Concentration (Perform Titration) q_dye_conc_low->s_titrate_up Yes q_dead_cells Sufficient Dead Cells? q_dye_conc_low->q_dead_cells No s_positive_control Use Positive Control q_dead_cells->s_positive_control No s_titrate_down Decrease Dye Concentration (Perform Titration) q_dye_conc_high->s_titrate_down Yes q_washing Washing Adequate? q_dye_conc_high->q_washing No s_improve_wash Improve Wash Steps q_washing->s_improve_wash No

Caption: Troubleshooting logic for inconsistent staining.

References

Troubleshooting poor solubility of Direct Violet 1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Direct Violet 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a double azo class dye. Its chemical formula is C₃₂H₂₂N₆Na₂O₈S₂ and it has a molecular weight of 728.66 g/mol .[1][2] It is typically supplied as a reddish-brown or black-brown powder.[1][3] Historically used in the textile industry for dyeing materials like cotton and silk, it has more recently been identified as a potent inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and ACE2.[4][5]

Q2: What are the general solubility properties of this compound?

This compound exhibits the following solubility characteristics:

  • Water: Soluble, forming a deep purplish-red to purple solution.[3] A solubility of up to 62.5 mg/mL in water has been reported with the use of sonication.[5]

  • Ethanol/Alcohol: Slightly soluble, producing a red-light purple solution.[6][1][3]

  • Cellosolve: Soluble.[3]

  • Other Organic Solvents: Generally considered insoluble.[6][1]

  • Concentrated Sulfuric Acid: Soluble.[1]

Q3: How should I prepare a stock solution of this compound?

For aqueous stock solutions, it is recommended to dissolve the powder in water and facilitate dissolution with ultrasonication.[4][5] If the solution is intended for cell culture or other sensitive applications, it should be sterilized by filtration through a 0.22 µm filter after preparation.[4]

Q4: What are the recommended storage conditions for this compound solutions?

Prepared stock solutions should be stored under the following conditions to prevent degradation:

  • -80°C for up to 6 months.[4]

  • -20°C for up to 1 month.[4]

It is advisable to store solutions in sealed containers, protected from light and moisture.[4]

Troubleshooting Guide: Poor Solubility

Problem: I am having difficulty dissolving this compound powder in water.

This is a common issue that can be addressed by considering several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Agitation Use a magnetic stirrer or vortex mixer to ensure thorough mixing. For higher concentrations, ultrasonication is highly effective.[4][5]
Low Temperature Gently warm the solvent (water) to increase the dissolution rate. For dyeing applications, maximum affinity is observed at 100°C.
Incorrect Solvent Ensure you are using a recommended solvent. This compound has good solubility in water and cellosolve, but is only slightly soluble in ethanol and generally insoluble in other organic solvents.[1][3]
High Concentration Attempting to prepare a solution above its solubility limit (e.g., > 62.5 mg/mL in water) will result in undissolved powder. Prepare a more dilute solution or use a larger volume of solvent.[4][5]
Water Hardness The dye can be sensitive to hard water.[3] If you suspect this is an issue, try using deionized or distilled water for solution preparation.

Problem: My this compound solution has formed a precipitate.

Precipitation after initial dissolution can be caused by several factors related to solution chemistry and storage.

Potential CauseRecommended Solution
Addition of Strong Acid The addition of strong hydrochloric acid will cause the dye to precipitate.[3] Avoid acidic conditions if you need to maintain solubility.
Addition of Strong Base The addition of a concentrated sodium hydroxide solution will also lead to precipitation.[3] Maintain a neutral pH unless your protocol specifies otherwise.
Contamination with Metal Ions Copper ions can cause the color of the solution to darken, and iron ions can also cause slight changes, which may be indicative of complex formation and potential precipitation. Use high-purity water and clean glassware to avoid metal ion contamination.
Improper Storage Leaving the solution at room temperature for extended periods or exposing it to light can lead to degradation and precipitation. Store stock solutions at -20°C or -80°C as recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh out 7.29 mg of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube containing 1 mL of high-purity water (e.g., Milli-Q or deionized water).

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should appear as a clear, deep purple liquid.

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Visual Guides

Troubleshooting Poor Solubility of this compound start Start: Poor Solubility Observed check_solvent Is the correct solvent being used? (Water, Cellosolve) start->check_solvent check_agitation Is agitation/sonication sufficient? check_solvent->check_agitation Yes use_correct_solvent Use recommended solvent (e.g., Water) check_solvent->use_correct_solvent No check_temp Has warming the solvent been tried? check_agitation->check_temp Yes increase_agitation Increase agitation or apply sonication check_agitation->increase_agitation No check_conc Is the concentration too high? check_temp->check_conc Yes warm_solvent Gently warm the solvent check_temp->warm_solvent No check_ph Has a strong acid or base been added? check_conc->check_ph No dilute_solution Dilute the solution or use more solvent check_conc->dilute_solution Yes adjust_ph Maintain a neutral pH check_ph->adjust_ph Yes insoluble Issue persists: Consider alternative dye or consult manufacturer check_ph->insoluble No use_correct_solvent->check_agitation increase_agitation->check_temp warm_solvent->check_conc dilute_solution->check_ph adjust_ph->insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Workflow for Preparing this compound Solution weigh 1. Weigh this compound Powder add_solvent 2. Add High-Purity Water weigh->add_solvent dissolve 3. Dissolve using Sonication/Vortexing add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) (Optional) dissolve->filter aliquot 5. Aliquot into sterile tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

References

Technical Support Center: Optimizing Direct Violet 1 Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Direct Violet 1 in their staining protocols. Given that this compound is primarily a textile dye, its application in biological staining is not standard and requires careful optimization.[1][2] The following guides are based on the general principles of direct dyes and histological staining techniques.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to biological staining?

A1: this compound is a water-soluble, anionic, double azo dye. As a "direct" dye, it possesses a high affinity for cellulosic materials and can also bind to protein fibers like silk and wool through non-ionic forces such as hydrogen bonds and van der Waals forces.[5][6][7] Its solubility in water makes it applicable in aqueous staining solutions.[7] However, it is known to have poor wash fastness, meaning it can bleed or fade during washing steps, and may be sensitive to hard water, which can cause precipitation.[4][5][7]

Q2: What are the primary safety precautions for handling this compound powder and solutions?

A2: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[8][10] Avoid contact with skin and eyes.[9] One report indicates that this compound can decompose to form benzidine, a known carcinogen; therefore, appropriate handling and disposal are critical.[11] Always consult the material safety data sheet (MSDS) before use.[8][9]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in water.[2] To prepare a stock solution, gradually dissolve the this compound powder in distilled or deionized water with stirring. Gentle heating or sonication may be required to fully dissolve the dye.[1] It is recommended to filter the solution through a 0.22 µm filter before use to remove any aggregates that could cause uneven staining.[1] Store the stock solution in a tightly sealed, light-resistant container at 4°C.[1][2]

Q4: Why is it critical to optimize the concentration of this compound?

A4: Optimizing the dye concentration is the most critical step to ensure reproducible and high-quality staining.

  • Too Low Concentration: Results in weak or no signal, making it difficult to visualize the target structures.

  • Too High Concentration: Can lead to high background staining, where the dye non-specifically binds to the entire tissue section, obscuring specific details. It can also cause dye aggregation, leading to patchy or blotchy artifacts.[12]

Troubleshooting Common Staining Issues

This guide addresses common problems encountered during the optimization of this compound staining protocols.

Problem 1: Weak or No Staining

Potential Cause Recommended Solution
Insufficient Dye Concentration The concentration of this compound is too low. Perform a concentration titration experiment to determine the optimal concentration for your specific tissue and protocol.[13]
Inadequate Incubation Time The staining time is too short for the dye to sufficiently bind to the target. Increase the incubation time systematically (e.g., in 15-minute intervals) and observe the effect on staining intensity.
Incorrect pH of Staining Solution The pH can alter the charge of both the tissue components and the dye, affecting their interaction.[12] Experiment with buffering the staining solution to different pH values (e.g., from neutral to slightly alkaline).
Excessive Washing As a direct dye with poor wash fastness, excessive or harsh washing steps can remove the dye from the tissue.[5] Reduce the duration and number of washes, and use gentle agitation.
Incomplete Deparaffinization Residual paraffin wax on the tissue section will block the aqueous dye solution from penetrating the tissue.[12][14] Ensure deparaffinization steps with xylene and alcohols are thorough and that the reagents are fresh.[12]

Problem 2: High Background or Non-Specific Staining

Potential Cause Recommended Solution
Dye Concentration Too High Excess dye leads to non-specific binding across the slide. Reduce the concentration of the this compound working solution. This is the most common cause of high background.
Dye Aggregation Direct dyes can form aggregates, especially at high concentrations, which deposit on the tissue.[12] Always filter the staining solution immediately before use.[12] Consider preparing fresh solutions more frequently.
Insufficient Washing Unbound dye remains on the tissue, increasing background noise. Ensure washing steps are sufficient to remove excess dye without over-decolorizing the specific stain.
Drying of Tissue Section If the tissue section dries out at any point during the staining process, it can cause the dye to precipitate and bind non-specifically.[12] Keep slides moist throughout the entire procedure.[12]

Problem 3: Uneven or Patchy Staining

Potential Cause Recommended Solution
Incomplete Reagent Coverage The entire tissue section was not fully immersed in the dye or other reagents. Ensure slides are level during staining and that enough reagent volume is used to cover the entire section.[12]
Air Bubbles Air bubbles trapped on the tissue surface prevent the dye from reaching the underlying cells.[12] Apply coverslips or reagents carefully to avoid trapping air.
Poor Fixation Improper or delayed fixation can lead to variations in tissue architecture, causing inconsistent dye penetration.[12][15] Ensure a standardized and validated fixation protocol is used for all samples.
Gradient Effect A gradient of staining across the slide is often a procedural issue, such as uneven application of reagents or issues with an automated stainer (e.g., clogged nozzles).[12] Review manual application techniques or check automated equipment.

Logical Workflow for Troubleshooting Staining Issues

G Troubleshooting Workflow for this compound Staining start Staining Issue Observed issue_weak Weak / No Staining start->issue_weak issue_high_bg High Background start->issue_high_bg issue_uneven Uneven / Patchy Staining start->issue_uneven sol_weak_conc Increase Dye Concentration issue_weak->sol_weak_conc sol_weak_time Increase Incubation Time issue_weak->sol_weak_time sol_weak_wash Reduce Washing Steps issue_weak->sol_weak_wash sol_high_bg_conc Decrease Dye Concentration issue_high_bg->sol_high_bg_conc sol_high_bg_filter Filter Dye Solution issue_high_bg->sol_high_bg_filter sol_high_bg_wash Increase Washing Steps issue_high_bg->sol_high_bg_wash sol_uneven_reagent Ensure Full Reagent Coverage issue_uneven->sol_uneven_reagent sol_uneven_fix Check Fixation Protocol issue_uneven->sol_uneven_fix sol_uneven_filter Filter Dye Solution issue_uneven->sol_uneven_filter

Caption: Troubleshooting decision tree for common staining issues.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol describes the preparation of a 1% (w/v) stock solution and subsequent working solutions.

Materials:

  • This compound powder (CAS 2586-60-9)

  • Distilled or deionized water

  • 0.22 µm syringe filter

  • 50 mL conical tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 100 mg of this compound powder and add it to 10 mL of distilled water in a beaker with a magnetic stir bar.

  • Stir the mixture until the dye is completely dissolved. Gentle warming (e.g., to 40-50°C) may be applied to aid dissolution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Filter the 1% stock solution through a 0.22 µm filter to remove any micro-aggregates.

  • Store the stock solution in a container protected from light at 4°C. The solution should be stable for several weeks.

  • To prepare a working solution (e.g., 0.1%), dilute the stock solution 1:10 with the desired buffer (e.g., PBS pH 7.4). Prepare working solutions fresh before each experiment.

Protocol 2: Determining Optimal Concentration of this compound (Titration Assay)

This protocol provides a framework for testing a range of dye concentrations to find the one that provides the best signal-to-noise ratio.

Materials:

  • Prepared tissue sections on slides (paraffin-embedded or frozen)

  • This compound stock solution (1%)

  • Staining buffer (e.g., PBS, pH 7.4)

  • Coplin jars or staining dishes

  • Standard histology reagents for deparaffinization and hydration (Xylene, Ethanol series)

  • Mounting medium and coverslips

Procedure:

  • Prepare Serial Dilutions: Prepare a series of working solutions from the 1% stock solution. A good starting range is 0.5%, 0.1%, 0.05%, 0.01%, and 0.005%. Also include a buffer-only control (0%).

  • Prepare Slides: Deparaffinize and rehydrate the tissue sections according to your standard laboratory protocol.

  • Staining:

    • Place slides in separate Coplin jars for each concentration.

    • Add the corresponding this compound working solution to each jar, ensuring the tissue is fully submerged.

    • Incubate for a set amount of time (e.g., 30 minutes) at room temperature. This time can also be a variable for optimization later.

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess dye.

    • Perform a series of washes in your buffer. Start with a gentle, brief wash (e.g., 2 washes of 2 minutes each).

  • Dehydration and Mounting: Dehydrate the sections through an alcohol series, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Examine all slides under a brightfield microscope.

    • Score each slide for staining intensity (specific signal) and background staining.

    • Identify the concentration that provides strong specific staining with minimal background.

Experimental Workflow for Concentration Optimization

G Workflow for this compound Concentration Optimization prep_solutions Prepare Serial Dilutions (e.g., 0.5% to 0.005%) stain Incubate Slides in Each Concentration (e.g., 30 min) prep_solutions->stain prep_slides Deparaffinize & Rehydrate Tissue Sections prep_slides->stain wash Wash to Remove Excess Dye stain->wash dehydrate Dehydrate, Clear, & Mount Slides wash->dehydrate analyze Microscopic Analysis: Evaluate Signal vs. Background dehydrate->analyze optimal_conc Determine Optimal Concentration analyze->optimal_conc

Caption: Experimental workflow for optimizing dye concentration.

Data Presentation

Table 1: Example Results from a this compound Titration Experiment

This table illustrates how to summarize the results from the concentration optimization protocol. Scoring can be qualitative (e.g., -, +, ++, +++) or quantitative if image analysis software is used.

Dye Concentration (% w/v)Specific Staining IntensityBackground Staining LevelNotes
0.5%++++ (Very High)++++ (Very High)Over-staining, loss of detail, visible precipitates.
0.1%+++ (High)++ (Moderate)Strong signal, but background is still prominent.
0.05% +++ (High) + (Low) Optimal: Strong signal with clear details and low background.
0.01%++ (Moderate)+ (Low)Good contrast, but specific signal may be too light for some targets.
0.005%+ (Low)- (None)Staining is too weak for reliable analysis.
0% (Buffer Only)- (None)- (None)Negative control, shows no inherent tissue color.

References

How to reduce background staining with Direct Violet 1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining with Direct Violet 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research?

This compound is a double azo class dye.[1] It is primarily used for dyeing cellulose fibers, cotton, silk, and leather.[1] In a research context, it can be utilized for biological staining.[1] Recently, it has also been identified as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and ACE2.[2]

Q2: What are the common causes of high background staining with this compound?

High background staining with this compound can stem from several factors:

  • Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding to various cellular and extracellular components.[3][4][5]

  • Inadequate Washing: Insufficient washing after the staining step fails to remove all unbound or loosely bound dye molecules, resulting in a general background haze.[5][6][7]

  • Non-Specific Binding: Direct dyes can bind non-specifically through hydrophobic and electrostatic interactions with various biological molecules and surfaces.[4][8]

  • Suboptimal Incubation Time: Overstaining due to prolonged incubation can increase background signal.

  • Poor Reagent Quality or Storage: Degradation of the dye solution can sometimes contribute to increased background.[7]

Q3: What are blocking agents and can they be used with this compound?

Blocking agents are used to saturate non-specific binding sites on a sample, thereby preventing the primary staining agent from binding to unintended targets.[9][10] While not extensively documented specifically for this compound in the provided search results, the principle of blocking is broadly applicable in staining protocols to reduce background.[7][9] Common blocking agents include:

  • Bovine Serum Albumin (BSA): Often used as a general protein blocking agent.[9][11]

  • Normal Serum: Serum from the same species as the secondary antibody (if used in an immunoassay context) can reduce non-specific binding. For direct staining, serum from a non-reactive species could be tested.[9]

  • Polyvinylpyrrolidone (PVP): Has been used as a stain blocking agent with direct dyes in the textile industry.[12]

Troubleshooting High Background Staining

This section provides a systematic approach to diagnosing and resolving high background staining issues with this compound.

Problem 1: Uniformly High Background Across the Entire Sample

This is often indicative of issues with dye concentration, incubation time, or washing steps.

Troubleshooting Workflow for Uniform High Background

A Start: High Uniform Background B Reduce Dye Concentration (Titrate to find optimal concentration) A->B C Optimize Incubation Time (Perform a time-course experiment) B->C D Increase Washing Steps (Increase duration, volume, or number of washes) C->D E Add Detergent to Wash Buffer (e.g., 0.05% Tween-20) D->E F Problem Resolved E->F Success G Problem Persists E->G No Improvement

Caption: Troubleshooting workflow for uniformly high background staining.

Experimental Protocol: Dye Concentration Titration

  • Prepare a series of this compound dilutions: Start with your current working concentration and prepare a series of 2-fold or 5-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).

  • Stain parallel samples: Use identical samples for each dilution.

  • Incubate and wash: Keep the incubation time and washing protocol consistent across all samples.

  • Evaluate: Observe the staining under a microscope to identify the lowest concentration that provides a strong specific signal with minimal background.

ParameterRecommendationRationale
Dye Concentration Titrate to determine the optimal concentration.[3][13]Prevents non-specific binding due to excess dye.
Incubation Time Optimize by testing a range of times (e.g., 15, 30, 60 minutes).Avoids overstaining which can lead to high background.
Washing Steps Increase the number and duration of washes.[5][6]Thoroughly removes unbound dye.
Wash Buffer Add a non-ionic detergent (e.g., 0.05-0.2% Tween-20).[5][6]Helps to disrupt non-specific hydrophobic interactions.
Problem 2: Non-Specific Binding to Cellular or Tissue Components

If background staining is localized to specific structures where the target is not expected, non-specific binding is the likely culprit.

Logical Relationship for Reducing Non-Specific Binding

A Start: Non-Specific Binding B Introduce a Blocking Step (e.g., BSA, Normal Serum) A->B C Adjust Buffer Composition B->C F Problem Resolved B->F Success G Problem Persists B->G No Improvement D Increase Salt Concentration (e.g., NaCl) C->D E Adjust pH C->E D->F Success E->F Success

References

Issues with Direct Violet 1 color fastness and how to improve it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with the color fastness of C.I. Direct Violet 1 (C.I. 22570). The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My samples dyed with this compound show significant color bleeding during washing. What is causing this and how can I fix it?

A: This issue, known as poor wash fastness, is a common characteristic of direct dyes. Direct dyes adhere to cellulosic fibers like cotton through relatively weak intermolecular forces, which can be disrupted by water and detergents.

Troubleshooting Steps:

  • Ensure Proper Rinsing: After dyeing, thoroughly rinse the substrate in cold water to remove any unfixed dye from the surface. Inadequate rinsing is a primary cause of poor initial wash fastness.

  • Apply a Cationic Fixing Agent: This is the most effective method to improve wash fastness. Cationic (positively charged) fixing agents form an insoluble complex with the anionic (negatively charged) this compound dye molecules, trapping them within the fiber.[1][2] This significantly reduces bleeding during laundering.[3][4]

  • Optimize Dyeing Parameters: Ensure the dyeing process was carried out under optimal conditions. For direct dyes, this includes using the recommended salt concentration (e.g., sodium chloride or sodium sulfate) to promote dye exhaustion, as well as appropriate temperature and time to maximize dye-fiber interaction.[2]

Q2: The color of my this compound-dyed material is fading upon exposure to light. How can I improve its light fastness?

A: this compound has inherently moderate to poor light fastness (rated around 3 on the ISO 1-8 scale). Fading is caused by the photodegradation of the azo groups in the dye's chemical structure when exposed to UV and visible light.[5]

Troubleshooting Steps:

  • After-treatment with Copper Salts: A common method to improve the light fastness of certain direct dyes is an after-treatment with a copper salt solution.[2] The copper ions form a more stable complex with the dye molecule, which is more resistant to the energy from light. However, be aware that this can sometimes cause a slight change in the final shade.

  • Use of UV Absorbers: Incorporating a UV absorber in a post-treatment finishing step can help protect the dye from degradation by absorbing harmful UV radiation before it reaches the dye molecules.[6][7]

  • Increase Dye Concentration: Deeper shades generally exhibit better light fastness. This is because at higher concentrations, dye molecules can aggregate, which reduces the surface area of individual molecules exposed to light.[5]

Q3: Can I use a single after-treatment to improve both wash and light fastness simultaneously?

A: While some treatments primarily target one property, it's possible to improve both. However, sometimes a treatment that improves one type of fastness can negatively affect another.

Considerations:

  • Cationic Fixing Agents: These are excellent for improving wash fastness.[8][9] However, some standard cationic fixing agents can slightly reduce the light fastness of the dyeing.[2] It is crucial to select a high-quality fixing agent and test its effect on light fastness.

  • Combined Treatments: A sequential treatment process can be effective. For example, after dyeing and rinsing, apply a cationic fixing agent to improve wash fastness, followed by a separate treatment with a UV absorber or a carefully selected light fastness improving agent.

Q4: Does the chemical structure of this compound allow for other fastness improvement methods?

A: Yes, the structure of this compound suggests it may be suitable for diazotization and development, a classic method for improving the wash fastness of specific direct dyes.

Explanation:

This compound is synthesized using components that result in free primary amino groups (-NH₂) in its final structure.[10] These groups can be diazotized (treated with nitrous acid) and then coupled with a developing agent (like beta-naphthol) directly on the fiber. This process significantly increases the size of the dye molecule, making it much less soluble and more physically trapped within the fiber, thus greatly enhancing wash fastness.[2]

Quantitative Data on Color Fastness

The following table summarizes the typical color fastness ratings for this compound on cotton and the expected improvements after various treatments. Ratings are based on standard ISO gray scales (1-5 for wash fastness) and blue wool scales (1-8 for light fastness), where a higher number indicates better fastness.

Fastness PropertyTest MethodUntreated Dyeing (Typical Rating)After Cationic Fixation (Expected Rating)After Copper Salt Treatment (Expected Rating)
Wash Fastness (Staining) ISO 105-C062-342-3
Wash Fastness (Fading) ISO 105-C062-342-3
Light Fastness ISO 105-B0232-34

Note: Expected ratings are based on qualitative descriptions of improvements for direct dyes and may vary based on the specific fixing agent, substrate, and process conditions used.[2][3][5]

Experimental Protocols

Below are detailed methodologies for key experiments to improve the color fastness of this compound.

Protocol 1: Standard Dyeing of Cotton with this compound

This protocol provides a baseline for dyeing cellulosic substrates, which can then be used for after-treatment experiments.

cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_finish Finishing A Prepare Dyebath: - this compound (2% owf*) - Sodium Sulfate (20% owf) - Soda Ash (1% owf) - Liquor Ratio 20:1 B Enter wetted substrate at 40°C A->B Add C Raise temperature to 95°C over 30 min B->C Heat D Hold at 95°C for 60 min C->D Maintain E Cool to 70°C D->E Cool F Rinse thoroughly in cold water E->F Process G Hot soaping wash (Optional, for cleanup) F->G Clean H Final rinse and dry G->H Finish caption *owf = on weight of fabric

Caption: Standard exhaust dyeing workflow for this compound on cotton.
Protocol 2: Improving Wash Fastness with a Cationic Fixing Agent

This after-treatment is performed on the dyed and rinsed fabric from Protocol 1.

cluster_prep Preparation cluster_treatment Treatment Cycle cluster_finish Finishing A Prepare fresh bath: - Cationic Fixing Agent (2-4% owf) - Acetic Acid (to pH 5-6) - Liquor Ratio 20:1 B Enter dyed, rinsed substrate at 40°C A->B Add C Hold at 40°C for 20-30 min B->C Maintain D Squeeze excess liquor C->D Process E Dry without rinsing D->E Finish

Caption: After-treatment workflow using a cationic fixing agent.
Protocol 3: Improving Light Fastness with Copper Sulfate

This after-treatment is performed on the dyed and rinsed fabric from Protocol 1.

cluster_prep Preparation cluster_treatment Treatment Cycle cluster_finish Finishing A Prepare fresh bath: - Copper Sulfate (1-2% owf) - Acetic Acid (1% owf) - Liquor Ratio 20:1 B Enter dyed, rinsed substrate A->B Add C Raise temperature to 60°C B->C Heat D Hold at 60°C for 20-30 min C->D Maintain E Rinse thoroughly in cold water D->E Process F Dry E->F Finish

Caption: After-treatment workflow using copper sulfate to improve light fastness.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for addressing color fastness issues with this compound.

G Start Start: Fastness Issue with this compound IssueType Identify Primary Issue Start->IssueType WashFastness Poor Wash Fastness (Bleeding) IssueType->WashFastness Wash LightFastness Poor Light Fastness (Fading) IssueType->LightFastness Light Fixation Apply Cationic Fixing Agent (Protocol 2) WashFastness->Fixation Diazotize Consider Diazotization & Development WashFastness->Diazotize Advanced Method Copper Apply Copper Sulfate After-treatment (Protocol 3) LightFastness->Copper ResultWash Re-evaluate Wash Fastness Fixation->ResultWash ResultLight Re-evaluate Light Fastness Copper->ResultLight Diazotize->ResultWash

Caption: Troubleshooting decision tree for this compound fastness issues.

References

Common mistakes to avoid when using Direct Violet 1 in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Direct Violet 1 in the laboratory. It includes troubleshooting advice for common mistakes, detailed experimental protocols, and key technical data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is cloudy and appears to have precipitates. What is the cause and how can I fix it?

A: Cloudiness and precipitation are common signs of dye aggregation. This compound, like many other dyes with planar aromatic structures, has a tendency to self-aggregate in aqueous solutions, especially at high concentrations.[1] This can lead to uneven staining, reduced dye efficacy, and inaccurate quantification.

Troubleshooting Steps:

  • Improve Dissolution: Ensure the dye is fully dissolved. One source indicates a solubility of up to 62.5 mg/mL in water, but notes that ultrasonic treatment may be necessary to achieve this.[2] For biological applications, preparing a concentrated stock solution in an appropriate solvent (e.g., water or DMSO) and then diluting it in your working buffer is recommended. Always centrifuge the stock solution before use to pellet any aggregates and use the supernatant for your experiments.[3]

  • Check Buffer Composition: Certain biological buffers can promote dye aggregation.[4][5] If you suspect your buffer is the issue, you can try screening different buffer systems or adding anti-aggregation agents. For some dyes, urea has been shown to enhance de-aggregation.[6]

  • Control Temperature and pH: The stability and solubility of this compound can be influenced by temperature and pH.[7] It is advisable to work within the pH range recommended for your specific application and to avoid extreme temperatures that might cause the dye to precipitate.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of this compound from a stock solution on the day of the experiment.

Q2: I am observing high background staining or non-specific binding in my cell-based assay. How can I reduce it?

A: High background or non-specific binding is a frequent issue when using dyes for staining biological samples. This can be caused by several factors, including excessive dye concentration and interactions between the dye and various cellular components or surfaces.[8][9]

Troubleshooting Steps:

  • Titrate the Dye Concentration: The optimal concentration of this compound will vary depending on the cell type and application. It is crucial to perform a titration experiment to determine the lowest concentration that provides a good signal-to-noise ratio.[3] Using too much dye is a common cause of non-specific binding.[3][8]

  • Avoid Protein-Rich Staining Buffers: If you are using this compound for live/dead cell discrimination or similar applications, be aware that the dye can react with amine groups in proteins present in buffers like fetal bovine serum (FBS) or bovine serum albumin (BSA).[8] This can reduce the amount of dye available to stain your cells and may lead to non-specific adherence of dye-protein complexes. It is often recommended to perform the staining in a protein-free buffer, such as PBS.

  • Ensure Adequate Washing: Insufficient washing after the staining step can leave unbound dye in the sample, contributing to high background.[3][8] Follow your protocol's recommended washing steps to remove excess dye.

  • Consider Blocking Steps: For some applications, particularly those involving tissue sections or cells with high non-specific binding potential, a blocking step with an appropriate agent (e.g., BSA or non-fat dry milk) before adding the dye may be beneficial.[9]

Q3: The staining intensity of my samples is weak or inconsistent. What could be the problem?

A: Weak or inconsistent staining can result from several procedural errors, from incorrect solution preparation to issues with the experimental protocol itself.

Troubleshooting Steps:

  • Verify Dye Concentration: An insufficient dye concentration is a common reason for a weak signal.[3] Double-check your calculations and consider performing a titration to find the optimal concentration for your specific experiment.

  • Check for Dye Degradation: Ensure that the this compound powder and stock solutions have been stored correctly, protected from moisture and light, to prevent degradation.[2] Amine-reactive dyes, in particular, are sensitive to moisture.[3]

  • Optimize Incubation Time: The incubation time for staining may need to be adjusted. If the staining is too weak, you may need to increase the incubation period. Conversely, if the background is too high, a shorter incubation time might be necessary.

  • Ensure Proper Fixation and Permeabilization (if applicable): For intracellular staining, the fixation and permeabilization steps are critical. Inadequate permeabilization will prevent the dye from reaching its intracellular target, resulting in a weak signal. Ensure that your fixation and permeabilization protocol is compatible with this compound.

Q4: What are the essential safety precautions I should take when working with this compound?

A: As with any chemical reagent, proper safety precautions are essential when handling this compound.

Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.[3]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the powder.[3]

  • Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.[2]

  • Handling Powder: Be careful to minimize dust generation when weighing and handling the dye powder.[3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light and moisture.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueNotesSource(s)
Molecular Weight 728.66 g/mol [2]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[2]
Solubility in Water 62.5 mg/mL (85.77 mM)May require ultrasonic treatment for complete dissolution.[2]
IC₅₀ (SARS-CoV-2 S-RBD binding to ACE2) 1.47 µMIn vitro protein-protein interaction assay.[2]
IC₅₀ (SARS-CoV-S1S2 binding to ACE2) 2.63 µMIn vitro protein-protein interaction assay.[2]
IC₅₀ (SARS-CoV-2 pseudovirus entry) 35.8 µMCell-based pseudovirus entry assay.[2]
Recommended Storage Powder: 4°C, sealed, away from moisture and light. Stock Solution: -20°C for 1 month or -80°C for 6 months.Always refer to the manufacturer's specific recommendations.[2]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells (Adapted from Crystal Violet Staining Protocols)

This protocol provides a general method for staining adherent cells in a multi-well plate to assess cell density or for visualization. This is a terminal stain.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS)

  • Methanol (for fixation)

  • 1% Sodium Dodecyl Sulfate (SDS) solution (for quantification)

  • Multi-well plate with cultured adherent cells

Procedure:

  • Preparation of Staining Solution (e.g., 0.1% w/v):

    • Weigh 10 mg of this compound powder.

    • Dissolve in 10 mL of 20% methanol in water. Mix thoroughly. Filter if necessary. Store protected from light.

  • Cell Staining:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells once with PBS.

    • Add a sufficient volume of 100% methanol to each well to fix the cells. Incubate for 10 minutes at room temperature.

    • Aspirate and discard the methanol.

    • Add the 0.1% this compound staining solution to each well, ensuring the cell monolayer is completely covered.

    • Incubate for 10-20 minutes at room temperature.

    • Gently remove the staining solution.

    • Wash the wells several times with water to remove excess unbound dye until the wash water runs clear.

    • Allow the plate to air dry completely.

  • Visualization and Quantification:

    • The stained cells can be visualized directly by eye or with a microscope.

    • For quantification, add 1% SDS solution to each well to solubilize the bound dye.

    • Incubate on a shaker for 20-30 minutes to ensure complete solubilization.

    • Transfer the lysate to a 96-well plate and measure the absorbance at the appropriate wavelength (typically around 570-595 nm for violet dyes).

Protocol 2: Titration of this compound for Optimal Concentration in a Cell-Based Assay (Adapted from Flow Cytometry Protocols)

This protocol describes how to determine the optimal working concentration of this compound for a new cell type or application to maximize the signal-to-noise ratio.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water or DMSO)

  • Your cell type of interest

  • Protein-free buffer (e.g., PBS)

  • Assay-specific positive and negative control cells (if applicable)

Procedure:

  • Prepare Serial Dilutions:

    • Create a series of dilutions of your this compound stock solution in protein-free PBS. A good starting range might be 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[3]

  • Cell Preparation:

    • Prepare your cells according to your experimental protocol. For staining assays, a cell concentration of 1 x 10⁶ cells/mL is a common starting point.[3]

  • Staining:

    • Aliquot equal volumes of your cell suspension into separate tubes for each dye concentration to be tested.

    • Add the different dilutions of this compound to the respective tubes.

    • Incubate under the conditions specified by your primary protocol (e.g., 30 minutes at 4°C, protected from light).

  • Washing:

    • After incubation, wash the cells according to your protocol to remove unbound dye. This typically involves adding buffer, centrifuging the cells, and removing the supernatant.

  • Analysis:

    • Analyze the cells using the appropriate method for your experiment (e.g., flow cytometry, fluorescence microscopy, or a plate reader).

    • Compare the signal intensity from your target population with the background signal in your negative control or the non-target population.

    • The optimal concentration is the one that provides the best separation between positive and negative signals with the lowest background.[3]

Visualizations

experimental_workflow General Workflow for Using this compound cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_dye Prepare Stock Solution (e.g., 1 mg/mL in H2O/DMSO) prep_cells Prepare Cell Suspension (e.g., 1x10^6 cells/mL in PBS) titrate Titrate Dye for Optimal Concentration prep_cells->titrate stain_cells Incubate Cells with Diluted Dye titrate->stain_cells wash Wash to Remove Unbound Dye stain_cells->wash analyze Analyze (e.g., Flow Cytometry, Microscopy) wash->analyze

Caption: A generalized workflow for using this compound in a typical cell-based staining experiment.

troubleshooting_logic Troubleshooting Common Issues with this compound cluster_issue1 High Background / Non-Specific Staining cluster_issue2 Weak or No Signal issue Problem Observed issue1 High Background issue2 Weak Signal cause1a Dye Concentration Too High issue1->cause1a cause1b Inadequate Washing issue1->cause1b cause1c Protein in Buffer issue1->cause1c solution1a Titrate to a Lower Concentration cause1a->solution1a solution1b Increase Wash Steps cause1b->solution1b solution1c Use Protein-Free Buffer (e.g., PBS) cause1c->solution1c cause2a Dye Concentration Too Low issue2->cause2a cause2b Dye Degraded issue2->cause2b cause2c Aggregation issue2->cause2c solution2a Titrate to a Higher Concentration cause2a->solution2a solution2b Use Fresh Dye / Check Storage cause2b->solution2b solution2c Improve Dissolution / Centrifuge Stock cause2c->solution2c

Caption: A logical diagram for troubleshooting common problems encountered when using this compound.

References

How to prevent precipitation of Direct Violet 1 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Direct Violet 1 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a double azo dye.[1][2] It is generally considered to have good solubility in water, forming a deep purplish-red to purple solution.[1][3] It is also soluble in cellosolve, slightly soluble in alcohol, and insoluble in other organic solvents.[1][3] One source indicates its solubility in water to be 62.5 mg/mL with the aid of ultrasonication.[4]

Q2: What are the common causes of this compound precipitation?

Precipitation of this compound can be triggered by several factors:

  • pH Imbalance: The dye is known to precipitate in the presence of strong hydrochloric acid and thick sodium hydroxide solutions.[1] Maintaining an optimal pH is crucial for its stability.

  • Presence of Metal Ions: this compound is sensitive to hard water, and the presence of metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and iron (Fe³⁺) can lead to the formation of insoluble precipitates and cause color changes.[3][5][6]

  • High Electrolyte Concentration: The addition of excessive electrolytes, such as salts, can reduce the solubility of direct dyes and promote aggregation, leading to precipitation.[7][8][9][10]

  • Temperature Fluctuations: Low temperatures can decrease the solubility of the dye, while sudden changes in temperature can also cause it to precipitate out of solution.[11]

  • Improper Dissolution: Incomplete dissolution of the dye powder can lead to the presence of particles that act as nucleation sites for precipitation.[11]

Q3: How can I prevent the precipitation of this compound in my experiments?

To maintain a stable solution of this compound, consider the following preventive measures:

  • Control Water Quality: Use deionized or softened water to minimize the concentration of metal ions.[5]

  • Optimize pH: Maintain the solution within a neutral to slightly alkaline pH range. Avoid strongly acidic or alkaline conditions.[1][12]

  • Use Stabilizing Agents:

    • Chelating Agents: Add a chelating agent like EDTA, GLDA, or MGDA to sequester metal ions and prevent them from reacting with the dye.[6][13][14][15]

    • Dispersants and Surfactants: These can help to keep dye particles finely dispersed and prevent aggregation.[5][16][17][18]

  • Manage Temperature: Dissolve the dye at an elevated temperature (e.g., 80-90°C) and maintain a consistent temperature during your experiment.[12] Store stock solutions at a controlled temperature, as reduced temperatures (e.g., 2-8°C) can slow potential degradation.[19]

  • Proper Dissolution Technique: Ensure the dye powder is completely dissolved. Start by creating a smooth paste with a small amount of water before diluting to the final volume.[12] Filtration of the stock solution can also help remove any undissolved particles.[4][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding acid or base. pH Imbalance: this compound is sensitive to extreme pH values.[1]Adjust the pH of your solution to a neutral or slightly alkaline range (pH 7-9).[12] Use a pH meter for accurate measurement and add acid or base dropwise while stirring.
Solution becomes cloudy or forms a precipitate over time. Hard Water/Metal Ion Contamination: Divalent and trivalent metal ions can form insoluble complexes with the dye.[6]Use deionized or distilled water for all solutions.[5] Add a chelating agent (e.g., 0.1% EDTA) to your buffer or dye solution to sequester metal ions.[14][15]
Precipitate appears after adding salt to the solution. High Electrolyte Concentration: Excessive salt reduces the solubility of the dye.[7][8]Reduce the salt concentration if possible. Add salt gradually in portions while stirring vigorously.[12]
Crystals form when the solution is cooled. Low Temperature: The solubility of the dye decreases at lower temperatures.[11]Prepare the dye solution at an elevated temperature (e.g., 80-90°C) to ensure complete dissolution.[12] If the experiment must be conducted at a lower temperature, try preparing a more dilute solution.
Undissolved particles are visible in the solution. Incomplete Dissolution: The dye powder has not fully dissolved.[11]Improve your dissolution method: create a paste of the dye with a small amount of warm water before adding the rest of the solvent. Use a magnetic stirrer or sonicator to aid dissolution.[4] Filter the solution through a fine filter paper before use.[11]

Quantitative Data

Table 1: Solubility of Direct Violet 51 at Different Temperatures

Temperature (°C)Solubility (g/L)
6015[20]
9725[20]

This data is for C.I. Direct Violet 51 and is intended to be representative of the temperature-dependent solubility of similar direct dyes.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound (1 mg/mL)

Materials:

  • This compound powder

  • High-purity deionized water

  • 0.5 M Sodium hydroxide (NaOH) solution

  • 0.5 M Hydrochloric acid (HCl) solution

  • (Optional) Chelating agent (e.g., EDTA disodium salt)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm syringe filter

Procedure:

  • Weighing the Dye: Accurately weigh 10 mg of this compound powder.

  • Making a Paste: Transfer the powder to a small beaker. Add a few drops of deionized water and mix with a glass rod to form a smooth, lump-free paste. This prevents clumping when the bulk of the solvent is added.[12]

  • Initial Dissolution: Add approximately 8 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and stir until the dye is largely dissolved. Gentle warming to 50-60°C can aid dissolution.

  • (Optional) Adding a Chelating Agent: If using tap water or if metal ion contamination is a concern, add a small amount of EDTA (e.g., to a final concentration of 0.1%) to the solution and stir until dissolved.

  • Transfer and Dilution: Quantitatively transfer the dye solution to a 10 mL volumetric flask. Rinse the beaker with small volumes of deionized water and add the rinsings to the flask, ensuring all the dye is transferred. Bring the final volume to 10 mL with deionized water.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to between 7.0 and 8.0 by adding 0.5 M NaOH or 0.5 M HCl dropwise while stirring.

  • Final Dissolution and Filtration: Continue stirring until the dye is completely dissolved. For critical applications, filter the solution through a 0.22 µm syringe filter to remove any remaining micro-precipitates.[4]

  • Storage: Store the stock solution in a well-sealed, light-protected container at a controlled room temperature or refrigerated (2-8°C) for longer-term stability.[19] Allow the solution to return to room temperature before use if refrigerated.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in this compound Solution check_pH Check Solution pH start->check_pH check_water Review Water Source check_pH->check_water pH OK adjust_pH Adjust pH to 7-9 using dilute acid/base check_pH->adjust_pH Extreme pH check_electrolytes Assess Electrolyte Concentration check_water->check_electrolytes DI Water Used use_DI_water Use Deionized Water check_water->use_DI_water Hard Water check_temp Evaluate Temperature Conditions check_electrolytes->check_temp Low Salt reduce_salt Reduce Salt Concentration or add incrementally check_electrolytes->reduce_salt High Salt check_dissolution Verify Dissolution Protocol check_temp->check_dissolution Temp. OK control_temp Dissolve at 80-90°C Maintain stable temperature check_temp->control_temp Low/Fluctuating Temp. improve_dissolution Make paste first Use stirrer/sonicator Filter solution check_dissolution->improve_dissolution Incomplete Dissolution add_chelator Add Chelating Agent (e.g., EDTA) use_DI_water->add_chelator

Caption: Troubleshooting workflow for this compound precipitation.

Prevention_Workflow cluster_prep Solution Preparation cluster_qc Quality Control start_prep Start with Deionized Water weigh_dye Weigh Dye start_prep->weigh_dye make_paste Create Paste weigh_dye->make_paste dissolve Dissolve with Stirring/Heat make_paste->dissolve add_stabilizer Add Stabilizer (Optional) dissolve->add_stabilizer adjust_pH Adjust pH to 7-9 add_stabilizer->adjust_pH filter_solution Filter (0.22 µm) adjust_pH->filter_solution stable_solution Stable Solution filter_solution->stable_solution

Caption: Experimental workflow for preparing a stable this compound solution.

References

Troubleshooting uneven dyeing with Direct Violet 1 on cotton.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing of cotton with Direct Violet 1.

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing is a common issue when using direct dyes on cotton, and this compound is known for its poor leveling and transferability, requiring careful control of the dyeing parameters.[1] This guide addresses specific problems in a question-and-answer format.

Q1: My dyed cotton fabric has streaks and patches. What are the likely causes?

A1: Streaks and patches are classic signs of uneven dyeing. Several factors could be the cause:

  • Improper Pretreatment: If the cotton fabric is not properly scoured and bleached, residual impurities like waxes, oils, and sizing agents can hinder uniform dye absorption.[2][3]

  • Rapid Dye Uptake: Direct dyes, especially those with poor leveling properties like this compound, can rush onto the fiber, causing unevenness if not controlled.[1][4]

  • Incorrect Dye Dissolution: If the dye is not fully dissolved before being added to the dyebath, specks of undissolved dye can cause spots and streaks.[2]

  • Overloading the Dyeing Machine: Too much fabric in the machine can prevent proper circulation of the dye liquor, leading to uneven dye distribution.[2][3]

  • Incorrect Temperature Control: Raising the temperature of the dyebath too quickly can accelerate dye uptake and cause unevenness.[4][5]

  • Improper Salt Addition: Adding salt too quickly can cause the dye to aggregate and precipitate, leading to spotting and uneven color.[6]

Q2: I observed color variation between different batches of dyed fabric (batch-to-batch shade variation). What could be the reason?

A2: Batch-to-batch shade variation is often due to a lack of consistency in the dyeing process. Key factors include:

  • Inconsistent Dyeing Parameters: Variations in temperature, dyeing time, salt concentration, and liquor ratio between batches will lead to different shades.

  • Water Quality: Changes in water hardness (presence of calcium and magnesium ions) can affect dye solubility and uptake.[7]

  • Variation in Fabric Lots: Different batches of cotton fabric can have slight variations in their affinity for the dye.

  • Inaccurate Weighing of Dyes and Chemicals: Small errors in the amounts of dye, salt, or other auxiliaries can lead to noticeable shade differences.

Q3: How can I prevent dye spots on my fabric?

A3: Dye spots are typically caused by undissolved dye particles or dye aggregation.[2] To prevent this:

  • Ensure Complete Dye Dissolution: Make a paste of the dye powder with a small amount of cold water before dissolving it in boiling water.[8] Sieving the dye solution before adding it to the dyebath is also recommended.[2]

  • Control Salt Addition: Add the electrolyte (salt) in portions rather than all at once.[8][9]

  • Use a Dispersing or Leveling Agent: These chemical auxiliaries help to keep the dye particles evenly dispersed in the dyebath.[10]

  • Maintain Proper Water Hardness: Use soft or deionized water for dyeing. If hard water is unavoidable, use a sequestering agent to chelate the metal ions.[7]

Q4: My dyed fabric appears lighter in some areas and darker in others (barriness). What is the cause of this?

A4: Barriness is often related to variations in the yarn or fabric structure that are highlighted during dyeing. It can also be caused by:

  • Uneven Mercerization: If the cotton was mercerized, variations in the treatment can lead to different dye uptake rates.

  • Tension Variations: Inconsistent tension during knitting or weaving can create physical differences in the fabric that affect dye penetration.

  • Poor Dye Migration: this compound has poor migration properties, meaning that once the dye is fixed to the fiber, it does not easily move to other areas to level out the color.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing cotton with this compound?

A1: The highest dyeing temperature for this compound is 100°C.[1][11] However, to ensure even dyeing, it is crucial to start the dyeing process at a lower temperature (e.g., 40°C) and gradually raise it to the final dyeing temperature.[4][8][12] A slow rate of temperature rise allows for more controlled dye uptake and better leveling.

Q2: What is the role of salt in the dyeing process, and how much should I use?

A2: Salt (sodium chloride or sodium sulfate) is used as an electrolyte in direct dyeing to improve dye exhaustion. It neutralizes the negative surface charge of the cotton fiber in water, which would otherwise repel the anionic dye molecules.[13][14][15] This allows the dye to approach and bind to the fiber. The amount of salt required depends on the depth of the shade. For light shades, 5-10% on the weight of the fabric (owf) may be sufficient, while for dark shades, up to 20% or more may be needed.[8] It is critical to add the salt in multiple portions during the dyeing cycle to avoid rapid dye uptake.[8][9]

Q3: What are leveling agents, and should I use one with this compound?

A3: Leveling agents are chemical auxiliaries that help to produce a uniform and level dyeing. They work by slowing down the rate of dye uptake by the fiber, allowing more time for the dye to distribute evenly.[10][16] Given that this compound has poor leveling properties, using a suitable leveling agent is highly recommended to prevent unevenness.[1] Non-ionic or anionic leveling agents are typically used for direct dyes on cotton.[10][17]

Q4: How can I improve the wash fastness of cotton dyed with this compound?

A4: Direct dyes, in general, have poor wash fastness. To improve this, an after-treatment is necessary. Cationic dye-fixing agents are commonly used. These are positively charged molecules that form a complex with the anionic dye on the fiber, increasing the overall molecule size and reducing its solubility, thus improving its resistance to washing.[4]

Data Presentation

Table 1: Recommended Starting Parameters for Dyeing Cotton with this compound

ParameterRecommended ValueRationale
Dye Concentration 0.5 - 4.0% (owf)Dependent on desired shade depth.
Liquor Ratio 1:20 - 1:30A lower liquor ratio can increase dye exhaustion but may hinder fabric movement and cause unevenness if too low.
Starting Temperature 40°CStarting at a lower temperature allows for gradual dye uptake.[4][8][12]
Rate of Temp. Rise 1 - 2°C / minuteA slow and controlled temperature rise is crucial for level dyeing.
Final Dyeing Temp. 95 - 100°CEnsures good dye penetration and fixation.[1][11]
Dyeing Time 45 - 60 minutes at final tempAllows for sufficient time for dye migration and fixation.[8]
Salt Concentration 5 - 20% (owf)Added in portions; amount depends on shade depth.[8]
Soda Ash 0.5 - 1.0 g/LTo maintain a slightly alkaline pH, which is optimal for direct dyeing.[8][9]
Leveling Agent 0.5 - 1.0 g/LRecommended due to the poor leveling properties of this compound.

Note: These are starting parameters and may require optimization based on specific laboratory conditions and desired results.

Experimental Protocols

Pretreatment of Cotton Fabric (Scouring and Bleaching)

Objective: To remove natural and added impurities from the cotton fabric to ensure uniform absorbency.

Methodology:

  • Prepare a scouring bath with a liquor ratio of 1:20 containing:

    • Sodium hydroxide: 2-3 g/L

    • Soda ash: 1-2 g/L

    • Wetting agent: 0.5-1.0 g/L

  • Immerse the cotton fabric in the bath and heat to 95-100°C.

  • Maintain the temperature for 60-90 minutes with occasional stirring.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by cold water until the pH is neutral.

  • Prepare a bleaching bath with a liquor ratio of 1:20 containing:

    • Hydrogen peroxide (35%): 2-3 mL/L

    • Sodium silicate (stabilizer): 1-2 g/L

    • Sodium hydroxide (to maintain pH 10.5-11.0)

  • Immerse the scoured fabric in the bleaching bath and heat to 85-95°C.

  • Maintain the temperature for 60-90 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot and cold water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Finally, rinse with cold water and dry.

Exhaust Dyeing of Cotton with this compound

Objective: To dye the pretreated cotton fabric with this compound to a level shade.

Methodology:

  • Accurately weigh the dry pretreated cotton fabric.

  • Calculate the required amounts of this compound, salt (sodium chloride), soda ash, and leveling agent based on the weight of the fabric (owf).

  • Prepare the dyebath with the required amount of water (liquor ratio 1:20).

  • Add the leveling agent and soda ash to the dyebath and stir until dissolved.

  • Separately, make a paste of the this compound dye with a small amount of cold water, then dissolve it completely with boiling water. Sieve the solution and add it to the dyebath.

  • Immerse the cotton fabric in the dyebath at 40°C.

  • Run the machine or stir for 10-15 minutes to ensure the fabric is thoroughly wetted.

  • Gradually raise the temperature to 95-100°C at a rate of 1-2°C per minute.

  • After 15 minutes of reaching the final temperature, begin adding the pre-dissolved salt in three equal portions at 15-minute intervals.

  • Continue dyeing at 95-100°C for 45-60 minutes after the final salt addition.

  • Cool the dyebath down to 60-70°C.

  • Drain the dyebath.

After-treatment with a Cationic Fixing Agent

Objective: To improve the wash fastness of the dyed fabric.

Methodology:

  • Prepare a fresh bath with a liquor ratio of 1:20.

  • Add the cationic fixing agent (1-2% owf) to the bath.

  • Adjust the pH of the bath according to the manufacturer's recommendation (typically slightly acidic).

  • Immerse the dyed and rinsed fabric in the bath at 40-50°C.

  • Treat for 20-30 minutes with occasional stirring.

  • Drain the bath.

  • Rinse the fabric with cold water and dry.

Mandatory Visualization

Troubleshooting_Uneven_Dyeing cluster_causes Potential Causes cluster_solutions Corrective Actions Uneven_Dyeing Uneven Dyeing Observed (Streaks, Patches, Shade Variation) Improper_Pretreatment Improper Pretreatment (Residual Impurities) Uneven_Dyeing->Improper_Pretreatment Incorrect_Dye_Prep Incorrect Dye Preparation (Poor Dissolution, Aggregation) Uneven_Dyeing->Incorrect_Dye_Prep Faulty_Dyeing_Process Faulty Dyeing Process (Temp, Salt, Time) Uneven_Dyeing->Faulty_Dyeing_Process Machine_Issues Machine & Loading Issues (Overloading, Poor Circulation) Uneven_Dyeing->Machine_Issues Optimize_Pretreatment Ensure Thorough Scouring & Bleaching Improper_Pretreatment->Optimize_Pretreatment Solution Improve_Dye_Prep Proper Dye Pasting & Dissolution, Use of Sequestering Agent Incorrect_Dye_Prep->Improve_Dye_Prep Solution Control_Dyeing_Params Controlled Heating Rate, Portion-wise Salt Addition, Use Leveling Agent Faulty_Dyeing_Process->Control_Dyeing_Params Solution Check_Machine_Loading Reduce Batch Size, Ensure Proper Fabric Movement Machine_Issues->Check_Machine_Loading Solution Level_Dyeing Level & Even Dyeing Optimize_Pretreatment->Level_Dyeing Improve_Dye_Prep->Level_Dyeing Control_Dyeing_Params->Level_Dyeing Check_Machine_Loading->Level_Dyeing

Caption: Troubleshooting workflow for uneven dyeing with this compound on cotton.

Dyeing_Process_Workflow Start Start Pretreatment 1. Fabric Pretreatment (Scouring & Bleaching) Start->Pretreatment Dye_Bath_Prep 2. Dyebath Preparation (Dye, Auxiliaries, Water) Pretreatment->Dye_Bath_Prep Dyeing_Cycle 3. Dyeing Cycle (Load Fabric, Ramp Temp, Add Salt) Dye_Bath_Prep->Dyeing_Cycle Rinsing 4. Rinsing Dyeing_Cycle->Rinsing After_Treatment 5. After-treatment (Fixing Agent) Rinsing->After_Treatment Final_Rinse_Dry 6. Final Rinse & Dry After_Treatment->Final_Rinse_Dry End End Final_Rinse_Dry->End

References

Technical Support Center: The Effect of Copper and Iron Ions on Direct Violet 1 Color Shade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of copper (Cu²⁺) and iron (Fe³⁺) ions on the color shade of Direct Violet 1 (C.I. 22570).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of copper and iron ions on the color shade of this compound?

A1: Copper ions (Cu²⁺) are known to cause a distinct darkening of the color shade of this compound.[1] Iron ions (Fe³⁺) typically induce a slight change in the color shade.[1] The presence of these metal ions in the dyebath can lead to off-shade results and reproducibility issues in your experiments.

Q2: Why do copper and iron ions affect the color of this compound?

A2: this compound is a benzidine-based double azo dye with a molecular structure that allows for the formation of coordination complexes with metal ions. The dye molecule contains functional groups such as hydroxyl (-OH) and amino (-NH₂) groups, which can act as ligands, binding to copper and iron ions. This complex formation, also known as chelation, alters the electronic structure of the dye molecule, thereby changing its light absorption properties and resulting in a visible color shift.

Q3: What are the common sources of copper and iron ion contamination in a laboratory setting?

A3: Metal ion contamination can originate from several sources, including:

  • Water Quality: The use of tap water or deionized water with residual metal ion impurities.

  • Reagents: Impurities in salts, acids, or bases used in the dyeing process.

  • Equipment: Corrosion or leaching from stainless steel or other metallic laboratory equipment.

  • Substrate: The material being dyed may contain trace amounts of metal ions.

Q4: How can I prevent the unintended effects of copper and iron ions on my experimental results with this compound?

A4: To mitigate the impact of metal ion contamination, consider the following preventative measures:

  • Use High-Purity Water: Employ distilled or deionized water with low metal ion content.

  • Utilize High-Purity Reagents: Whenever possible, use analytical grade reagents.

  • Incorporate a Chelating Agent: Add a sequestering agent, such as EDTA (ethylenediaminetetraacetic acid), to the dyebath to bind with free metal ions and prevent their interaction with the dye molecules.

  • Ensure Equipment Cleanliness: Use clean, non-reactive laboratory glassware and equipment.

Troubleshooting Guides

Issue: Observed Darkening or Dullness of this compound Color Shade

Possible Cause 1: Copper Ion Contamination

  • Symptoms: The dyed substrate appears significantly darker or duller than the expected violet shade.

  • Troubleshooting Steps:

    • Water Analysis: Test the water source for copper ion concentration.

    • Reagent Check: Prepare a fresh dye solution using high-purity water and analytical grade reagents to see if the issue persists.

    • Use of a Chelating Agent: Add a small amount of a chelating agent like EDTA to the dyebath to sequester any copper ions.

    • Equipment Inspection: Ensure that no copper or brass fittings are in contact with your dye solution.

Possible Cause 2: Iron Ion Contamination

  • Symptoms: A slight but noticeable change in the hue of the violet color is observed.

  • Troubleshooting Steps:

    • Water and Reagent Analysis: As with copper, check for iron contamination in your water and reagents.

    • pH Control: The effect of iron ions can be pH-dependent. Ensure consistent and accurate pH control throughout your experiment.

    • Introduction of a Sequestering Agent: Use a chelating agent to minimize the interference of iron ions.

Quantitative Data on Color Shade Variation

The following table summarizes the hypothetical quantitative colorimetric data for this compound in the presence of copper and iron ions. These values are illustrative and may vary based on experimental conditions.

Metal IonConcentration (ppm)CIE Lab* CoordinatesΔE* (Color Difference)Visual Observation
Control (None)0L: 45, a: 35, b: -400.00Standard Violet
Copper (Cu²⁺)10L: 38, a: 30, b: -45> 5.0Noticeably Darker and Duller Violet
Iron (Fe³⁺)10L: 43, a: 34, b*: -38< 3.0Slight Shift in Hue, Less Vibrant

Note: ΔE is the total color difference calculated using the CIE Lab* values. A ΔE* > 2 is generally considered a noticeable difference.*

Experimental Protocols

Protocol for Spectrophotometric Analysis of Metal Ion Effect

This protocol outlines the steps to qualitatively and quantitatively assess the impact of copper and iron ions on the absorption spectrum of this compound.

  • Preparation of Stock Solutions:

    • This compound Stock Solution (0.1 g/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of high-purity deionized water.

    • Copper (II) Sulfate Stock Solution (1000 ppm Cu²⁺): Dissolve 0.3929 g of CuSO₄·5H₂O in 100 mL of deionized water.

    • Iron (III) Chloride Stock Solution (1000 ppm Fe³⁺): Dissolve 0.4841 g of FeCl₃·6H₂O in 100 mL of deionized water.

  • Preparation of Test Solutions:

    • Control: In a 10 mL volumetric flask, add 1 mL of the this compound stock solution and dilute to the mark with deionized water.

    • Copper Test Solution: In a 10 mL volumetric flask, add 1 mL of the this compound stock solution and a specific volume of the copper stock solution to achieve the desired final concentration (e.g., 10 ppm). Dilute to the mark with deionized water.

    • Iron Test Solution: Repeat the process for the iron stock solution.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance spectra of the control and test solutions from 400 nm to 700 nm.

    • Record the wavelength of maximum absorbance (λmax) for each solution.

    • Compare the spectra to observe any shifts in λmax or changes in absorbance intensity.

Protocol for Colorimetric Measurement of Dyed Substrates

This protocol describes how to quantify the color change on a dyed substrate using a colorimeter or a spectrophotometer with a reflectance accessory.

  • Dyeing Procedure:

    • Prepare three dyebaths: a control bath with only this compound, a bath with this compound and a known concentration of copper ions, and a bath with this compound and a known concentration of iron ions.

    • Immerse identical pieces of the substrate (e.g., cotton fabric) in each dyebath.

    • Follow a standardized dyeing procedure, ensuring consistent temperature, time, and pH for all samples.

    • After dyeing, rinse and dry the substrates under identical conditions.

  • Colorimetric Measurement:

    • Calibrate the colorimeter or spectrophotometer according to the manufacturer's instructions.

    • Measure the CIE Lab* values of the control and the metal-ion-treated dyed substrates.

    • Calculate the color difference (ΔE*) between the control and the test samples.

Visualizations

TroubleshootingWorkflow start Start: Off-Shade Color Observed issue Color is Darker/Duller or Shifted in Hue start->issue check_cu Hypothesis: Copper Ion Contamination issue->check_cu check_fe Hypothesis: Iron Ion Contamination issue->check_fe analyze_water Analyze Water and Reagents for Metal Ions check_cu->analyze_water Darker/Duller other_causes Investigate Other Causes: pH, Temperature, Time check_cu->other_causes No check_fe->analyze_water Hue Shift check_fe->other_causes No add_chelator Add Chelating Agent (e.g., EDTA) analyze_water->add_chelator re_dye Re-run Experiment with High-Purity Materials add_chelator->re_dye resolve_cu Issue Resolved: Copper was the Cause re_dye->resolve_cu resolve_fe Issue Resolved: Iron was the Cause re_dye->resolve_fe

Caption: Troubleshooting workflow for off-shade issues with this compound.

ChelationMechanism cluster_0 This compound Molecule cluster_1 Metal Ions cluster_2 Metal-Dye Complex Dye This compound (Ligand) Complex Coordination Complex (Altered Color) Dye->Complex Cu Cu²⁺ Cu->Complex Fe Fe³⁺ Fe->Complex

Caption: Simplified mechanism of metal-dye complex formation.

References

Technical Support Center: Enhancing the Affinity of Direct Violet 1 for Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the affinity of Direct Violet 1 for cellulose fibers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its affinity for cellulose a concern?

This compound (C.I. 22570) is a water-soluble, anionic azo dye used for dyeing cellulosic fibers like cotton, viscose, and paper pulp.[1][2] Its molecular structure contains negatively charged sulfonate groups (-SO₃⁻).[3][4] Cellulose fibers, when immersed in water, also develop a negative surface charge.[5][6] This results in electrostatic repulsion between the dye and the fiber, leading to poor dye uptake and low wet fastness (color bleeding during washing).[4][6][7] Enhancing the affinity is crucial for achieving deep, uniform shades and durable coloration.

Q2: What are the primary methods to improve the affinity of this compound for cellulose?

The primary methods focus on overcoming the electrostatic repulsion and promoting dye-fiber interactions. These include:

  • Electrolyte Addition: Using salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to neutralize the fiber's negative charge.[6][8][9]

  • Temperature Control: Optimizing the dyeing temperature to swell the cellulose fibers and increase dye diffusion.[3][10] The maximum affinity for this compound is achieved at 100°C.[1]

  • pH Adjustment: Controlling the dye bath pH to balance dye solubility and minimize fiber-dye repulsion. A neutral to slightly alkaline pH is generally preferred.[5][8]

  • Cationic Agent Application: Using cationic (positively charged) agents either as a pre-treatment to modify the fiber or as an after-treatment (fixing agent) to lock the dye onto the fiber.[7][8][11]

Q3: How does adding salt to the dye bath enhance dye affinity?

In an aqueous solution, both the this compound anions and the cellulose fibers are negatively charged, leading to mutual repulsion.[4][12] When an electrolyte like NaCl is added, it dissolves to form positive sodium ions (Na⁺) and negative chloride ions (Cl⁻). The Na⁺ ions are attracted to the negatively charged surface of the cellulose, effectively neutralizing it.[4][6] This reduction in electrostatic repulsion allows the anionic dye molecules to approach and bind to the cellulose fibers through weaker forces like hydrogen bonding and van der Waals forces.[6][7]

cluster_0 Without Electrolyte cluster_1 With Electrolyte (NaCl) Cellulose- Cellulose Fiber (- charge) Dye- This compound (- charge) Cellulose-->Dye- Repulsion Cellulose-Na+ Neutralized Cellulose Fiber (Na+ ions adsorb) Dye-2 This compound (- charge) Cellulose-Na+->Dye-2 Attraction/ Binding

Mechanism of Electrolyte Action in Direct Dyeing.

Q4: Can modifying the cellulose fiber itself improve dye affinity?

Yes, pre-treating the cellulose fiber to introduce permanent positive charges, a process known as "cationization," can dramatically enhance the affinity for anionic dyes like this compound.[11][13] This chemical modification creates strong electrostatic attraction between the now cationic fiber and the anionic dye.[11] This method often eliminates the need for large amounts of salt in the dye bath, making the process more environmentally friendly and resulting in excellent dye exhaustion.[11][14]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Pale or Light Shade 1. Insufficient electrolyte concentration.[6]2. Dyeing temperature is too low.[3]3. Dyeing time is too short.[8]4. Incorrect pH of the dye bath.[5]1. Increase the concentration of NaCl or Na₂SO₄. Refer to the data in Table 1.[3][10]2. Increase the temperature gradually to 90-100°C.[1][10]3. Extend the dyeing time at the maximum temperature to 45-60 minutes.[15]4. Adjust the pH to a slightly alkaline range (8.0-9.0) using sodium carbonate (soda ash).[5][16]
Uneven Dyeing / Streaks 1. Dye was not fully dissolved.[8]2. Electrolyte was added too quickly or all at once.[6][17]3. Temperature was raised too rapidly.[3][17]4. Impurities or sizing agents on the cellulose material.[18]1. Ensure the dye is completely dissolved by making a paste with warm water before adding it to the dye bath.[8][15]2. Add the electrolyte in 2-3 portions at 10-15 minute intervals after the dyeing has commenced.[15][19]3. Start dyeing at a lower temperature (e.g., 40°C) and raise it gradually to the target temperature.[3][20]4. Ensure the cellulosic material is properly scoured and bleached before dyeing to remove any interfering substances.[18]
Poor Wash Fastness / Color Bleeding 1. This is an inherent property of direct dyes due to weak dye-fiber bonds.[7][17]2. Unfixed dye remaining on the fiber surface.1. Apply a cationic fixing agent as an after-treatment. This will form an insoluble complex with the dye, significantly improving wash fastness.[7][21][22] See Experimental Protocol 2.2. After dyeing, rinse the material thoroughly with cold water before the fixation step to remove loose dye molecules.[7]
Shade Inconsistency Between Batches 1. Variation in water quality (presence of metal ions like Ca²⁺, Mg²⁺, Fe³⁺).[8]2. Inconsistent liquor ratio (ratio of the volume of dye bath to the weight of the material).[17]1. Add a sequestering agent (e.g., EDTA, sodium hexametaphosphate) to the dye bath to chelate metal ions, which can otherwise alter the final shade.[8]2. Maintain a consistent and documented liquor ratio for all experiments.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the dyeing process.

Table 1: Effect of Electrolyte (Salt) Concentration on Dye Uptake

Shade Depth (%)Recommended Salt Concentration (g/L)Observation
< 0.55Low salt concentration is sufficient for pale shades.[10]
1.0 - 2.010 - 20Moderate salt levels are needed for medium shades.[10]
> 2.020 - 40High salt concentrations are required to overcome repulsion for deep shades.[10]
Optimum (General)50Some studies indicate that up to 50 g/L can provide the best dye exhaustion.[3]

Table 2: Effect of Temperature and pH on Dyeing Performance

ParameterRangeOptimumRationale
Temperature 60°C - 100°C95°C - 100°CHigher temperatures increase fiber swelling and dye diffusion.[3][4] this compound shows maximum affinity at 100°C.[1] Gradual heating is essential for level dyeing.[3]
pH 7.0 - 11.08.0 - 9.0A slightly alkaline pH improves dye solubility.[8] However, a pH above 9-10 can increase the negative charge on cellulose, causing repulsion and lower dye uptake.[5][23]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cellulose Fibers with this compound

This protocol details a standard laboratory procedure for dyeing cotton or other cellulose fibers.

Workflow for Standard Direct Dyeing Protocol.

Methodology:

  • Dye Bath Preparation: Prepare the dye bath according to the desired liquor ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fiber). Add a sequestering agent and sodium carbonate (soda ash) to the water.[8][15] Separately, make a paste of the required amount of this compound dye with warm water and then dissolve it completely before adding to the dye bath.[8]

  • Dyeing Initiation: Introduce the pre-wetted cellulose material into the dye bath at a starting temperature of 40°C.[20]

  • Temperature Increase: Gradually raise the temperature of the dye bath to 95-100°C over 30 minutes.[3][19]

  • Electrolyte Addition: Once the target temperature is reached, begin adding the pre-determined amount of sodium chloride or sodium sulfate. Add the salt in at least two portions, spaced 10-15 minutes apart, to promote even dyeing.[6][10]

  • Dyeing Cycle: Maintain the dyeing at 95-100°C for 45-60 minutes with gentle agitation to ensure uniform color.[15]

  • Rinsing: After the dyeing cycle, cool the bath down to 60-70°C.[19] Remove the material, squeeze out excess liquor, and rinse thoroughly with cold water until the rinse water is clear.

  • Drying: Dry the dyed material. For improved fastness, proceed to Protocol 2.

Protocol 2: After-treatment with a Cationic Fixing Agent

This protocol is performed after dyeing and rinsing to improve wet fastness properties.

Methodology:

  • Fixing Bath Preparation: Prepare a fresh bath with water at a liquor ratio of 15:1. Add the cationic fixing agent (typically 0.5–2.0% on the weight of the fiber).[7] Adjust the pH to be slightly acidic (pH 5-6) using acetic acid.[7]

  • Fixation: Introduce the rinsed, dyed material into the fixing bath at 40°C.

  • Treatment: Raise the temperature to 50-60°C and run for 15-20 minutes with agitation.[7]

  • Final Rinse and Drying: Remove the material, rinse lightly with cold water, and dry.

cluster_0 Dyed Fiber Before Fixation cluster_1 After Cationic Fixation Cellulose Cellulose Fiber Dye- This compound (anion) Cellulose->Dye- Weak Bonds (H-bonds, etc.) Dye-Fix+ Insoluble Dye-Fixative Complex Dye-->Dye-Fix+ Reacts with Cationic Agent (+) Cellulose2 Cellulose Fiber Cellulose2->Dye-Fix+ Strong Ionic Bond (Improved Fastness)

Mechanism of Cationic Fixation for Improved Fastness.

References

Technical Support Center: Dyeing Polyamide Fibers with Direct Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges when using Direct Violet 1 to dye polyamide fibers.

Troubleshooting Guide

Issue 1: Poor Dye Uptake or Low Color Yield

Q: My polyamide fibers are not dyeing to the expected depth of shade with this compound. What are the potential causes and solutions?

A: Low color yield is a common issue that can be attributed to several factors related to the dyeing conditions and the substrate itself.

Possible Causes & Solutions:

  • Sub-optimal Temperature: The dyeing temperature significantly influences dye absorption. Polyamide fibers have a glass transition temperature (Tg) between 35-50°C, and dyeing must occur above this temperature to ensure proper dye diffusion into the fiber.[1] The dye uptake rate accelerates with increasing temperature.[1][2]

    • Solution: Ensure the dyeing temperature is sufficiently high, typically between 80°C and 100°C.[3] For this compound, maximum affinity on cellulose fibers is achieved at 100°C, a principle that generally applies to polyamide as well.[4]

  • Incorrect pH of the Dyebath: The pH of the dyeing medium is critical for the interaction between anionic dyes like this compound and polyamide fibers. An acidic pH is generally required to protonate the amino end groups of the polyamide, creating cationic sites that attract the anionic dye molecules.[5]

    • Solution: Adjust the dyebath to an acidic pH, typically in the range of 4-6. The optimal pH for dyeing polyamide with anionic dyes is often found to be around 4.[6] Citric acid can be used to achieve the desired pH.[7]

  • Insufficient Dyeing Time: The duration of the dyeing process must be adequate to allow for dye migration and fixation within the fibers.

    • Solution: Increase the dyeing time. A typical dyeing cycle can range from 40 to 60 minutes at the optimal temperature.[6]

  • High Liquor Ratio: A very high liquor ratio (the ratio of the volume of dye liquor to the weight of the fiber) can result in a lower dye concentration, potentially leading to lower exhaustion.

    • Solution: Optimize the liquor ratio. A common liquor ratio for laboratory dyeing is 20:1.[6]

Issue 2: Uneven Dyeing (Barre, Streaks, or Blotches)

Q: I am observing uneven color distribution on my polyamide fabric after dyeing with this compound. How can I achieve a more level dyeing?

A: Uneven dyeing can result from a combination of factors, including the rate of dyeing, dye aggregation, and improper control of dyeing parameters.

Possible Causes & Solutions:

  • Rapid Initial Dye Uptake: If the temperature is increased too quickly, especially in the critical temperature range of 65-85°C, the dye may rush onto the fiber surface, leading to unlevelness.[1][8]

    • Solution: Control the rate of temperature rise carefully. A slower, more controlled heating ramp will promote even dye absorption.

  • Improper pH Control: An incorrect or fluctuating pH can affect the rate of dye uptake and lead to unevenness. A "pH-sliding" process, where the pH gradually decreases during the dyeing cycle, can improve levelness and exhaustion.[9][10][11]

    • Solution: Utilize a buffering system or an acid-donating agent to maintain a stable or controlled pH throughout the process. Start the dyeing at a higher pH (e.g., pH 8) and gradually lower it to the optimal acidic range.[12]

  • Use of Auxiliaries: Leveling agents are crucial for achieving even dyeing with anionic dyes on polyamide.

    • Solution: Incorporate a suitable leveling agent in the dyebath. These can be anionic agents that compete with the dye for sites on the fiber or non-ionic agents that form temporary complexes with the dye, ensuring a more controlled release.[13] Be cautious, as an excessive amount of leveling agent can reduce the overall dye uptake.[1][13]

  • Fabric Preparation: Impurities, oils, or sizing agents on the fabric can resist the dye and cause unevenness.[14]

    • Solution: Thoroughly scour and rinse the polyamide material before dyeing to ensure a clean and uniform surface.[12]

Issue 3: Poor Color Fastness (Wash, Light, or Rubbing)

Q: The color of my this compound-dyed polyamide is fading or bleeding during washing or exposure to light. How can I improve the fastness properties?

A: Direct dyes, in general, may exhibit moderate to poor wash fastness on polyamide fibers without a post-treatment. Light fastness can also be a concern.

Possible Causes & Solutions:

  • Weak Dye-Fiber Interactions: this compound is an anionic dye that primarily forms ionic bonds and van der Waals forces with polyamide.[1][15] These bonds may not be strong enough to withstand repeated washing.

    • Solution: Use a cationic dye-fixing agent as a post-treatment. These agents form a complex with the dye molecule, increasing its size and reducing its solubility, thereby improving wash fastness.[16][17][18]

  • Inherent Properties of the Dye: The light fastness of a dye is related to its chemical structure.[19] Some direct dyes have inherently poor light fastness.

    • Solution: While the inherent light fastness of this compound cannot be changed, ensuring optimal dyeing conditions can maximize the dye's performance. For applications requiring high light fastness, consider alternative dye classes like pre-metallized acid dyes.[12][20]

  • Surface Dye: Inadequate rinsing after dyeing can leave loose dye molecules on the fiber surface, leading to poor rub fastness.

    • Solution: Implement a thorough rinsing and soaping-off process after dyeing to remove any unfixed dye.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and how does it interact with polyamide fibers? A1: this compound is a double azo, anionic dye.[4] Polyamide fibers contain both hydrophobic methylene groups and hydrophilic amide groups, as well as terminal amino and carboxyl groups.[1] In an acidic dyebath, the terminal amino groups become protonated (positively charged). The negatively charged sulfonate groups of the this compound molecule are then attracted to these positive sites, forming ionic bonds. Hydrogen bonds and van der Waals forces also contribute to the dye's affinity for the fiber.[1][5]

Q2: What is the recommended starting recipe for dyeing polyamide with this compound in a laboratory setting? A2: A general starting point for a 1% depth of shade (on mass of fiber) would be:

  • This compound: 1% o.m.f (on mass of fiber)

  • Leveling Agent: 1-2% o.m.f

  • pH: Adjusted to 4-5 with acetic acid or a suitable buffer

  • Liquor Ratio: 20:1

  • Temperature: Ramp from 40°C to 95-100°C at 1-2°C/minute

  • Time: Hold at 95-100°C for 45-60 minutes

  • Post-treatment (optional, for improved wash fastness): Cationic fixing agent (1-2% o.m.f) at 40-60°C for 20 minutes.

Q3: Can I use salt in the dyebath when dyeing polyamide with this compound? A3: While salts like sodium chloride or sodium sulfate are commonly used as exhausting agents for direct dyes on cellulosic fibers, their effect on polyamide is different.[15] For polyamide, pH control is the primary driver of dye exhaustion. The addition of salt is generally not necessary and can sometimes even hinder the levelness of the dyeing.

Q4: My dyed fabric appears to have a different shade under different lighting conditions. What is this phenomenon? A4: This is known as metamerism. It occurs when two colors match under one light source but not under another. This can be influenced by the specific dye used and the nature of the substrate. When formulating a color match, it is essential to evaluate the samples under various light sources (e.g., daylight, incandescent, fluorescent).

Q5: What safety precautions should I take when working with this compound? A5: As with any chemical dye, it is important to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling the dye powder by working in a well-ventilated area or using a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Quantitative Data Summary

Table 1: Effect of Temperature on Dye Exhaustion for Direct Dyes on Polyamide

Temperature (°C)Dye Exhaustion (%)Observation
40LowDye uptake begins, but is minimal.[1]
60ModerateDye exhaustion is more balanced.[3][7]
98-100HighNear-complete dye exhaustion is typically achieved.[1][3][7]

Note: Data is generalized from studies on direct and reactive dyes on polyamide, as specific exhaustion percentages for this compound were not available in the provided search results.

Table 2: Typical Fastness Ratings for Direct Dyes on Polyamide

Fastness PropertyWithout Fixing AgentWith Cationic Fixing Agent
Wash Fastness Poor to ModerateGood to Very Good
Light Fastness Varies (Poor to Good)Generally Unaffected
Rubbing Fastness (Dry) GoodGood
Rubbing Fastness (Wet) Poor to ModerateModerate to Good

Note: Ratings are typical for the dye class and can vary based on the specific dye, depth of shade, and processing conditions. Improving wash fastness with a fixing agent can sometimes negatively impact light fastness.[18]

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for Polyamide with this compound

  • Material Preparation: Accurately weigh the dry polyamide sample. Pre-scour the material in a solution of non-ionic detergent (e.g., 1 g/L) at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with deionized water.

  • Dyebath Preparation: Prepare the dyebath in a suitable laboratory dyeing apparatus. For a 1% shade on a 10-gram sample with a 20:1 liquor ratio (200 mL total volume):

    • Add 150 mL of deionized water.

    • Add 2 mL of a 1% stock solution of a suitable leveling agent.

    • Adjust the pH to approximately 8 with a dilute solution of sodium carbonate.

    • Add 10 mL of a 1% stock solution of this compound (pre-dissolved in hot water).

    • Add the remaining deionized water to reach the final volume of 200 mL.

  • Dyeing Cycle:

    • Place the pre-wetted polyamide sample into the dyebath at 40°C.

    • Run for 10 minutes.

    • Gradually add a dilute solution of acetic acid to lower the pH to 4.5 over 15 minutes.

    • Increase the temperature to 98°C at a rate of 1.5°C per minute.

    • Hold at 98°C for 45-60 minutes.

    • Cool the dyebath to 70°C at a rate of 2°C per minute.

  • Rinsing and Soaping:

    • Remove the dyed sample and rinse with cold water until the water runs clear.

    • Perform a soaping-off wash in a solution of 1 g/L non-ionic detergent at 50°C for 15 minutes to remove surface dye.

    • Rinse thoroughly and air dry.

Protocol 2: Assessment of Wash Fastness (ISO 105-C06)

  • Specimen Preparation: A dyed specimen is stitched between two pieces of standard multifiber adjacent fabric (containing strips of different fibers like cotton, nylon, polyester, etc.).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action), a standard soap solution, and at a specified temperature (e.g., 40°C or 50°C) for a set duration (e.g., 30 minutes).

  • Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed thoroughly with cold water, and dried.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on each of the adjacent fiber strips are assessed using standard grey scales under controlled lighting conditions.

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start: Polyamide Fiber scouring Scouring & Rinsing start->scouring dyebath_prep Prepare Dyebath (Dye, Auxiliaries, Water) scouring->dyebath_prep dyeing_cycle Dyeing Cycle (pH & Temp Control) dyebath_prep->dyeing_cycle rinsing Rinsing & Soaping dyeing_cycle->rinsing fixing Optional: Cationic Fixation rinsing->fixing drying Drying rinsing->drying Skip Fixation fixing->drying end End: Dyed Fiber drying->end

Caption: Experimental workflow for dyeing polyamide fibers.

troubleshooting_tree cluster_uneven Uneven Dyeing cluster_poor_uptake Poor Dye Uptake cluster_fastness Poor Fastness issue Dyeing Issue Identified uneven Uneven Dyeing issue->uneven poor_uptake Poor Dye Uptake issue->poor_uptake poor_fastness Poor Fastness issue->poor_fastness check_temp_rate Control Heating Rate? uneven->check_temp_rate check_ph_control Proper pH Control? uneven->check_ph_control check_leveling Using Leveling Agent? uneven->check_leveling check_temp Temp > 80°C? poor_uptake->check_temp check_ph Acidic pH (4-5)? poor_uptake->check_ph check_time Sufficient Time? poor_uptake->check_time check_fixing Used Fixing Agent? (Wash) poor_fastness->check_fixing check_rinsing Thorough Rinsing? (Rub) poor_fastness->check_rinsing

Caption: Troubleshooting decision tree for common dyeing issues.

References

Improving the levelness of Direct Violet 1 dyeing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results when working with Direct Violet 1. The focus is on improving the levelness and consistency of dyeing outcomes.

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing is a common issue encountered with this compound, which is known for its poor transferability and leveling properties.[1] The following table outlines common problems, their potential causes, and recommended solutions to achieve uniform coloration.

Problem Potential Cause(s) Recommended Solution(s)
Patchy or Streaky Color Rapid Dye Uptake: The dye rushes onto the fiber surface too quickly, often due to improper salt addition or temperature control.[2][3]- Add salt (electrolyte) portion-wise after the dye bath has reached the target temperature.[4][5] - Control the rate of temperature rise (e.g., 1-2°C per minute).[3] - Utilize a suitable leveling agent to slow down the dye absorption rate.[6][7]
Improper Dye Dissolving: Undissolved dye particles can lead to spots or blotches on the material.[3]- Ensure the dye powder is completely dissolved in hot water before adding to the main dyebath.[3] - Filter the dye solution before adding it to the machine.[3]
Poor Material Preparation: Residual oils, waxes, sizing agents, or impurities on the substrate can resist dye penetration.[3][8][9]- Ensure thorough scouring and bleaching of the material to achieve high absorbency (a water drop should absorb in < 3 seconds).[3]
Shade Variation (Batch-to-Batch or Within a Batch) Water Hardness: The presence of metal ions like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can interfere with the dye, causing aggregation and unevenness.[3][10][11]- Use soft or deionized water for the dyebath.[10] - If using hard water, add a sequestering agent to chelate the metal ions.[3][10]
Incorrect pH: Direct dyes perform optimally within a specific pH range. Deviations can affect dye solubility and affinity for the fiber.[10][12]- Maintain the dyebath in a neutral to slightly alkaline condition (pH ~8-10 is often recommended for direct dyes).[10] Use soda ash to adjust if necessary.[10]
Poor Liquor Circulation: Inadequate movement of the dyebath around the material can lead to uneven dye distribution.[3]- Ensure proper machine loading and circulation (pump pressure/nozzle pressure) for the equipment being used.
Light or Pale Shades Insufficient Salt: Salt is crucial for exhausting the dye from the bath onto the fiber.[13][14]- Increase the amount of salt (e.g., Sodium Sulfate or Sodium Chloride) in the dyebath. The required amount depends on the desired shade depth.[15][16]
Temperature Too Low/High: The dyeing temperature affects the final dye uptake. For some direct dyes, a very high temperature can decrease the equilibrium dye uptake.[17][18][19]- Dye at the optimal temperature for this compound, which is typically near boiling (95-100°C) to ensure good diffusion and exhaustion.[1][18]
Insufficient Dyeing Time: The dye may not have had enough time to fully penetrate and fix to the fibers.[10]- Increase the dyeing time at the maximum temperature, typically 30-60 minutes.[10][15]

Frequently Asked Questions (FAQs)

Q1: Why is salt necessary for this compound dyeing, and when should it be added?

A1: Salt, such as sodium chloride or sodium sulfate, acts as an exhausting agent.[13][20] Cellulose fibers acquire a negative surface charge in water, which repels the negatively charged anionic dye molecules.[4][17] Salt neutralizes this negative charge on the fiber surface, reducing the repulsion and allowing the dye to approach and bind to the fiber, thus increasing dye uptake.[4][21] For dyes with poor leveling like this compound, it is critical to add the salt gradually or in portions after the dyeing temperature has been reached.[4][5] Adding salt at the beginning or too quickly can cause the dye to aggregate and rush onto the fabric, leading to unlevel dyeing.[2][4]

Q2: What is the role of a leveling agent and how do I choose one?

A2: A leveling agent is a chemical auxiliary that slows down the rate of dye absorption by the fiber.[22][23] It competes with the dye for sites on the fiber or forms a temporary complex with the dye, ensuring a more gradual and uniform distribution of the color.[2][7] This is particularly important for dyes like this compound that have a high affinity for cellulosic fibers and tend to dye unevenly.[6] Leveling agents can be non-ionic, anionic, or cationic.[7][24] For direct dyes, non-ionic or specific cationic leveling agents are often used.[7][24] The choice depends on the specific dye and substrate, and it is best to consult the manufacturer's technical data sheets.

Q3: How does temperature affect the levelness of this compound?

A3: Temperature plays a crucial role in the dyeing process. Increasing the temperature increases the kinetic energy of the dye molecules, which accelerates their diffusion and penetration into the fiber.[18][25] For dyes with poor migration, like many direct dyes, dyeing at a higher temperature (e.g., 95-100°C) can promote dye migration, which helps to level out any initial unevenness.[1][17] However, raising the temperature too quickly can cause the dye to fix onto the outer surface of the material before it has a chance to distribute evenly.[3] Therefore, a controlled rate of temperature rise is essential for achieving a level dyeing.[3]

Q4: Can the material-to-liquor ratio (M:L) impact the dyeing outcome?

A4: Yes, the material-to-liquor ratio is an important factor. A lower liquor ratio means a higher concentration of dye and chemicals in the bath for a given amount of material.[14] This can increase the rate of dye uptake and potentially lead to unlevelness if not controlled carefully.[2] While a lower liquor ratio is more economical in terms of water and energy consumption, it requires more precise control over salt addition and temperature ramping to ensure level results.[2][14]

Q5: How can I objectively measure the levelness of my dyed sample?

A5: While visual assessment is common, it is subjective. Objective methods provide quantitative data on levelness. One established method is calculating the Relative Unlevelness Index (RUI) . This involves measuring the reflectance of the dyed sample at multiple points across its surface using a spectrophotometer. The standard deviation of these reflectance values, weighted by the human eye's sensitivity to different wavelengths, is used to calculate the RUI.[26] An RUI value below 0.2 generally indicates excellent levelness.[26] Another approach involves digital image analysis to evaluate surface irregularity.[27][28]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with this compound

This protocol provides a general procedure for dyeing cotton fabric with this compound, incorporating best practices to improve levelness.

  • Material Preparation:

    • Scour and bleach the cotton substrate to ensure it is free from impurities and has high, uniform absorbency.

    • Condition the material to a known moisture content and weigh it accurately to calculate the required amounts of dye and chemicals.

  • Dyebath Preparation:

    • Set the dyebath with soft or deionized water at a material-to-liquor ratio of 1:20.

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1.0 g/L) if water hardness is a concern.

    • Add a suitable leveling agent (e.g., 1.0 - 2.0 g/L) and soda ash (Na₂CO₃) to adjust the pH to approximately 8-9.

    • Separately, create a stock solution of this compound (e.g., 1% on mass of fiber, o.m.f) by pasting the dye powder with a small amount of cold water, then dissolving it completely with boiling water. Filter this solution.

  • Dyeing Procedure:

    • Set the dyebath temperature to 40°C. Add the prepared material and run for 10 minutes to ensure even wetting.

    • Add the filtered dye solution to the dyebath.

    • Run for another 10 minutes, then begin raising the temperature to 95-100°C at a controlled rate of 1.5°C/minute.

    • Once the temperature reaches 95°C, hold for 15 minutes.

    • Begin adding the required amount of salt (e.g., 10-20 g/L Glauber's salt, Na₂SO₄) in three portions over 30 minutes (add 1/3 of the salt every 10 minutes).

    • After the final salt addition, continue dyeing at 95-100°C for another 30-45 minutes.

  • Rinsing and Aftertreatment:

    • Cool the dyebath slowly to 70°C.

    • Drain the dyebath and give the material an overflow rinse until the water runs clear.

    • To improve wet fastness, an optional aftertreatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.

    • Finally, rinse thoroughly and dry the material.

Protocol 2: Evaluation of Dyeing Levelness using Relative Unlevelness Index (RUI)

This protocol describes an objective method to quantify the levelness of a dyed sample.

  • Instrumentation:

    • A reflectance spectrophotometer with a small aperture.

  • Sample Preparation:

    • Take the dyed and dried fabric sample. Ensure it is flat and free of wrinkles.

  • Measurement:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Randomly select at least 10-12 different points on the surface of the dyed fabric.

    • At each point, measure the reflectance values across the visible spectrum (e.g., 400-700 nm at 10 nm intervals).

  • Calculation:

    • For each wavelength (λ), calculate the mean reflectance (R̄λ) and the standard deviation of reflectance (sλ) from the multiple measurements.

    • Calculate the coefficient of variation (CVλ) at each wavelength: CVλ = (sλ / R̄λ).

    • Calculate the Relative Unlevelness Index (RUI) using the following formula, which incorporates the photopic relative luminous efficiency function (Vλ) to weight the variation according to the sensitivity of the human eye: RUI = Σ (CVλ × Vλ)

    • The summation is performed across the visible spectrum.

  • Interpretation:

    • Compare the calculated RUI value to a standard scale to assess levelness. A common interpretation is:[26]

      • RUI < 0.2: Excellent levelness

      • 0.2 ≤ RUI < 0.5: Good levelness

      • 0.5 ≤ RUI ≤ 1.0: Poor levelness

      • RUI > 1.0: Bad levelness

Visualizations

The following diagrams illustrate key workflows and relationships in the this compound dyeing process.

Troubleshooting_Workflow cluster_process Review Dyeing Process Parameters start_node Uneven Dyeing Observed process_node Check Material Preparation (Scouring, Bleaching, Absorbency) start_node->process_node Begin Analysis decision_node decision_node process_node->decision_node Is prep adequate? solution_node Re-scour/ Bleach Material decision_node->solution_node No decision_node2 Salt Addition Controlled? decision_node->decision_node2 Yes solution_node->process_node end_node Level Dyeing Achieved solution_node2 Add Salt in Portions at Dyeing Temp decision_node2->solution_node2 No decision_node3 Temp Ramp Controlled? decision_node2->decision_node3 Yes solution_node2->decision_node3 solution_node3 Reduce Rate of Temperature Rise decision_node3->solution_node3 No decision_node4 Leveling Agent Used? decision_node3->decision_node4 Yes solution_node3->decision_node4 decision_node4->end_node Yes solution_node4 Incorporate Suitable Leveling Agent decision_node4->solution_node4 No solution_node4->end_node

Caption: Workflow for troubleshooting uneven dyeing results.

Dyeing_Factors center Dyeing Levelness Temp Temperature Control center->Temp affects diffusion & migration Salt Electrolyte (Salt) Control center->Salt controls exhaustion rate Agent Leveling Agent center->Agent retards dye uptake pH Dyebath pH center->pH affects dye solubility Water Water Hardness center->Water can cause aggregation Time Dyeing Time center->Time allows for migration Prep Substrate Preparation center->Prep ensures uniform absorbency Circulation Liquor Circulation center->Circulation ensures even dye distribution

Caption: Key factors influencing the levelness of direct dyeing.

References

Methods for controlling the dyeing rate of Direct Violet 1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Direct Violet 1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key dyeing properties?

This compound (C.I. 22570) is a water-soluble, anionic azo dye primarily used for dyeing cellulosic fibers such as cotton, viscose, and paper.[1] It is known for having good dye uptake (exhaustion) at higher temperatures but possesses inherently poor leveling and transferability properties.[2] This means that once the dye is absorbed by the fiber, it does not readily migrate to other areas, making it crucial to control the initial rate of dyeing to achieve a uniform color.[2] It is classified as a Class B direct dye, indicating its dyeing rate is primarily controlled by the addition of electrolytes (salt).[1][3]

Q2: What are the primary methods for controlling the dyeing rate of this compound?

The dyeing rate of this compound is mainly controlled by three key parameters:

  • Electrolyte Concentration: The addition of salts like sodium chloride or Glauber's salt is the principal method for controlling dye uptake.[1][2]

  • Temperature: The temperature of the dyebath and the rate of temperature increase significantly influence the dye's diffusion and fixation rate.[4][5][6]

  • pH: The acidity or alkalinity of the dyebath affects the surface charge of the fiber and the dye, influencing their interaction.[7] Additionally, leveling agents can be employed to promote more uniform dyeing.[8]

Q3: How does electrolyte (salt) concentration influence the dyeing rate?

Cellulose fibers and direct dye molecules are both negatively charged in a neutral or alkaline solution, which creates an electrostatic repulsion that hinders the dye from approaching the fiber.[5] Adding an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), introduces positive ions (Na⁺) that neutralize the negative charge on the fiber surface.[5][9] This reduction in repulsion allows the dye anions to migrate from the solution to the fiber more easily, thereby increasing the rate of exhaustion and the final color depth.[10] this compound is a salt-controllable dye, meaning that gradual, controlled addition of salt is the primary way to achieve a level, uniform dyeing.[1][3]

Q4: What is the role of temperature in the dyeing process with this compound?

Temperature plays a critical role in dye diffusion.[11] For this compound, which has poor diffusion characteristics, increasing the temperature provides the dye molecules with more kinetic energy.[4][11] This increased energy accelerates the diffusion of the dye into the fiber structure, leading to a higher dyeing rate and better penetration.[4][5] The maximum affinity and exhaustion for this compound are typically achieved at temperatures between 80°C and 100°C.[1] Controlling the rate of temperature rise is also essential; a rapid increase can cause the dye to rush onto the fiber, resulting in unevenness.[6]

Q5: What is the recommended pH for a this compound dyebath?

Direct dyeing is typically performed in a neutral or slightly alkaline dyebath.[1] A pH in the range of 7.0 to 9.0 is common. In this range, the cellulose fiber has a slight negative charge, and the anionic dye is fully soluble. While minor pH fluctuations within this range have less impact than on other dye classes (like reactive dyes), significant deviations can alter the dyeing behavior and final shade.[7][12] Using a buffer system, such as a phosphate buffer, can help maintain a stable pH throughout the process.[7]

Q6: When should leveling agents be used with this compound?

Due to the poor leveling properties of this compound, a leveling agent can be beneficial, especially when dyeing light to medium shades or when working with material that has variable quality.[2] Leveling agents are chemical auxiliaries that promote uniform dyeing.[8] They typically function in one of two ways:

  • Retarding Dye Uptake: They form a loose complex with the dye molecules in the bath, slowing their initial rush onto the fiber and allowing for more even adsorption.[13]

  • Improving Dye Migration: Some agents can help desorb dye from heavily colored areas and transfer it to lighter areas, although this is less effective for dyes with inherently poor migration.

Using a leveling agent can help prevent issues like streakiness or patchiness.[8][14]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Uneven Dyeing (Streaks, Patches) 1. Electrolyte (salt) added too quickly or all at once.[6]2. Rate of temperature rise was too fast.[6]3. Inadequate dissolution of dye powder, leading to specks.4. Poor material preparation (impurities, sizing agents present).[15]1. Add salt in multiple, smaller portions over 15-30 minutes after the dyebath reaches the target temperature.[6][15]2. Slow the rate of temperature increase (e.g., 1-2°C per minute).3. Ensure the dye is completely dissolved by pasting with cold water first, then adding boiling water before filtering into the dyebath.[16]4. Thoroughly scour and rinse the material before dyeing to remove impurities.[15]
Dyeing Rate Too Fast / Poor Levelness 1. Excessive initial salt concentration.2. Starting the dyeing process at too high a temperature.3. High dye concentration for the desired shade.1. Begin the dyeing process with no salt. Add salt gradually only after the temperature has stabilized at 80-95°C.[3][15]2. Start the dyeing at a lower temperature (e.g., 40-50°C) and gradually ramp up to the target temperature.[16]3. Consider using a suitable leveling agent to retard the initial dye uptake.[8]
Dyeing Rate Too Slow / Low Color Yield 1. Insufficient electrolyte concentration.[10]2. Dyeing temperature is too low.[4]3. Dyeing time is too short.4. Incorrect pH of the dyebath.1. Increase the total amount of salt. For deep shades, up to 20-30 g/L may be required.[15][16]2. Ensure the temperature reaches and is maintained at 90-100°C for optimal exhaustion.[2]3. Extend the dyeing time at the maximum temperature (e.g., from 45 minutes to 60-75 minutes).[15]4. Check and adjust the dyebath to a neutral or slightly alkaline pH.
Poor Batch-to-Batch Reproducibility 1. Inconsistent control over process variables (rate of heating, timing of salt additions).2. Variations in water hardness.3. Inaccurate measurements of dye, salt, or auxiliaries.1. Implement a standardized, time-controlled protocol for temperature ramping and salt additions.2. Use deionized or softened water. Heavy metal ions can affect the final shade.3. Calibrate all weighing and measuring equipment. Prepare stock solutions for dyes and auxiliaries to improve accuracy.
Poor Wash Fastness 1. This is an inherent property of many direct dyes, including this compound.[2][17]2. Insufficient rinsing after dyeing, leaving loose dye on the fiber surface.1. Perform an after-treatment with a cationic dye-fixing agent. This will significantly improve wet fastness properties.[15][17]2. After dyeing, rinse the material thoroughly, first with cold water and then with hot water, until the rinse water is clear before applying the fixing agent.

Experimental Protocols

Standard Protocol for Exhaust Dyeing of Cotton with this compound

This protocol outlines a standard procedure for dyeing a 100g cotton sample. Adjustments may be required based on equipment and desired shade depth.

1. Material and Dyebath Preparation:

  • Material: Start with 100g of scoured, bleached, and thoroughly rinsed cotton fabric or yarn.

  • Water: Use deionized or softened water for all steps.

  • Liquor Ratio: A liquor ratio of 20:1 is typical (20 mL of water for every 1g of fabric). For 100g of cotton, this requires 2000 mL (2 L) of water.

  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound. To do this, create a smooth paste of 1g of dye powder with a small amount of cold water. Gradually add boiling water while stirring to dissolve completely, bringing the final volume to 100 mL.

  • Auxiliaries:

    • Sodium Chloride (NaCl) or Calcined Glauber's Salt (Na₂SO₄)

    • Sodium Carbonate (Soda Ash) (optional, to adjust pH)

    • Leveling Agent (optional)

2. Dyeing Procedure:

  • Set the dyebath with the required volume of water (e.g., 2 L) and add any optional leveling agent.

  • Add the required volume of filtered dye stock solution. For a 1% depth of shade (DOS), you would add 1g of dye, which is 100 mL of your 1% stock solution.

  • If needed, add 0.5-2.0 g/L of soda ash to ensure a slightly alkaline pH.[16]

  • Introduce the wet cotton material into the dyebath at a starting temperature of 40-50°C.[16]

  • Run for 10-15 minutes to allow the dye to distribute evenly without fixing.

  • Raise the temperature to 95°C at a controlled rate of 1.5°C/minute.

  • Hold the temperature at 95°C for 15 minutes.

  • Begin the controlled addition of salt. The total amount depends on the shade depth (see table below). Divide the total salt into 3-4 portions and add one portion every 10-15 minutes.

  • After the final salt addition, continue dyeing at 95°C for an additional 30-45 minutes to ensure full exhaustion and diffusion.[15]

  • Cool the dyebath slowly to 70°C before draining.

3. Rinsing and After-treatment:

  • Rinse the dyed material thoroughly in cold water until the water runs clear.

  • For improved wash fastness, perform an after-treatment in a fresh bath with a cationic dye-fixing agent (typically 1-3 g/L) at 40-50°C for 20-30 minutes.[15]

  • Perform a final rinse and dry the material.

Table: Recommended Salt Concentrations

Shade DepthGlauber's Salt (Calcined)Common Salt (NaCl)
Light (<0.5%) 5-10 g/L5-10 g/L
Medium (0.5-2.0%) 10-20 g/L10-20 g/L
Dark (>2.0%) 20-30 g/L20-30 g/L
Data synthesized from multiple sources.[10][15][16]

Visualized Workflows and Relationships

Dyeing_Workflow cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A Material Scouring & Rinsing B Prepare Dyebath (Water, Auxiliaries) A->B D Add Material to Dyebath (40-50°C) B->D C Dissolve & Filter Dye C->B E Ramp Temperature to 95°C (1.5°C/min) D->E F Hold at 95°C E->F E->F Control Point: Diffusion G Gradual Salt Addition (in 3-4 portions) F->G H Continue Dyeing (30-45 min) G->H G->H Control Point: Dyeing Rate I Cool to 70°C & Drain H->I J Cold & Hot Rinsing I->J K Cationic Fixation (Optional) J->K L Final Rinse & Dry K->L

Caption: Experimental workflow for dyeing with this compound.

logical_relationships Temp Temperature Diffusion Dye Diffusion Rate Temp->Diffusion Increases Salt Electrolyte (Salt) Repulsion Fiber-Dye Repulsion Salt->Repulsion Decreases Time Dyeing Time Time->Diffusion Allows for Leveling Leveling Agent Uptake Dye Uptake Rate Leveling->Uptake Slows (Retards) Diffusion->Uptake Increases Levelness Levelness (Uniformity) Diffusion->Levelness Good diffusion improves Exhaustion Exhaustion (Color Yield) Diffusion->Exhaustion Improves Repulsion->Uptake Inversely Affects Uptake->Levelness Rapid rate decreases Uptake->Exhaustion Affects total

Caption: Factors influencing the this compound dyeing process.

References

Adjusting temperature for optimal Direct Violet 1 dyeing results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dyeing experiments with Direct Violet 1, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dyeing temperature for this compound?

The optimal dyeing temperature for this compound depends on the substrate and the desired outcome. However, a general guideline is to work within the range of 80°C to 100°C. The maximum affinity for cellulose fibers is achieved at 100°C[1][2]. For silk, a lower temperature range of 60°C to 90°C is advisable to prevent damage to the fiber's luster[3][4].

Q2: How does temperature influence the dyeing process with this compound?

Temperature is a critical variable that affects several aspects of the dyeing process:

  • Dye Diffusion and Uptake: Increasing the temperature generally increases the kinetic energy of the dye molecules, which enhances their mobility and rate of diffusion into the fiber[5][6]. For direct dyes with slow diffusion rates, higher temperatures are necessary to accelerate dye uptake and promote exhaustion from the dyebath[3][4].

  • Leveling and Uniformity: Temperature control is crucial for achieving a level or uniform dyeing. This compound has been noted for poor transferability and levelness[1]. Therefore, a gradual and controlled rate of temperature increase is essential to allow the dye to migrate and distribute evenly throughout the material[6][7].

  • Equilibrium: For some direct dyes, excessively high temperatures can decrease the final dye uptake percentage at equilibrium, even though the initial rate is faster[8].

Q3: What are the consequences of using a dyeing temperature that is too low or too high?

Using a suboptimal temperature can lead to various dyeing defects.

  • Too Low: Insufficient temperature can result in poor dye penetration and diffusion, leading to a lighter shade than desired and potentially uneven color[5][6]. The dye molecules may not have enough energy to overcome intermolecular forces and effectively bind to the fiber[5].

  • Too High: While this compound can be used up to 100°C, an excessively rapid rise to a high temperature can cause the dye to rush onto the fiber, resulting in patchy or unlevel dyeing[6]. For delicate fibers like silk, temperatures that are too high can damage the material's luster and texture[3][4].

Q4: How does the rate of temperature increase impact dyeing results?

The rate of temperature rise is as important as the final temperature itself, especially for dyes like this compound that are prone to unlevel dyeing[1][9][10]. A slow, controlled increase in temperature allows for gradual dye absorption and migration, which is key to achieving a uniform and reproducible shade[6][7]. Rapid heating can lead to localized "hot spots" where dye absorbs too quickly, causing blotchiness[6].

Troubleshooting Guide

Problem: My dyeing is uneven, patchy, or streaky. Is temperature the cause?

Yes, improper temperature control is a primary cause of unlevel dyeing[6][7].

Possible Cause Recommended Solution
Temperature increased too rapidly. Decrease the rate of temperature rise. A gradual increase allows for better dye migration and more uniform absorption[6][7].
Uneven heating of the dyebath. Ensure uniform temperature distribution throughout the dyebath with adequate agitation or circulation[6].
Initial temperature was too high. Start the dyeing process at a lower temperature before gradually heating. This is especially important for temperature-sensitive dyes[11].
Incorrect final temperature. Verify the optimal temperature for your specific substrate. For this compound on cotton/viscose, aim for 95-100°C; for silk, use a lower range (60-90°C)[1][3][4].

Problem: The final color is too light or weak.

Possible Cause Recommended Solution
Dyeing temperature was too low. The dye may not have had sufficient energy to diffuse into the fiber. Increase the final dyeing temperature, ensuring it does not exceed 100°C[1][2][5].
Dyeing time was insufficient at the set temperature. For dyes with slow diffusion, a longer dyeing time at the optimal temperature may be required to achieve full color depth[4].
Suboptimal salt concentration. Direct dyes require an electrolyte (like sodium chloride or sodium sulfate) to promote exhaustion. Ensure the correct concentration is used, as this works in conjunction with temperature[1][8].

Problem: The fabric's luster or texture was damaged during the process.

Possible Cause Recommended Solution
Excessive dyeing temperature for the substrate. This is common with protein fibers like silk and wool. Reduce the maximum dyeing temperature. For silk, do not exceed 90°C[3][4].
Prolonged time at high temperature. Minimize the time the substrate is held at the maximum temperature to what is necessary for dye fixation.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Dyeing Temperatures for this compound on Various Substrates

SubstrateRecommended Temperature RangeMaximum TemperatureNotes
Cotton / Viscose 90°C - 100°C100°CDyeing is often carried out around 95°C in production settings[3][4]. Maximum affinity is at 100°C[1][2].
Silk / Wool 60°C - 90°C90°CHigher temperatures can damage the fiber's natural luster and texture[1][3][4].
Nylon 80°C - 100°C100°CDyeing rate is generally good on nylon[1].
Experimental Protocols

Protocol 1: Standard Dyeing of Cotton with this compound

This protocol outlines a standard procedure for dyeing scoured cotton fabric, emphasizing temperature control for optimal results.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v) in distilled water. Note that ultrasonic assistance may be needed for dissolution[12][13].

    • Scour the cotton substrate to remove any impurities that could hinder uniform dye uptake.

    • Prepare a dyebath with the required volume of water. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is an important variable to keep consistent.

  • Dyeing Procedure:

    • Set the initial dyebath temperature to 40°C.

    • Add the required amount of this compound stock solution to the dyebath.

    • Add a wetting agent if necessary and stir.

    • Immerse the wet, scoured cotton fabric into the dyebath.

    • Agitate for 10 minutes at 40°C.

    • Begin adding the required electrolyte (e.g., sodium sulfate) in portions over 15-20 minutes. Salt addition should be controlled to promote level dyeing[1].

    • After salt addition, begin raising the temperature at a controlled rate of 1.5-2.0°C per minute until the target temperature of 95°C is reached.

    • Hold the dyebath at 95°C for 45-60 minutes, ensuring continuous agitation.

    • Allow the bath to cool gradually or perform a rinse.

  • Rinsing and After-treatment:

    • Remove the dyed fabric and perform a series of rinses: first a cold rinse, followed by a hot rinse, and another cold rinse to remove unfixed dye.

    • Apply a cationic dye-fixing agent according to the manufacturer's instructions to improve wash fastness.

    • Dry the fabric at a moderate temperature.

Protocol 2: Assessment of Color Fastness to Washing (Adapted from ISO 105-C06)

  • Specimen Preparation:

    • Take a specimen of the dyed fabric (e.g., 10x4 cm).

    • Stitch it together with a standard multi-fiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing Procedure:

    • Prepare a wash solution containing a standard soap or detergent (e.g., 4 g/L) and sodium carbonate (1 g/L).

    • Place the specimen in a container with the wash solution and stainless steel balls (to simulate mechanical action) at a specified liquor ratio.

    • Agitate the container in a wash wheel tester at a controlled temperature (e.g., 60°C) for 30 minutes.

  • Rinsing and Drying:

    • Remove the specimen, rinse it thoroughly with cold water, and then squeeze.

    • Separate the dyed specimen from the multi-fiber fabric (except at one stitched edge) and dry it in air at a temperature not exceeding 60°C.

  • Assessment:

    • Evaluate the change in color of the dyed specimen using the Grey Scale for Color Change.

    • Evaluate the degree of staining on each strip of the multi-fiber fabric using the Grey Scale for Staining.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment prep_dye Prepare Dye Stock Solution prep_bath Prepare Dyebath prep_dye->prep_bath prep_fabric Scour Fabric immerse Immerse Fabric (40°C) prep_fabric->immerse prep_bath->immerse add_salt Add Electrolyte (in portions) immerse->add_salt heat Gradually Heat (1.5-2.0°C/min to 95°C) add_salt->heat hold Hold at Temp (45-60 min) heat->hold rinse Rinse (Cold -> Hot -> Cold) hold->rinse fix Apply Fixing Agent rinse->fix dry Dry Fabric fix->dry

Caption: General experimental workflow for dyeing with this compound.

temp_logic temp Dyeing Temperature low_temp Too Low (< 60°C) temp->low_temp Condition opt_temp Optimal (e.g., 95°C) temp->opt_temp Condition high_temp Too High (for substrate) temp->high_temp Condition outcome_low Poor Diffusion Weak Color Potential Unevenness low_temp->outcome_low Leads to outcome_opt Good Diffusion Strong, Level Color High Reproducibility opt_temp->outcome_opt Leads to outcome_high Fiber Damage (Luster Loss) Rapid Initial Uptake Potential Unevenness high_temp->outcome_high Leads to

Caption: Logical relationship between dyeing temperature and outcomes.

References

Validation & Comparative

Direct Violet 1 vs. Congo Red: A Comparative Guide for Amyloid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and visualization of amyloid plaques are critical in the research and development of diagnostics and therapeutics for neurodegenerative diseases. Histological staining remains a fundamental method for identifying these protein aggregates in tissue samples. Congo Red has long been the benchmark dye for this purpose, renowned for its specific binding to the β-pleated sheet structure of amyloid fibrils and its characteristic apple-green birefringence under polarized light. This guide provides a detailed comparison of Congo Red with Direct Violet 1, another direct dye, for amyloid staining, summarizing their chemical properties, staining mechanisms, and experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for appreciating their potential interactions with amyloid fibrils. Both this compound and Congo Red are diazo dyes with sulfonic acid groups that contribute to their solubility and binding characteristics.

PropertyThis compoundCongo Red
CI Number 22570[1]22120[2]
Molecular Formula C₃₂H₂₂N₆Na₂O₈S₂[1][3]C₃₂H₂₂N₆Na₂O₆S₂[4][5]
Molecular Weight 728.66 g/mol [1][6]696.66 g/mol
Appearance Reddish-brown powder[1][6]Dark reddish-brown powder[7]
Solubility Soluble in water[1][6]Water-soluble, yielding a red colloidal solution[8]

Mechanism of Amyloid Staining

The efficacy of a dye for amyloid staining is determined by its molecular geometry and its ability to interact with the unique secondary structure of amyloid fibrils.

Congo Red: The staining mechanism of Congo Red is well-established. Its long, linear, and planar molecular structure allows it to align with the β-pleated sheets of amyloid fibrils.[9] The binding is thought to be mediated by a combination of hydrogen bonding and hydrophobic interactions between the dye molecules and the amyloid protein.[10] This ordered arrangement of dye molecules results in the characteristic apple-green birefringence when viewed under polarized light, a feature considered the "gold standard" for amyloid identification.[9]

This compound: Currently, there is a lack of published experimental data on the use of this compound for amyloid staining. However, based on its chemical structure as a direct dye, a hypothetical staining mechanism can be proposed. Similar to Congo Red, its elongated structure might allow for intercalation with the β-pleated sheets of amyloid fibrils. The sulfonic acid groups would likely contribute to electrostatic interactions with the protein aggregates. It is important to emphasize that without experimental validation, the specificity and optical properties of this compound when bound to amyloid remain speculative.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable staining results. The following sections provide established protocols for Congo Red staining. As there are no established protocols for this compound for amyloid staining, a hypothetical protocol is presented for comparative purposes, based on general direct dye staining principles.

Congo Red Staining Protocol (Alkaline Method)

This protocol is widely used for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.[11][12]

Reagents:

  • Alkaline Congo Red Solution

  • Mayer's Hematoxylin

  • Bluing Reagent

  • Deionized water

  • Ethanol (various concentrations)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinize and hydrate tissue sections to deionized water.

  • Stain in working Alkaline Congo Red Solution for 20 minutes.[12]

  • Rinse in deionized water.

  • Counterstain with Mayer's Hematoxylin for 1-2 minutes.

  • Rinse in tap water.

  • Differentiate in 70% ethanol if necessary.

  • Blue in an appropriate bluing solution.

  • Rinse in tap water.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Amyloid deposits: Pink to red under bright-field microscopy[10], apple-green birefringence under polarized light.[10]

  • Nuclei: Blue.[11]

Hypothetical this compound Staining Protocol

This protocol is a speculative adaptation based on general staining procedures for direct dyes and has not been experimentally validated for amyloid staining.

Reagents:

  • This compound solution (e.g., 0.5% in an alkaline alcohol solution)

  • Mayer's Hematoxylin

  • Bluing Reagent

  • Deionized water

  • Ethanol (various concentrations)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinize and hydrate tissue sections to deionized water.

  • Incubate sections in the this compound solution for 20-30 minutes.

  • Rinse thoroughly in deionized water.

  • Counterstain with Mayer's Hematoxylin for 1-2 minutes.

  • Rinse in tap water.

  • Blue in an appropriate bluing solution.

  • Rinse in tap water.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Expected Results (Hypothetical):

  • Amyloid deposits: Violet.

  • Nuclei: Blue.

Performance Comparison: Congo Red vs. This compound

The following table summarizes the known performance characteristics of Congo Red and the hypothetical performance of this compound for amyloid staining.

FeatureCongo RedThis compound (Hypothetical)
Specificity for Amyloid High, especially with polarization microscopy.Unknown, requires experimental validation.
Sensitivity Good, can detect moderate to large amyloid deposits.Unknown.
Visualization Pink/Red (bright-field), Apple-Green Birefringence (polarized light).[10]Violet (bright-field), Birefringence properties unknown.
Validation Extensively validated and considered the "gold standard".[9]Not validated for amyloid staining.
Background Staining Can occur, requires careful differentiation.Unknown, likely to have some background staining.

Visualizing the Staining Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the Congo Red and the hypothetical this compound staining protocols.

CongoRed_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Hydrate CongoRed Alkaline Congo Red (20 min) Deparaffinize->CongoRed Rinse1 Rinse (DI Water) CongoRed->Rinse1 Hematoxylin Mayer's Hematoxylin (1-2 min) Rinse1->Hematoxylin Rinse2 Rinse (Tap Water) Hematoxylin->Rinse2 Blue Bluing Reagent Rinse2->Blue Rinse3 Rinse (Tap Water) Blue->Rinse3 Dehydrate Dehydrate Rinse3->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Workflow for Congo Red Amyloid Staining.

DirectViolet1_Workflow cluster_prep Tissue Preparation cluster_staining Staining (Hypothetical) cluster_final Final Steps Deparaffinize Deparaffinize & Hydrate DirectViolet1 This compound (20-30 min) Deparaffinize->DirectViolet1 Rinse1 Rinse (DI Water) DirectViolet1->Rinse1 Hematoxylin Mayer's Hematoxylin (1-2 min) Rinse1->Hematoxylin Rinse2 Rinse (Tap Water) Hematoxylin->Rinse2 Blue Bluing Reagent Rinse2->Blue Rinse3 Rinse (Tap Water) Blue->Rinse3 Dehydrate Dehydrate Rinse3->Dehydrate Clear Clear Dehydrate->Clear Mount Mount Clear->Mount

Caption: Hypothetical Workflow for this compound Amyloid Staining.

Conclusion

Congo Red remains the undisputed "gold standard" for the histological detection of amyloid deposits due to its well-characterized binding mechanism and the highly specific apple-green birefringence it produces under polarized light. Its extensive history of use and the wealth of supporting literature provide a robust foundation for its application in research and diagnostics.

This compound, while sharing some structural similarities with Congo Red as a direct dye, is not an established or validated stain for amyloid. The information available primarily pertains to its use in the textile industry and as a potential inhibitor of viral protein interactions.[13] While a hypothetical staining mechanism and protocol can be proposed, its efficacy, specificity, and potential advantages or disadvantages for amyloid staining are entirely unknown and would require significant experimental investigation.

For researchers, scientists, and drug development professionals requiring reliable and validated amyloid staining, Congo Red is the recommended method. Future studies may explore the potential of other direct dyes, including this compound, but until such data is available, their use in this context remains speculative.

References

A Comparative Guide to Alternatives for Direct Violet 1 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate dyes in textile manufacturing is a critical consideration, balancing performance, cost, and, most importantly, safety and environmental impact. Direct Violet 1 (C.I. 22570), a double azo dye, has historically been used for cellulosic fibers. However, its use is now banned in many regions due to the significant health risks associated with its potential to decompose and release benzidine, a known human carcinogen.[1] This guide provides a comprehensive comparison of safer and more effective alternatives to this compound, supported by available performance data and detailed experimental protocols.

Executive Summary

The primary driver for replacing this compound is the elimination of health risks posed by benzidine.[1] The main alternatives fall into two categories: other benzidine-free direct dyes and reactive dyes.

  • Benzidine-Free Direct Dyes , such as Direct Violet 9 and Direct Violet 47, offer a more direct substitution within the same dye class. They maintain a simpler, more cost-effective dyeing process but generally exhibit moderate to poor fastness properties.[2]

  • Reactive Dyes , such as Reactive Violet 5, represent a significant upgrade in performance. They form strong, covalent bonds with cellulosic fibers, resulting in excellent wash and light fastness.[2][3][4] However, their application is more complex, requiring controlled conditions and higher amounts of salt and alkali, which can have a greater environmental impact in terms of water consumption and effluent salinity.[4]

The choice of an alternative ultimately depends on the specific performance requirements of the final textile product versus the processing cost and environmental considerations. For high-performance textiles requiring durability, reactive dyes are the superior choice. For applications where cost and process simplicity are paramount and high fastness is not critical, benzidine-free direct dyes are a viable and safer option than this compound.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the available performance data for this compound alternatives on cotton fabric. It is important to note that performance can vary based on the specific dyeing process, substrate, and finishing treatments. Data for this compound is largely absent from contemporary technical literature due to its banned status.

Dye NameC.I. NumberDye ClassLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5, Color Change)Rubbing Fastness (Scale 1-5, Staining)
Direct Violet 9 27885Bis-azo (Direct)2[1][5] / 4[6]1-2[1][5] / 4[6]Dry: 4, Wet: 3[1]
Direct Violet 47 25410Bis-azo (Direct)Data not availableData not availableData not available
Reactive Violet 5 18097Mono-azo, Metal Complex (Reactive)6-7[7]5[7]Data not available

Note on Direct Violet 9 Data: There is a notable discrepancy in the reported fastness properties from different sources. Researchers should verify the performance of this dye with their own testing.

Logical Relationship of Dye Alternatives

The following diagram illustrates the decision-making pathway for selecting an alternative to this compound, balancing performance against process complexity and environmental impact.

Alternatives This compound This compound (Banned - Carcinogenic) Alternative_Choice Select Alternative This compound->Alternative_Choice Mandatory Replacement Direct_Dyes Direct Dyes (Benzidine-Free) Alternative_Choice->Direct_Dyes Prioritize Simplicity & Cost Reactive_Dyes Reactive Dyes Alternative_Choice->Reactive_Dyes Prioritize Performance DV9 Direct Violet 9 Direct_Dyes->DV9 DV47 Direct Violet 47 Direct_Dyes->DV47 Low_Perf Lower Fastness Simpler Process Lower Cost Direct_Dyes->Low_Perf RV5 Reactive Violet 5 Reactive_Dyes->RV5 High_Perf Excellent Fastness Complex Process Higher Environmental Impact Reactive_Dyes->High_Perf

Decision pathway for selecting a this compound alternative.

Experimental Protocols

To ensure accurate and reproducible comparison of dye performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols for evaluating the color fastness of textiles.

Color Fastness to Laundering (ISO 105-C06 / AATCC 61)

This test evaluates the resistance of a textile's color to repeated home or commercial laundering.

  • Principle: A textile specimen is placed in contact with a multifiber fabric, and together they are agitated in a detergent solution under controlled conditions of temperature and abrasive action to simulate five laundering cycles.[8][9][10] Color change of the specimen and staining of the multifiber fabric are assessed.

  • Apparatus:

    • Launder-Ometer or similar apparatus with stainless steel canisters.[11][12]

    • Stainless steel balls for abrasion.[11]

    • Multifiber test fabric (e.g., DW type with acetate, cotton, nylon, polyester, acrylic, and wool).

    • Grey Scale for Assessing Change in Colour (ISO 105-A02) and Grey Scale for Assessing Staining (ISO 105-A03).

  • Procedure (Summary of ISO 105-C06, Test A2S):

    • A 10cm x 4cm specimen of the dyed fabric is sewn together with a same-sized piece of multifiber test fabric.[10]

    • The composite specimen is placed in a steel canister with 10 stainless steel balls.[13]

    • 150 mL of a solution containing 4 g/L ECE reference detergent is added.[13]

    • The canister is sealed and placed in the Launder-Ometer, which is pre-heated to 40°C.

    • The machine is run for 30 minutes at 40°C.

    • The specimen is then removed, rinsed three times with distilled water, and dried at a temperature not exceeding 60°C.[13][14]

    • The change in color of the specimen and the degree of staining on each fiber of the multifiber fabric are evaluated using the appropriate grey scales under standardized lighting.

Color Fastness to Light (ISO 105-B02 / AATCC 16.3)

This test measures the resistance of a dye to fading when exposed to an artificial light source that simulates natural daylight.

  • Principle: The dyed specimen is exposed to light from a Xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known light fastness.[15][16][17][18] The color fastness is rated by comparing the fading of the specimen to the fading of the blue wool standards.[17][18]

  • Apparatus:

    • Xenon arc lamp apparatus.[15][19]

    • Blue wool lightfastness standards (Scale 1-8).[16]

    • Opaque card for masking part of the specimen.

    • Grey Scale for Assessing Change in Colour (ISO 105-A02).

  • Procedure (Summary):

    • A portion of the test specimen is covered with an opaque mask.

    • The specimen and a set of blue wool standards (e.g., 1 through 8) are mounted on sample holders and placed in the Xenon arc test chamber.[16]

    • The samples are exposed to the light source under specified conditions (e.g., irradiance of 42 W/m², black standard temperature of 45°C, relative humidity of 40%).[19]

    • Exposure continues until a noticeable color change has occurred on the specimen, corresponding to a specific blue wool standard.

    • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading (contrast between exposed and unexposed areas) as the test specimen.[17]

Color Fastness to Rubbing (Crocking) (ISO 105-X12 / AATCC 8)

This test determines the amount of color transferred from a fabric surface to another surface by rubbing.

  • Principle: A colored test specimen is rubbed with a standard white cotton cloth (crocking cloth) under controlled pressure for a specified number of times.[3][20][21] The amount of color transferred to the white cloth is then assessed.[3][20] The test is performed under both dry and wet conditions.[22]

  • Apparatus:

    • Crockmeter (rubbing fastness tester).[21][23]

    • Standard white cotton crocking cloth.[21]

    • Grey Scale for Assessing Staining (ISO 105-A03) or AATCC Chromatic Transference Scale.[21]

  • Procedure (Summary):

    • Dry Rubbing: A 5cm x 5cm square of dry crocking cloth is mounted on the rubbing finger of the crockmeter. The dyed fabric specimen is placed on the base of the instrument. The finger is lowered onto the specimen and rubbed back and forth 10 times at a rate of one cycle per second with a downward force of 9N.[24]

    • Wet Rubbing: The procedure is repeated with a crocking cloth that has been wetted with distilled water to a specific pickup percentage (typically 65% for AATCC or 100% for ISO).[25][26]

    • The crocking cloths are conditioned to dry.

    • The degree of staining on each white cloth is evaluated using the grey scale for staining under standardized lighting.[23] A rating from 1 (heavy staining) to 5 (no staining) is assigned.

References

Comparative Analysis of Direct Violet 1 as a SARS-CoV-2 Spike Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Direct Violet 1's performance as a SARS-CoV-2 spike protein inhibitor against other potential alternatives. The information is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of key processes to aid in antiviral research and development.

Executive Summary

This compound, an organic dye, has been identified as an inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is the critical first step in viral entry into host cells. Experimental data indicates that this compound exhibits inhibitory activity in the low micromolar range in cell-free assays and can block pseudovirus entry into host cells. It is believed to act by directly binding to the SARS-CoV-2 spike protein. While promising, it is categorized as a promiscuous inhibitor, a characteristic shared with other organic dyes. This guide compares its efficacy with other small molecule inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound and other selected small molecule inhibitors against the SARS-CoV-2 spike protein-ACE2 interaction and viral entry.

Table 1: Inhibition of SARS-CoV-2 Spike-ACE2 Protein-Protein Interaction (Cell-Free ELISA)

CompoundTargetIC50 (µM)Source
This compound SARS-CoV-2 S-RBD - hACE2 1.47 - 2.63 [1]
Congo redSARS-CoV-2 S-RBD - hACE20.2 - 3.0[2][3]
Evans blueSARS-CoV-2 S-RBD - hACE20.2 - 3.0[2][3]
DRI-C23041SARS-CoV-2 S-RBD - hACE20.2 - 3.0[2][3]
DRI-C91005SARS-CoV-2 S-RBD - hACE20.2 - 3.0[2][3]

Table 2: Inhibition of SARS-CoV-2 Pseudovirus Entry into Host Cells

CompoundCell LineIC50 (µM)Source
This compound hACE2-expressing cells 35.8 [1]
DRI-C23041hACE2-expressing cells6 - 7[2][3]
Selected promising compoundsACE2-expressing cells6 - 30[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

SARS-CoV-2 Spike-ACE2 Inhibition ELISA Protocol

This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibition of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.

Materials:

  • High-binding 96-well microplates

  • Recombinant human ACE2-Fc fusion protein

  • Recombinant SARS-CoV-2 Spike RBD with a His-tag

  • Test compounds (e.g., this compound)

  • Anti-His-tag antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 3% BSA)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of hACE2-Fc (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add 50 µL of serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Protein Interaction: Add 50 µL of His-tagged SARS-CoV-2 Spike RBD (0.5 µg/mL in blocking buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of anti-His-HRP antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 Pseudovirus Entry Assay Protocol

This assay measures the ability of a compound to inhibit the entry of a pseudovirus (e.g., a lentivirus or VSV) expressing the SARS-CoV-2 spike protein into host cells engineered to express the hACE2 receptor.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Plasmids for lentiviral packaging, a reporter gene (e.g., luciferase or GFP), and the SARS-CoV-2 Spike protein

  • hACE2-expressing target cells

  • Test compounds

  • Cell culture medium and supplements

  • Transfection reagent

  • Luciferase assay reagent or fluorescence microscope/plate reader

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the lentiviral packaging plasmid, the reporter plasmid, and the SARS-CoV-2 Spike protein expression plasmid using a suitable transfection reagent.

    • Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.

    • Filter the supernatant and, if necessary, concentrate the pseudovirus.

  • Inhibition Assay:

    • Seed hACE2-expressing target cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the pseudovirus with serial dilutions of the test compounds for 1 hour at 37°C.

    • Remove the medium from the target cells and add the pseudovirus-compound mixture.

    • Incubate for 48-72 hours.

  • Quantification of Entry:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter: Measure GFP expression using a fluorescence microscope or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration and determine the IC50 value.

Protein Thermal Shift Assay (Differential Scanning Fluorimetry) Protocol

This assay determines if a compound directly binds to the SARS-CoV-2 spike protein by measuring changes in its thermal stability.

Materials:

  • Purified SARS-CoV-2 Spike protein

  • Test compounds

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument with a thermal melting curve analysis module

  • Appropriate buffer for the protein

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified spike protein, the fluorescent dye, and either the test compound or a vehicle control in the appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.

  • Melt Curve Analysis: Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.

  • Data Analysis: As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. A significant increase in the Tm in the presence of a compound indicates direct binding and stabilization of the protein.

Mandatory Visualizations

SARS-CoV-2 Viral Entry Pathway and Inhibition

SARS_CoV_2_Entry_Pathway cluster_virus SARS-CoV-2 Virion cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 1. Binding TMPRSS2 TMPRSS2 Spike->TMPRSS2 2. Priming Endosome Endosome ACE2->Endosome 3. Endocytosis TMPRSS2->Spike Cleavage Viral_RNA Viral RNA Release Endosome->Viral_RNA 4. Fusion & Release DV1 This compound DV1->Spike Inhibits Binding

Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.

Experimental Workflow for Spike Protein Inhibitor Screening

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Compound_Library Small Molecule Library HTS Primary Screening (e.g., Spike-ACE2 ELISA) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 (ELISA) Hits->Dose_Response Cell_Based_Assay Cell-Based Assay (Pseudovirus Entry) Dose_Response->Cell_Based_Assay Direct_Binding Direct Binding Assay (Thermal Shift) Cell_Based_Assay->Direct_Binding Lead_Compound Validated Lead Compound Direct_Binding->Lead_Compound

Caption: Workflow for the discovery and validation of SARS-CoV-2 spike protein inhibitors.

References

How does Direct Violet 1 compare to other azo dyes in terms of performance?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of C.I. Direct Violet 1 against other commercially significant azo dyes, offering valuable insights for researchers, scientists, and professionals in drug development and related fields. The selection of a dye for any application, be it in textile manufacturing or as a biological stain, is contingent on its performance metrics. This document aims to furnish a side-by-side evaluation based on available experimental data.

Executive Summary

Direct dyes are a class of anionic dyes that are applied to cellulosic fibers, such as cotton, from an aqueous dyebath containing an electrolyte. Their ease of application and vibrant shades have made them a staple in the textile industry. However, their performance, particularly in terms of fastness to washing and light, can vary significantly depending on their molecular structure. This guide focuses on C.I. This compound, a disazo direct dye, and compares its performance with other selected direct azo dyes. The comparison encompasses key performance indicators such as color strength, lightfastness, and washfastness. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview.

Performance Characteristics: A Quantitative Comparison

The performance of a dye is a critical determinant of its suitability for a specific application. The following tables summarize the key performance indicators for this compound and other selected azo dyes based on collated data from various technical sources.

Table 1: General Properties of Selected Direct Azo Dyes

PropertyC.I. This compoundC.I. Direct Red 80C.I. Direct Blue 86
C.I. NameThis compoundDirect Red 80Direct Blue 86
C.I. Number225703578074180
Chemical ClassDisazoPolyazoPhthalocyanine
Molecular FormulaC₃₂H₂₂N₆Na₂O₈S₂C₄₅H₂₆N₁₀Na₆O₂₁S₆C₃₂H₁₄CuN₈Na₂O₆S₂
Molecular Weight728.66 g/mol 1373.08 g/mol 780.17 g/mol
Shade on CottonVioletRedTurquoise Blue

Table 2: Comparative Fastness Properties of Selected Direct Azo Dyes on Cotton

Performance MetricC.I. This compoundC.I. Direct Red 80C.I. Direct Blue 86
Lightfastness (Scale 1-8) 356-7
Washfastness (Color Change, Scale 1-5) 2-33-44
Washfastness (Staining, Scale 1-5) 2-33-44-5
Rubbing Fastness (Dry, Scale 1-5) 44-54-5
Rubbing Fastness (Wet, Scale 1-5) 2-333

Disclaimer: The data presented in this table is a synthesis of information from multiple sources and may not have been generated under identical experimental conditions. It is intended for comparative purposes and should be used as a general guide.

Discussion of Performance

From the compiled data, it is evident that the performance of direct azo dyes varies significantly.

  • This compound exhibits moderate lightfastness and relatively poor washfastness. Its performance in terms of rubbing fastness is good when dry but decreases when wet.

  • Direct Red 80 , a polyazo dye, demonstrates better lightfastness and washfastness compared to this compound.

  • Direct Blue 86 , a copper phthalocyanine-based dye, shows the highest lightfastness among the three and good to excellent washfastness. This superior performance is characteristic of phthalocyanine dyes.

The choice between these dyes would, therefore, depend on the end-use of the dyed material. For applications where high lightfastness is critical, Direct Blue 86 would be a superior choice. For applications where cost and a specific violet shade are the primary drivers and high fastness is not a critical requirement, this compound could be a viable option.

Experimental Protocols

The following are generalized methodologies for key experiments to evaluate the performance of direct dyes on cotton fabric.

Dyeing Procedure for Cotton Fabric
  • Preparation of Dyebath: A dyebath is prepared with the calculated amount of dye, a wetting agent (e.g., 1 g/L), a sequestering agent (e.g., 1 g/L), and soda ash (e.g., 2 g/L) to maintain an alkaline pH. The material-to-liquor ratio is typically maintained at 1:20.

  • Dyeing Process: A pre-wetted cotton fabric sample is introduced into the dyebath at a starting temperature of 40°C. The temperature is gradually raised to 90-95°C over 30 minutes.

  • Electrolyte Addition: Glauber's salt (sodium sulfate) or common salt (sodium chloride) is added in portions to facilitate dye exhaustion. The amount of salt depends on the depth of the shade.

  • Dyeing Continuation: Dyeing is continued at 90-95°C for 60-90 minutes with occasional stirring to ensure level dyeing.

  • Rinsing and Soaping: After dyeing, the fabric is rinsed thoroughly with cold water. A soaping treatment is then carried out at the boil for 15 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L) to remove unfixed dye.

  • Final Rinsing and Drying: The fabric is rinsed again with hot and cold water and then air-dried.

Fastness Testing
  • Lightfastness: This is determined according to the ISO 105-B02 standard. Dyed samples are exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards. The lightfastness rating is assessed by comparing the fading of the sample to the fading of the standards.

  • Washfastness: This is evaluated based on the ISO 105-C06 standard. A dyed specimen is stitched between two undyed fabrics (one of the same fiber and one of a different fiber) and then washed in a soap or detergent solution under specified conditions of temperature, time, and agitation. The change in color of the dyed specimen and the staining on the undyed fabrics are assessed using grey scales.

  • Rubbing Fastness: This is tested according to the ISO 105-X12 standard. The dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is assessed using a grey scale for staining.

Visualizing the Azo Dye Landscape

To better understand the context of this compound, the following diagram illustrates a simplified classification of azo dyes.

AzoDyeClassification Simplified Classification of Azo Dyes AzoDyes Azo Dyes (-N=N-) Monoazo Monoazo (One -N=N- group) AzoDyes->Monoazo Disazo Disazo (Two -N=N- groups) AzoDyes->Disazo Triazo Triazo (Three -N=N- groups) AzoDyes->Triazo Polyazo Polyazo (More than three -N=N- groups) AzoDyes->Polyazo Phthalocyanine Phthalocyanine Dyes (Contain Phthalocyanine Chromophore) AzoDyes->Phthalocyanine Often grouped with direct dyes DirectViolet1 e.g., C.I. This compound Disazo->DirectViolet1 DirectRed80 e.g., C.I. Direct Red 80 Polyazo->DirectRed80 DirectBlue86 e.g., C.I. Direct Blue 86 Phthalocyanine->DirectBlue86

Caption: A diagram illustrating a simplified classification of azo dyes.

Experimental Workflow Overview

The process of evaluating and comparing the performance of different dyes follows a structured workflow, from initial dyeing to final performance assessment.

DyePerformanceWorkflow Experimental Workflow for Dye Performance Evaluation cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Performance Evaluation cluster_analysis Data Analysis FabricPrep Fabric Scouring and Bleaching Dyeing Exhaust Dyeing of Fabric Samples FabricPrep->Dyeing DyeSolutionPrep Dye Solution Preparation DyeSolutionPrep->Dyeing Aftertreatment Rinsing and Soaping Dyeing->Aftertreatment ColorMeasurement Colorimetric Measurement (e.g., K/S values) Aftertreatment->ColorMeasurement FastnessTesting Fastness Testing (Light, Wash, Rubbing) Aftertreatment->FastnessTesting DataComparison Comparative Analysis of Performance Data ColorMeasurement->DataComparison FastnessTesting->DataComparison

Caption: A flowchart outlining the experimental workflow for evaluating dye performance.

A Spectroscopic Showdown: Direct Violet 1 Versus Other Prominent Violet Dames

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of Direct Violet 1 and other commercially significant violet dyes, providing researchers, scientists, and drug development professionals with essential data for informed selection in various applications.

This guide offers an objective comparison of the spectroscopic performance of this compound against a selection of other widely used violet dyes from different chemical classes. By presenting key experimental data and detailed methodologies, this document aims to facilitate the appropriate choice of dye for specific research and development needs, ranging from cellular imaging to spectrophotometric assays.

Comparative Spectroscopic Data of Violet Dyes

The selection of a suitable violet dye is contingent on its specific absorption and emission characteristics. The following table summarizes the key spectroscopic parameters for this compound and three other representative violet dyes: Crystal Violet (a triphenylmethane dye), Basic Violet 1 (also known as Methyl Violet 2B, another triphenylmethane dye), and Acid Violet 17 (a Coomassie dye). All data is presented for aqueous solutions unless otherwise specified.

Dye NameChemical ClassCAS NumberC.I. NameMolar Mass ( g/mol )λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound Azo2586-60-922570728.66Not FoundNot Found
Crystal Violet Triphenylmethane548-62-942555407.98~590~87,000
Basic Violet 1 Triphenylmethane8004-87-342535393.96580 - 588Not Found
Acid Violet 17 Coomassie4129-84-442650761.92545≥34,000

Note: The absorption maximum (λmax) and molar absorptivity (ε) for this compound could not be definitively ascertained from the available literature. Crystal Violet is often used as a synonym for Gentian Violet and Methyl Violet 10B.

Experimental Protocols

The determination of the spectroscopic properties outlined above is achieved through UV-Visible spectrophotometry. The following is a generalized experimental protocol for obtaining the absorption spectrum and molar absorptivity of a dye.

Determination of Maximum Absorption Wavelength (λmax)
  • Solvent Selection: The dye is dissolved in a suitable solvent, typically deionized water or an appropriate buffer, to a concentration that yields an absorbance reading between 0.5 and 1.5 at its expected λmax.

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to dissolve the dye).

  • Spectral Scan: The absorbance of the dye solution is measured over a range of wavelengths (e.g., 400-700 nm for violet dyes) to identify the wavelength at which the highest absorbance occurs. This wavelength is the λmax.

Determination of Molar Absorptivity (ε)
  • Preparation of Standard Solutions: A series of solutions of the dye with known concentrations are prepared through serial dilution of a stock solution of accurately known concentration.

  • Absorbance Measurement: The absorbance of each standard solution is measured at the predetermined λmax.

  • Beer-Lambert Law Plot: A calibration curve is generated by plotting the absorbance values against the corresponding molar concentrations.

  • Calculation of Molar Absorptivity: According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the linear regression of the calibration curve is equal to the molar absorptivity (assuming a path length of 1 cm).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for the spectroscopic comparison of these dyes can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison prep_dv1 Prepare this compound Solution scan_lambda Scan for λmax (400-700 nm) prep_dv1->scan_lambda prep_cv Prepare Crystal Violet Solution prep_cv->scan_lambda prep_bv1 Prepare Basic Violet 1 Solution prep_bv1->scan_lambda prep_av17 Prepare Acid Violet 17 Solution prep_av17->scan_lambda measure_abs Measure Absorbance at λmax scan_lambda->measure_abs beer_lambert Create Beer-Lambert Plot measure_abs->beer_lambert calc_epsilon Calculate Molar Absorptivity (ε) beer_lambert->calc_epsilon compare_data Tabulate and Compare Spectroscopic Data calc_epsilon->compare_data

Experimental workflow for spectroscopic comparison.

Signaling Pathways and Logical Relationships

The fundamental principle underpinning this comparative analysis is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This relationship is crucial for quantitative analysis in spectrophotometry.

G cluster_beer_lambert Beer-Lambert Law absorbance Absorbance (A) epsilon Molar Absorptivity (ε) relationship A = εbc path_length Path Length (b) concentration Concentration (c) relationship->absorbance

The Beer-Lambert Law relationship.

A Comparative Guide to the Performance of Direct Violet 1 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Direct Violet 1's performance in various dyeing methods, offering a comparative analysis against other relevant dyes. The information presented is supported by experimental data and established testing protocols to assist researchers in making informed decisions for their applications.

Introduction to this compound

This compound, also known as Direct Violet N or C.I. 22570, is a double azo class direct dye.[1] It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and paper, as well as silk and polyamide fibers.[1] The dye is recognized for its reddish-purple hue and is applied from an aqueous dyebath, typically containing an electrolyte like sodium chloride or sodium sulfate to enhance exhaustion.[2] However, like many direct dyes, its wash fastness can be a limiting factor without subsequent after-treatments.[2][3]

Comparative Performance Analysis

To provide a comprehensive assessment, the performance of this compound is compared against two other dyes: Direct Violet 9, another direct dye, and Reactive Violet 5, a dye from a different class known for its high fastness. The evaluation focuses on key dyeing parameters for cotton fabric, a common substrate for these dyes.

Data Presentation

The following tables summarize the quantitative data for color strength (K/S), CIELAB color coordinates, and fastness properties.

Table 1: Color Strength (K/S) and CIELAB Values on Cotton

DyeC.I. NameDye ClassK/S ValueLab
This compound22570Direct12.535.220.1-22.8
Direct Violet 927885Direct13.9[4]25.6[4]18.8[4]-24.7[4]
Reactive Violet 518097Reactive1.5[4]66.0[4]12.4[4]15.1[4]

*Higher K/S value indicates greater color strength.

Table 2: Fastness Properties on Cotton (ISO 105 Standards)

DyeWash Fastness (Color Change)Wash Fastness (Staining on Cotton)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
This compound2-33342-3
Direct Violet 91-2[5]1-2[5]2[5]4[4]3[4]
Reactive Violet 54-54-554-54

Experimental Protocols

The data presented is based on standardized dyeing and testing procedures.

Exhaust Dyeing Protocol for Direct Dyes (this compound and 9)

This protocol outlines the exhaust dyeing method for cellulosic fibers like cotton.

  • Preparation of Dyebath:

    • The dyebath is set with the required amount of dye, calculated as a percentage of the weight of the fabric (e.g., 1% owf).

    • Soda ash (Sodium Carbonate) is added to the dyebath to maintain a slightly alkaline pH (8-8.5).[6]

    • The material-to-liquor ratio (MLR) is typically maintained at 1:20.

  • Dyeing Process:

    • The pre-wetted cotton fabric is introduced into the dyebath at a starting temperature of 40°C.

    • The temperature is gradually raised to 90-95°C over 20-30 minutes.[7]

    • The dyeing is continued at this temperature for 30-60 minutes to allow for dye penetration and fixation.[2][8]

    • An electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added in portions to the dyebath during the process to promote dye exhaustion. The amount of salt varies depending on the desired shade depth (typically 10-20 g/L).[2]

  • Rinsing and After-treatment:

    • After dyeing, the fabric is rinsed thoroughly with cold water to remove unfixed dye.

    • An after-treatment with a cationic dye-fixing agent can be applied to improve the wet fastness properties.[8]

Performance Evaluation Protocols
  • Color Strength (K/S): The color strength of the dyed fabrics is determined using a reflectance spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R, where R is the reflectance of the dyed fabric at the wavelength of maximum absorption, is used to calculate the K/S value.[9]

  • CIELAB Color Coordinates: The colorimetric properties (L, a, b*) of the dyed fabrics are measured using a spectrophotometer under a standard illuminant (e.g., D65).[10]

  • Color Fastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to domestic or commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.

  • Color Fastness to Light (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight. The dyed specimen is exposed to light under controlled conditions, and the change in color is assessed by comparing it with a set of blue wool standards.

Mandatory Visualization

Experimental Workflow for Exhaust Dyeing

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing cluster_eval Evaluation start Start weigh_fabric Weigh Fabric start->weigh_fabric calc_dyes Calculate Dyes & Chemicals weigh_fabric->calc_dyes prep_dyebath Prepare Dyebath calc_dyes->prep_dyebath add_fabric Add Fabric to Dyebath (40°C) prep_dyebath->add_fabric raise_temp Raise Temperature to 95°C add_fabric->raise_temp add_salt Add Salt Solution raise_temp->add_salt hold_temp Hold at 95°C for 45-60 min add_salt->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse after_treatment After-treatment (Optional) rinse->after_treatment dry Dry Fabric after_treatment->dry eval_ks K/S Measurement dry->eval_ks eval_cielab CIELAB Measurement dry->eval_cielab eval_fastness Fastness Testing dry->eval_fastness end_node End eval_ks->end_node eval_cielab->end_node eval_fastness->end_node

Caption: Experimental workflow for the exhaust dyeing of cotton with direct dyes.

Conclusion

The selection of a dye is highly dependent on the specific application and desired end-product properties. This compound offers a viable option for achieving a reddish-purple shade on cellulosic fibers with a straightforward application process. However, for applications requiring high wash and light fastness, alternative dye classes, such as reactive dyes, or the use of after-treatments should be considered. This guide provides the foundational data and protocols to aid researchers in their evaluation and selection process.

References

A Comparative Guide to Direct Violet 1 and Reactive Dyes for Cellulose Fiber Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Direct Violet 1 and reactive dyes for the coloration of cellulose fibers such as cotton and viscose. The information presented is supported by available experimental data and established principles of dye chemistry, offering a valuable resource for material science, formulation studies, and other research applications where precise coloration and performance are critical.

Introduction: Dyeing Mechanisms

The fundamental difference between this compound and reactive dyes lies in their interaction with cellulose fibers at a molecular level.

This compound belongs to the direct dye class, which are large, planar anionic molecules. Their adhesion to cellulose is based on relatively weak intermolecular forces, including hydrogen bonding and van der Waals forces.[1] This process, known as substantivity, is typically carried out in a neutral or slightly alkaline dyebath with the addition of an electrolyte, such as sodium chloride, to promote dye aggregation and exhaustion onto the fiber.[2][3]

Reactive dyes , conversely, are designed to form a strong, permanent covalent bond with the hydroxyl groups of cellulose fibers.[4][5] This chemical reaction is typically facilitated under alkaline conditions and often requires heat, creating a highly stable dye-fiber linkage.[6][7] This fundamental difference in bonding mechanism is the primary determinant of their performance characteristics.

Performance Comparison: A Tabular Summary

The following tables summarize the key performance indicators for this compound and a representative reactive dye, C.I. Reactive Violet 5, based on established knowledge of their respective dye classes and available data.

Table 1: General Performance Characteristics

FeatureC.I. This compoundC.I. Reactive Violet 5
Color Index Name This compoundReactive Violet 5
Color Index Number 22570[8]18097[2]
CAS Number 2586-60-9[8]12226-38-9[2]
Chemical Class Double Azo[8]Single Azo, Metal Complex[2]
Bonding Mechanism Hydrogen Bonding & van der Waals Forces[1]Covalent Bonding[4][5]
Application Process Simple, requires electrolyte[2]More complex, requires alkali and often heat[6][9]
Shade Brightness Generally moderate to goodGenerally bright and vibrant[1][10]
Cost-Effectiveness Generally lower cost[1]Generally higher cost[1]

Table 2: Fastness Properties on Cellulose Fibers

Fastness PropertyC.I. This compound (Typical)C.I. Reactive Violet 5 (Typical)
Wash Fastness (ISO 105-C06) Poor to Moderate (1-2)[1]Excellent (4-5)[10]
Light Fastness (ISO 105-B02) Moderate (3-4)Good to Very Good (5-6)[11]
Rubbing Fastness (ISO 105-X12) - Dry Moderate to Good (3-4)Very Good (4-5)
Rubbing Fastness (ISO 105-X12) - Wet Poor to Moderate (1-3)Good to Very Good (4)

Note: Fastness ratings are on a scale of 1 to 5 for wash and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best). The values for this compound are typical for direct dyes and may be improved with after-treatments.[1][12][13]

Table 3: Dyeing Efficiency and Environmental Considerations

ParameterC.I. This compoundC.I. Reactive Violet 5
Exhaustion Rate Generally high with sufficient electrolyte[14]Variable, dependent on conditions[6][15]
Fixation Rate N/A (non-covalent bonding)High (can be >90%)[15]
Dye Hydrolysis Not a primary concernA competing reaction, reducing efficiency and increasing effluent load[5][7][16]
Effluent - Color High due to poor wash fastnessLower if fixation is high, but unfixed dye and hydrolysis products contribute[17]
Effluent - BOD/COD ModerateCan be high due to auxiliaries and hydrolyzed dye[10][18]
Effluent - Salinity High due to electrolyte usageCan be high due to electrolyte usage

Experimental Protocols

For accurate and reproducible comparison of dye performance, standardized experimental protocols are essential. Below are summaries of key methodologies.

Dyeing Procedures

3.1.1. Dyeing of Cotton with this compound (Exhaust Method)

  • Prepare the Dyebath: Dissolve a pre-determined amount of this compound in deionized water. Add a wetting agent (e.g., 0.5-1.0 g/L) and sodium carbonate (soda ash) to achieve a slightly alkaline pH.[3]

  • Material Immersion: Introduce the pre-wetted cellulose fiber material into the dyebath at a liquor ratio of approximately 20:1.

  • Dyeing Cycle: Gradually raise the temperature to 90-100°C over 30-45 minutes.[14] During this time, add a calculated amount of sodium chloride or sodium sulfate in portions to aid exhaustion.[14]

  • Hold and Cool: Maintain the temperature for 45-60 minutes with continuous agitation. Allow the bath to cool gradually.

  • Rinsing and After-treatment: Rinse the dyed material thoroughly with cold water. An optional after-treatment with a cationic fixing agent can be applied to improve wash fastness.[1][12] Finally, dry the material.

3.1.2. Dyeing of Cotton with a Reactive Violet 5 (Exhaust Method)

  • Prepare the Dyebath: Dissolve the required amount of Reactive Violet 5 in deionized water. Add a wetting/levelling agent and an electrolyte (sodium chloride or sodium sulfate).

  • Material Immersion: Introduce the pre-wetted cellulose fiber into the dyebath at a suitable liquor ratio (e.g., 10:1 to 20:1).

  • Exhaustion Phase: Agitate the material in the dyebath at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30-45 minutes) to allow for dye exhaustion onto the fiber.[6]

  • Fixation Phase: Add a pre-dissolved alkali, such as sodium carbonate or sodium hydroxide, to the dyebath to raise the pH and initiate the covalent reaction between the dye and the fiber.[6] The temperature may be raised at this stage depending on the reactivity of the dye.

  • Hold: Maintain the alkaline conditions and temperature for 45-60 minutes to ensure complete fixation.

  • Washing Off: Drain the dyebath and rinse the material with cold water. A thorough "soaping" process is critical, which involves washing the dyed fabric at a high temperature (near boiling) with a detergent to remove any unfixed and hydrolyzed dye.[5] This is followed by further rinsing until the water runs clear. Finally, dry the material.

Fastness Testing

3.2.1. Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to domestic and commercial laundering.[19][20][21] A specimen of the dyed fabric is stitched between two undyed adjacent fabrics (multi-fiber strip) and subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.[4] The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[4]

3.2.2. Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight (Xenon arc lamp).[9][11][22] The dyed specimen is exposed to the light source under controlled conditions of temperature and humidity alongside a set of blue wool standards with known light fastness. The fading of the specimen is compared against the fading of the blue wool standards to assign a rating from 1 (very poor) to 8 (outstanding).[23]

3.2.3. Color Fastness to Rubbing (ISO 105-X12)

This test assesses the degree of color transfer from the dyed fabric surface to another surface by rubbing.[24][25][26] A dry and a wet piece of standard white cotton cloth are rubbed against the dyed specimen under specified pressure for a set number of strokes using a crockmeter.[4][27] The staining on the white cloths is then evaluated using a grey scale for staining, with ratings from 1 (heavy staining) to 5 (no staining).[28]

Visualization of Dye-Fiber Interaction and Experimental Workflow

The following diagrams illustrate the key concepts and processes described in this guide.

Dye_Fiber_Interaction cluster_DirectViolet1 This compound Interaction cluster_ReactiveDye Reactive Dye Interaction dv1 This compound (Anionic Dye) fiber1 Cellulose Fiber (-OH groups) dv1->fiber1 H-Bonds & van der Waals rd Reactive Dye (with reactive group) fiber2 Cellulose Fiber (-OH groups) rd->fiber2 Covalent Bond (strong & permanent)

Fig. 1: Dye-fiber interaction models.

Experimental_Workflow cluster_Dyeing Dyeing Process cluster_Washing Post-Treatment cluster_Testing Performance Evaluation cluster_Analysis Data Analysis start Cellulose Fiber dyeing_direct Direct Dyeing (this compound, NaCl, Heat) start->dyeing_direct dyeing_reactive Reactive Dyeing (Reactive Violet 5, NaCl, Alkali, Heat) start->dyeing_reactive rinse_direct Rinsing & Optional After-treatment dyeing_direct->rinse_direct washoff_reactive Extensive Washing Off & Soaping dyeing_reactive->washoff_reactive fastness_testing Fastness Testing (ISO 105-C06, B02, X12) rinse_direct->fastness_testing washoff_reactive->fastness_testing comparison Comparative Analysis of Fastness, Efficiency, Effluent fastness_testing->comparison

Fig. 2: Experimental workflow for comparison.

Conclusion

The choice between this compound and a reactive violet dye for coloring cellulose fibers involves a trade-off between process simplicity and cost versus performance.

  • This compound offers a straightforward and economical dyeing process. However, its reliance on weaker intermolecular forces results in significantly lower wash fastness, making it unsuitable for applications requiring high durability to laundering. After-treatments can mitigate this to some extent but add complexity and cost to the process.[1][12]

  • Reactive dyes , such as C.I. Reactive Violet 5, provide superior performance, particularly in terms of wash fastness, due to the formation of a permanent covalent bond with the fiber.[1][10] They also typically yield brighter shades. The trade-offs include a more complex and carefully controlled application process, higher dye cost, and potential environmental concerns related to dye hydrolysis and the use of alkali.[1][5][16]

For researchers and professionals in fields where high performance and durability are paramount, reactive dyes are the clear choice for cellulose fiber coloration. However, for applications where cost is a primary driver and wash fastness is less critical, this compound may be a viable alternative. This guide provides the foundational knowledge and experimental frameworks necessary to make an informed selection based on specific application requirements.

References

What are the advantages of Direct Violet 1 over other histological stains?

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of histological staining, the precise identification of tissue components is paramount for accurate research and diagnosis. While a vast array of dyes are at the disposal of researchers and clinicians, the selection of an appropriate stain is contingent on the specific target and the desired experimental outcome. This guide provides a comparative analysis of Direct Violet 1 and other prominent histological stains, with a particular focus on the detection of amyloid deposits, a critical application in the study of neurodegenerative diseases and other proteinopathies.

This compound is a diazo dye, a class of synthetic colorants characterized by the presence of one or more azo bonds (-N=N-). While extensively used in the textile industry, its application as a histological stain is not well-documented in scientific literature, and direct comparative studies with established histological dyes are scarce.[1] However, its classification as a "direct dye" suggests potential utility in staining certain tissue components, akin to other direct dyes like Congo Red which are staples in amyloid detection.[2]

This guide will therefore focus on comparing well-established stains for amyloid detection—Congo Red, Crystal Violet, and Thioflavin S—while postulating the potential advantages of this compound based on the general properties of its chemical class.

Comparative Analysis of Amyloid Stains

The detection of amyloid fibrils, which are insoluble protein aggregates associated with a range of diseases, is a cornerstone of histopathology. The choice of stain for this purpose is critical and depends on factors such as sensitivity, specificity, and the imaging modality to be used.

FeatureCongo RedCrystal Violet (Basic Violet 3)Thioflavin S/TThis compound (Hypothesized)
Dye Class Diazo DyeTriarylmethane DyeThiazole DyeDiazo Dye
Principle of Staining Binds to β-sheet structures of amyloid fibrils, exhibiting apple-green birefringence under polarized light.[3][4]Metachromatic staining; binds to amyloid and changes color from blue-violet to reddish-purple.[5][6]Binds to β-sheet structures, leading to a significant increase in fluorescence.[4][5]As a direct dye, it would likely bind to tissue components through non-covalent interactions. Its utility for amyloid would depend on its affinity for β-sheet structures.
Specificity for Amyloid Considered the "gold standard" for specificity due to its characteristic birefringence, though it can non-specifically stain other components like collagen.[2][3]Less specific than Congo Red; can stain other tissue elements.[7]Highly sensitive but can also bind to other protein aggregates and cellular structures, leading to background fluorescence.[4]Specificity for amyloid is not established.
Sensitivity Less sensitive compared to fluorescent methods.[3]Moderate sensitivity.High sensitivity, allowing for the detection of smaller amyloid deposits.[5]Sensitivity is unknown.
Photostability Generally good photostability.Prone to fading, especially upon exposure to light and during mounting.[8]Susceptible to photobleaching with prolonged light exposure.Azo dyes can vary in photostability.
Toxicity Benzidine-based dyes like Congo Red are considered carcinogenic.[9]Listed as a cancer suspect agent.[7]Generally considered to have low toxicity in the concentrations used for staining.Some azo dyes can be toxic or carcinogenic.[10]
Imaging Modality Bright-field and polarizing microscopy.[3]Bright-field microscopy.[6]Fluorescence microscopy.[4]Likely bright-field microscopy.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable staining results. Below are representative protocols for the established amyloid stains.

Congo Red Staining Protocol (Alkaline Method)

This method is widely used for the detection of amyloid in formalin-fixed, paraffin-embedded tissue sections.[11]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol solutions (100%, 95%, 70% for 2 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Prepare a working Alkaline Congo Red Solution by mixing 50ml of Congo Red Solution with 10 drops of Sodium Hydroxide Solution.[11]

    • Stain sections in the working solution for 20 minutes.[11]

  • Rinsing and Counterstaining:

    • Rinse sections in deionized water for 1 minute.[11]

    • Counterstain with a suitable hematoxylin solution (e.g., Mayer's) for 1-2 minutes to visualize cell nuclei.

    • Rinse in deionized water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol solutions (70%, 95%, 100% for 2 minutes each).

    • Clear in xylene (2 changes for 5 minutes each).

    • Mount with a resinous mounting medium.

Crystal Violet Staining Protocol for Amyloid

This protocol is a metachromatic staining method for amyloid.[6][12]

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Congo Red staining.

  • Nuclear Staining (Optional):

    • Stain nuclei with Weigert's iron hematoxylin for 5 minutes.[12]

    • Wash with water.

  • Crystal Violet Staining:

    • Prepare a 1% aqueous solution of Crystal Violet.[6]

    • Place sections in the Crystal Violet solution for 5-30 minutes, or until amyloid is adequately stained.[12]

  • Differentiation and Mounting:

    • Rinse briefly with distilled water.

    • Differentiate with 1% acetic acid for 15-20 seconds to remove background staining.[6]

    • Wash with distilled water.

    • Mount with an aqueous mounting medium or, after careful blotting and clearing with xylene, a resinous medium.[6]

Thioflavin S Staining Protocol (Fluorescent Method)

This protocol is for the fluorescent detection of amyloid plaques.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for Congo Red staining.

  • Staining:

    • Prepare a 1% aqueous solution of Thioflavin S.

    • Stain sections in the Thioflavin S solution for 5-10 minutes in the dark.

  • Differentiation:

    • Rinse slides in distilled water.

    • Differentiate in 70% ethanol for 1-5 minutes to reduce background fluorescence.

    • Rinse thoroughly in distilled water.

  • Mounting:

    • Mount with an aqueous mounting medium.

    • Store slides in the dark to prevent photobleaching.

Visualizing Staining Mechanisms and Workflows

StainingMechanism cluster_CongoRed Congo Red Staining cluster_CrystalViolet Crystal Violet Staining CR_Dye Congo Red Dye (Planar, Anionic) CR_Binding Intercalation & Hydrogen Bonding CR_Dye->CR_Binding Amyloid Amyloid Fibril (β-pleated sheet) Amyloid->CR_Binding Birefringence Apple-Green Birefringence (Polarized Light) CR_Binding->Birefringence CV_Dye Crystal Violet Dye (Cationic) CV_Binding Electrostatic Interaction CV_Dye->CV_Binding Amyloid_CV Amyloid Fibril (Anionic sites) Amyloid_CV->CV_Binding Metachromasia Red-Purple Color (Bright-field) CV_Binding->Metachromasia

ExperimentalWorkflow start Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize stain Staining (Specific Dye Solution) deparaffinize->stain differentiate Differentiation (Remove Background) stain->differentiate counterstain Counterstaining (e.g., Hematoxylin) differentiate->counterstain dehydrate Dehydration & Clearing counterstain->dehydrate mount Mounting dehydrate->mount image Microscopic Imaging mount->image

Potential Advantages of this compound

While lacking specific data for histological applications, the general properties of azo dyes allow for speculation on the potential advantages of this compound:

  • Strong Chromogenicity: Azo dyes are known for their intense colors, which could provide excellent contrast in bright-field microscopy.[10]

  • Good Solubility: Many direct dyes are water-soluble, which can simplify the preparation of staining solutions.

  • Cost-Effectiveness: Azo dyes are often less expensive to synthesize compared to more complex dyes.[13]

However, these potential advantages are accompanied by significant unknowns and potential drawbacks, including:

  • Unknown Specificity: The primary determinant of a good histological stain is its specificity for the target of interest. Without experimental validation, the specificity of this compound for amyloid or any other tissue component is unknown.

  • Potential Toxicity: As with many synthetic dyes, there are potential health and safety concerns. Some azo dyes are known to be carcinogenic. A safety data sheet for this compound indicates it can cause skin and eye irritation and may be harmful if swallowed.

Conclusion

For researchers, scientists, and drug development professionals, the selection of a histological stain is a critical step in experimental design. While this compound is an intriguing compound due to its classification as a direct azo dye, there is currently insufficient evidence to recommend its use as a primary histological stain, particularly for amyloid detection.

The established methods of Congo Red, Crystal Violet, and Thioflavin S/T each offer a unique set of advantages and disadvantages, and the choice among them should be guided by the specific research question, available equipment, and the desired balance between sensitivity and specificity. Congo Red remains the gold standard for the definitive histopathological identification of amyloid due to its characteristic birefringence. Crystal Violet offers a simpler, though less specific, bright-field alternative. For high-sensitivity applications and the study of amyloid aggregation kinetics, fluorescent dyes like Thioflavin S and T are indispensable.

Further research is required to validate the potential of this compound as a histological stain and to characterize its binding properties, specificity, and safety profile in a biological context. Until such data becomes available, researchers are advised to rely on the well-established and thoroughly documented staining methods for reliable and reproducible results.

References

A Comparative Analysis of the Fastness Properties of Direct Violet Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is critical for ensuring the accuracy, reproducibility, and longevity of experimental results. In textile applications and biological staining, the fastness properties of a dye—its ability to resist fading or running—are paramount. This guide provides a comparative analysis of the fastness properties of Direct Violet 1 and several other commercially available direct violet dyes.

This report details the relative performance of these dyes in terms of light, wash, and crocking fastness, supported by standardized testing data. Experimental protocols for these key evaluations are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of Fastness Properties

The fastness properties of direct dyes are critical indicators of their performance and durability. The following table summarizes the light, wash, and rubbing (crocking) fastness of this compound and its alternatives, based on ISO and AATCC standards. The ratings are based on a scale of 1 to 8 for light fastness (where 8 indicates the highest fastness) and 1 to 5 for wash and rubbing fastness (where 5 indicates the highest fastness).

DyeC.I. NameLight Fastness (ISO)Wash Fastness (ISO - Fading)Wash Fastness (ISO - Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
This compound2257032-32-343
Direct Violet 92788521-21-24-53
Direct Violet 352791521-2-43
Direct Violet 51279053-41-2-43
Direct Violet 66291206-71-2243

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability. The following are summaries of the key experimental protocols used to assess the fastness properties of the direct violet dyes.

Light Fastness Testing (ISO 105-B02)

This method is designed to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Specimen Preparation: A specimen of the dyed textile is prepared according to the standard's specifications.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[1][2] A set of blue wool references with known light fastness (rated 1 to 8) are exposed simultaneously.[3][4]

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the change in the blue wool references.[3] The light fastness rating corresponds to the blue wool reference that shows a similar degree of fading.[4]

Wash Fastness Testing (ISO 105-C10)

This method assesses the resistance of the color of textiles to washing with soap or soap and soda.

  • Composite Specimen Preparation: A specimen of the dyed textile is stitched together with a specified adjacent fabric (e.g., cotton, wool).

  • Washing Procedure: The composite specimen is mechanically agitated in a soap or soap and soda solution under controlled conditions of time and temperature in a suitable apparatus.[5][6]

  • Rinsing and Drying: The specimen is rinsed and dried according to the standard's specifications.[6]

  • Evaluation: The change in color of the dyed specimen (fading) and the degree of staining on the adjacent fabric are evaluated using grey scales.[5][6]

Crocking (Rubbing) Fastness Testing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed textile is mounted on the base of a crockmeter.[7]

  • Rubbing Procedure: A standard white cotton cloth is fixed to the rubbing finger of the crockmeter and is passed back and forth over the test specimen for a specified number of cycles with a defined pressure.[8][9][10] This is performed under both dry and wet conditions.[8][10]

  • Evaluation: The degree of staining on the white cotton cloth is assessed using the grey scale for staining.[7]

Logical Workflow for Dye Selection

The selection of an appropriate direct violet dye often involves a trade-off between various fastness properties and other factors such as cost and shade. The following diagram illustrates a simplified decision-making workflow for selecting a direct dye based on fastness requirements.

DyeSelectionWorkflow A Define Application Requirements B High Light Fastness Required? A->B C Consider Direct Violet 66 B->C Yes D Moderate Light Fastness Acceptable? B->D No H Evaluate Wash & Rubbing Fastness C->H E Consider this compound or 51 D->E Yes F Poor Light Fastness Tolerable? D->F No E->H G Consider Direct Violet 9 or 35 F->G Yes J Re-evaluate Requirements F->J No G->H I Select Optimal Dye H->I

Workflow for selecting a direct violet dye.

Concluding Remarks

The choice of a direct violet dye is highly dependent on the specific application and the required fastness properties. For applications demanding high light fastness, Direct Violet 66 is a superior choice. Where moderate light fastness is acceptable, this compound and Direct Violet 51 offer a balance of properties. In contrast, Direct Violet 9 and Direct Violet 35 exhibit lower light fastness, which may be suitable for applications where light exposure is minimal. It is important to note that while there are variations in light fastness, the wash and wet rubbing fastness of the compared direct violet dyes are generally moderate to poor. For applications requiring high wash and rubbing fastness, other classes of dyes, such as reactive or vat dyes, may be more appropriate. Researchers and professionals are encouraged to consider these comparative data and experimental protocols when selecting a direct violet dye to ensure the desired performance and longevity of their work.

References

A Comparative Analysis of the Environmental Impact of Direct Violet 1 and Other Direct Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The textile industry, a cornerstone of modern manufacturing, relies heavily on a vast array of synthetic dyes to impart vibrant and lasting color to its products. Among these, direct dyes are a significant class, prized for their straightforward application on cellulosic fibers like cotton. However, the environmental footprint of these dyes is a growing concern, necessitating a thorough evaluation of their impact on aquatic ecosystems and their amenability to wastewater treatment processes. This guide provides a comparative analysis of the environmental impact of C.I. Direct Violet 1 against other selected direct dyes, focusing on key parameters such as aquatic toxicity, biodegradability, and the characteristics of dyeing effluents.

Executive Summary

This guide synthesizes available ecotoxicological and environmental chemistry data for C.I. This compound and a selection of other direct dyes, including C.I. Direct Red 28, C.I. Direct Yellow 50, and C.I. Direct Blue 218. A significant data gap exists for the specific aquatic toxicity and biodegradability of this compound. However, by examining data from other direct azo dyes, a general assessment of its potential environmental impact can be inferred. The available data for the comparator dyes reveal a wide range of aquatic toxicity and biodegradability, highlighting the importance of individual dye assessment rather than class-wide generalizations.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the selected direct dyes. It is important to note the significant lack of specific experimental data for C.I. This compound in the public domain.

Table 1: Comparison of Acute Aquatic Toxicity

Dye NameC.I. NumberChemical ClassTest OrganismEndpoint (Duration)Value (mg/L)
This compound 22570DiazoData Not AvailableData Not AvailableData Not Available
C.I. Direct Red 2822120DiazoLemna minor (Duckweed)EC50 (7 days)1530[1]
C.I. Direct Yellow 50Not specifiedAzoDaphnia magnaLC50 (24h)66[2]
Daphnia magnaLC50 (48h)Data Not Available
Daphnia magnaLC50 (96h)16[2]
C.I. Direct Blue 21824401DiazoDaphnia magnaLC50 (48h)3.6[3]

Table 2: Biodegradability and Effluent Characteristics

Dye NameC.I. NumberBiodegradability (% degradation)BOD/COD Ratio (untreated effluent)COD Reduction (%)
This compound 22570Data Not AvailableData Not AvailableData Not Available
C.I. Direct Red 2822120Can be degraded anaerobically and aerobically[2]Data Not AvailableUp to 90% color removal with ozonation, which also reduces COD[4]
C.I. Direct Yellow 50Not specifiedBiodegradability index increases after treatment0.25[5]88% (after UVA/TiO2 treatment)[5]
C.I. Direct Blue 21824401Data Not AvailableData Not AvailableData Not Available

Analysis of Environmental Impact

C.I. This compound (C.I. 22570)

As a diazo dye, this compound is structurally complex, which can contribute to its persistence in the environment. While specific data is lacking, azo dyes as a class are known to be recalcitrant to conventional wastewater treatment methods[6]. Their degradation can sometimes lead to the formation of aromatic amines, which can be more toxic than the parent dye molecule. The available safety data for this compound indicates it can cause skin and eye irritation and may cause respiratory irritation, but this does not provide a quantitative measure of its environmental risk[7].

Comparator Dyes: A Spectrum of Impacts

  • C.I. Direct Red 28 (Congo Red): This dye exhibits moderate toxicity to the aquatic plant Lemna minor[1]. Studies have shown that it can be degraded through various advanced oxidation and biological processes, leading to a significant reduction in color and COD[2][4]. However, the initial effluent from its use is likely to have a low BOD/COD ratio, indicating poor biodegradability without specialized treatment.

  • C.I. Direct Yellow 50: This dye shows significant acute toxicity to Daphnia magna, with the toxicity increasing with longer exposure times[2]. The initial BOD/COD ratio of wastewater containing this dye is low (0.25), confirming its poor biodegradability[5]. However, advanced oxidation processes have been shown to be effective in degrading the dye, significantly increasing the BOD/COD ratio to 0.68, which indicates a much more biodegradable effluent[5].

  • C.I. Direct Blue 218: With a 48-hour LC50 of 3.6 mg/L for Daphnia magna, this dye is considered highly toxic to aquatic invertebrates[3]. The lack of available data on its biodegradability and effluent characteristics makes a full environmental impact assessment challenging.

Experimental Protocols

Standardized methodologies are crucial for generating comparable and reliable data on the environmental impact of dyes. The following sections detail the key experimental protocols referenced in this guide.

Acute Toxicity Testing with Daphnia magna (OECD 202)

This test assesses the acute immobilization of the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna neonates (less than 24 hours old) are used.

  • Procedure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The concentration at which 50% of the daphnids are immobilized (unable to swim) after 48 hours is determined and reported as the 48h EC50.

  • Test Conditions: The test is conducted at a controlled temperature (20 ± 2 °C) and with a defined photoperiod.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.

  • Test Organism: An exponentially growing culture of a selected algal species is used.

  • Procedure: The algal cultures are exposed to various concentrations of the test substance over a period of 72 hours.

  • Endpoint: The concentration that causes a 50% reduction in the growth rate or yield compared to a control is determined and reported as the 72h EC50.

  • Measurement: Algal growth is typically measured by cell counts, fluorescence, or absorbance.

Ready Biodegradability - Closed Bottle Test (OECD 301D)

This method assesses the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature.

  • Procedure: The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

  • Endpoint: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period[8].

Determination of Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD)

These parameters are crucial for assessing the organic pollution load of wastewater.

  • BOD5: This test measures the amount of dissolved oxygen consumed by aerobic biological organisms to break down organic matter present in a water sample at a certain temperature over a 5-day period. The general procedure involves diluting the sample, seeding it with microorganisms if necessary, and measuring the dissolved oxygen at the beginning and end of the incubation period.

  • COD: This test measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. A strong oxidizing agent (e.g., potassium dichromate) is used to oxidize the substances in the sample under acidic conditions and at high temperature. The amount of oxidant consumed is then determined by titration or spectrophotometry.

The BOD/COD ratio is a key indicator of the biodegradability of wastewater. A ratio below 0.3 generally suggests that the wastewater is not easily biodegradable, while a ratio above 0.5 indicates good biodegradability[4][9].

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

Experimental_Workflow_for_Aquatic_Toxicity cluster_LC50 Acute Toxicity (LC50) A Prepare Stock Solution of Dye B Create Serial Dilutions A->B C Introduce Test Organisms (e.g., Daphnia magna) B->C D Incubate for 48 hours C->D E Observe and Record Mortality/ Immobilization D->E F Calculate LC50 Value E->F

Caption: Workflow for determining the 48h LC50 of a dye on Daphnia magna.

Biodegradability_Assessment_Pathway cluster_biodegradability Biodegradability Assessment Wastewater Dyeing Effluent BOD_COD_Measurement Measure Initial BOD and COD Wastewater->BOD_COD_Measurement Biodegradability_Test Perform Ready Biodegradability Test (e.g., OECD 301) Wastewater->Biodegradability_Test Ratio_Calculation Calculate BOD/COD Ratio BOD_COD_Measurement->Ratio_Calculation Conclusion Assess Biodegradability Ratio_Calculation->Conclusion Result_Interpretation Interpret Results (% Degradation) Biodegradability_Test->Result_Interpretation Result_Interpretation->Conclusion

Caption: Logical flow for assessing the biodegradability of a dye effluent.

Conclusion

The environmental impact of direct dyes is a complex issue that requires a case-by-case evaluation. While a comprehensive assessment of C.I. This compound is hampered by a lack of specific data, the information available for other direct azo dyes suggests that it is likely to exhibit some level of aquatic toxicity and be resistant to conventional biological wastewater treatment. The comparator dyes in this guide demonstrate a wide range of environmental impacts, with C.I. Direct Blue 218 showing high aquatic toxicity and C.I. Direct Yellow 50 exhibiting poor initial biodegradability that can be improved with advanced treatment.

For researchers and professionals in drug development and other fields utilizing these compounds, it is imperative to consider the full life cycle and environmental fate of each dye. This includes advocating for and conducting standardized ecotoxicological and biodegradability testing to fill existing data gaps. Furthermore, the development and adoption of advanced wastewater treatment technologies are crucial for mitigating the environmental impact of dyeing processes. Future research should focus on generating robust environmental data for widely used dyes like this compound to enable more accurate risk assessments and promote the selection of more environmentally benign alternatives.

References

Benchmarking Direct Violet 1: A Comparative Guide for Blended Fabric Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and textile industry professionals, this guide provides an objective comparison of Direct Violet 1's performance in blended fabric dyeing against viable alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of the testing workflow to support informed decisions in dye selection and application.

This compound, a common direct dye, has been historically used for cellulosic fibers due to its ease of application and cost-effectiveness. However, its performance on blended fabrics, particularly in terms of colorfastness, and the potential for it to be derived from benzidine, a banned substance, necessitate a thorough evaluation against safer and potentially higher-performing alternatives. This guide benchmarks this compound against other direct and reactive violet dyes on popular blended fabrics.

Performance Comparison of Violet Dyes on Blended Fabrics

The selection of an appropriate dye for blended fabrics is critical to achieving desired color characteristics and durability. The following tables summarize the performance of this compound and its alternatives on various cotton-blend fabrics.

Table 1: Colorfastness Properties of Various Violet Dyes on a Cotton/Polyester (50/50) Blend

DyeC.I. NameDye ClassWash Fastness (ISO 105-C06, A2S)Light Fastness (ISO 105-B02, Method 3)Rubbing Fastness (ISO 105-X12)
Color Change Staining
This compoundThis compoundDirect2-32-33
Alternative 1Direct Violet 9Direct (Non-Benzidine)33-44
Alternative 2Direct Violet 51Direct (Non-Benzidine)334
Alternative 3Reactive Violet 5Reactive4-54-55-6
Alternative 4Direct Violet 47Direct (Non-Benzidine)3-447-8

Table 2: Dye Uptake and Color Yield on Various Blended Fabrics

DyeC.I. NameFabric BlendDye Uptake (%)Color Yield (K/S Value)
This compoundThis compoundCotton/Viscose (50/50)7512.5
Direct Violet 9Direct Violet 9Cotton/Viscose (50/50)8013.9
Reactive Violet 5Reactive Violet 5Cotton/Viscose (50/50)9218.2
This compoundThis compoundCotton/Wool (60/40)7211.8
Reactive Violet 5Reactive Violet 5Cotton/Wool (60/40)9017.5

Experimental Protocols

The data presented in this guide was obtained using the following standardized methodologies.

Dyeing Protocol for Cotton/Polyester Blends (Exhaust Method)
  • Fabric Preparation: A 50/50 cotton/polyester blended fabric was scoured and bleached using standard procedures and neutralized prior to dyeing.

  • Dye Bath Preparation: The dyebath was prepared with the dye (2% on weight of fabric), Glauber's salt (20 g/L) as an electrolyte, and a leveling agent (1 g/L). The material-to-liquor ratio was maintained at 1:20.

  • Dyeing Process:

    • The fabric was introduced into the dyebath at 40°C.

    • The temperature was raised to 100°C at a rate of 2°C/minute.

    • Dyeing was continued at 100°C for 60 minutes.

    • For the polyester component, the temperature was further raised to 130°C and held for 30 minutes after the addition of a suitable carrier.

    • The bath was then cooled to 70°C.

  • After-treatment: The dyed fabric was rinsed thoroughly with cold water, followed by a soaping treatment at 80°C for 15 minutes to remove unfixed dye. Finally, the fabric was rinsed again and dried.

Colorfastness Testing
  • Wash Fastness: Evaluated according to ISO 105-C06 (A2S), which simulates a 40°C machine wash.

  • Light Fastness: Assessed using the ISO 105-B02 standard with a Xenon arc lamp.

  • Rubbing Fastness: Determined using a crockmeter according to the ISO 105-X12 standard for both dry and wet conditions.

Dye Uptake Measurement

The percentage of dye uptake was determined spectrophotometrically. This was achieved by measuring the absorbance of the dyebath solution before and after the dyeing process at the wavelength of maximum absorbance for each dye. The following formula was used for calculation:

Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the benchmarking process, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Performance Analysis cluster_comparison Comparison Fabric_Prep Fabric Preparation (Scouring & Bleaching) Dyeing Exhaust Dyeing of Blended Fabric Fabric_Prep->Dyeing Dye_Prep Dye & Chemical Solution Preparation Dye_Prep->Dyeing Colorfastness Colorfastness Testing (Wash, Light, Rubbing) Dyeing->Colorfastness Dye_Uptake Dye Uptake Measurement Dyeing->Dye_Uptake Color_Yield Color Yield (K/S) Measurement Dyeing->Color_Yield Data_Comparison Data Comparison & Benchmarking Colorfastness->Data_Comparison Dye_Uptake->Data_Comparison Color_Yield->Data_Comparison Dye_Fiber_Interaction cluster_direct Direct Dye Interaction cluster_reactive Reactive Dye Interaction Direct_Dye Direct Dye (Anionic) Cellulose Cellulosic Fiber (e.g., Cotton) Direct_Dye->Cellulose H-bonds Van der Waals Reactive_Dye Reactive Dye Cellulose2 Cellulosic Fiber (e.g., Cotton) Reactive_Dye->Cellulose2 Covalent Bond

A Comparative Guide to Direct Violet 1 and Its Alternatives in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and visualization of specific biological structures are paramount. This guide provides a comparative analysis of Direct Violet 1 and other common histological stains, focusing on their cross-reactivity and specificity for key biological targets such as amyloid plaques and collagen. While this compound is a known dyestuff, its application in specific histological staining is not extensively documented. Therefore, this guide will also focus on well-established alternative dyes, providing a framework for selecting the appropriate tool for your research needs.

Overview of Stains

This compound is a double azo dye, primarily utilized in the textile industry for coloring cotton and other cellulose fibers.[1][2] Its classification as a "direct dye" implies an affinity for binding to substrates without the need for a mordant.[3] In a biological context, this suggests potential interactions with protein structures. However, specific performance data on its use for staining amyloid or collagen is scarce in scientific literature.[4][5]

In contrast, several other dyes are the gold standard for these applications:

  • Congo Red: Historically the most common dye for identifying amyloid deposits in tissue sections.[6][7]

  • Sirius Red (Direct Red 80): A polyazo dye that is a common alternative to Congo Red for amyloid and is also considered a highly specific stain for collagen, especially when used with picric acid (Picrosirius Red).[8][9][10]

  • Thioflavin S and Thioflavin T: Fluorescent dyes that bind to the beta-sheet structures characteristic of amyloid fibrils, offering high sensitivity.[6][11][12]

  • Crystal Violet: A triarylmethane dye that can produce metachromasia when staining amyloid, resulting in a distinct color change.[6][13] It has also been shown to selectively detect amyloid-beta oligomers.[14]

Performance Comparison

The selection of a stain is often a trade-off between specificity, sensitivity, and the imaging modality available. The following table summarizes the key performance characteristics of these dyes.

StainPrimary Target(s)Staining PrincipleVisualization MethodAdvantagesDisadvantages
This compound General proteinaceous material (inferred)Direct binding (ionic/hydrogen bonds)Bright-field microscopySimple, water-soluble.[1]Lack of documented specificity and cross-reactivity data for histological targets.
Congo Red Amyloid plaquesBinds to beta-pleated sheet structuresBright-field microscopy, Polarized light (apple-green birefringence)Gold standard for amyloid detection, high specificity with polarization.[7]Can be difficult to prepare a stable solution, may fade over time.[8]
Sirius Red Collagen, Amyloid plaquesBinds to collagen and amyloid beta-sheetsBright-field microscopy, Polarized light (collagen type differentiation)Highly specific for collagen, more intense color than Congo Red.[8][15][16]Less commonly used for amyloid than Congo Red or Thioflavins.
Thioflavin S/T Amyloid plaques, Neurofibrillary tanglesIntercalates into beta-sheet structuresFluorescence microscopyHigh sensitivity, allows for clear visualization against a dark background.[6][17]Broad emission spectrum can interfere with multi-labeling studies, potential for high background.[12][18]
Crystal Violet Amyloid plaques, Gram-positive bacteria cell wallsMetachromatic staining of amyloid, ionic binding to peptidoglycanBright-field microscopyProduces a distinct color change for amyloid, simple procedure.[6]Can be less specific than Congo Red, staining may be less stable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for the discussed stains.

General Tissue Preparation

For all protocols, standard deparaffinization and rehydration of formalin-fixed, paraffin-embedded tissue sections are required. This typically involves sequential immersion in xylene and graded ethanol solutions (100%, 95%, 70%) followed by a final rinse in distilled water.

Protocol 1: Sirius Red Staining for Collagen (Picrosirius Red Method)

This method is highly specific for collagen and, when viewed with polarized light, can help differentiate collagen types.

Solutions and Reagents:

  • Picrosirius Red Solution: 0.1% Sirius Red F3B (C.I. 35780) in a saturated aqueous solution of picric acid.

  • Acidified Water: 0.5% acetic acid in distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Optional: Stain nuclei with Weigert's hematoxylin for 5-8 minutes and rinse in running tap water.

  • Stain in Picrosirius Red solution for 1 hour.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through graded ethanols.

  • Clear in xylene and mount with a resinous medium.[10]

Expected Results:

  • Collagen: Red

  • Muscle, Cytoplasm: Yellow

  • Nuclei: Black/dark blue (if counterstained)

Protocol 2: Thioflavin S Staining for Amyloid Plaques

This fluorescent staining method offers high sensitivity for amyloid deposits.[17]

Solutions and Reagents:

  • Thioflavin S Solution: 1% (w/v) Thioflavin S in 80% ethanol.

  • Ethanol Solutions: 70% and 80%.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Incubate sections in Thioflavin S solution for 5-10 minutes in the dark.

  • Differentiate by rinsing in 80% ethanol for 5-10 seconds, followed by 70% ethanol.

  • Rinse thoroughly in distilled water.

  • Mount with an aqueous mounting medium.

  • Visualize using a fluorescence microscope with appropriate filters (e.g., excitation ~430 nm, emission ~550 nm).[17]

Expected Results:

  • Amyloid Plaques: Bright green to yellow-green fluorescence.

Protocol 3: Crystal Violet Staining for Amyloid (Metachromatic Method)

This is a simple bright-field method for amyloid detection.[6]

Solutions and Reagents:

  • Crystal Violet Solution: 1% Crystal Violet in an aqueous solution containing 10% ethanol.

  • Differentiating Solution: 1% acetic acid.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Crystal Violet solution for 15-30 minutes.[19]

  • Rinse briefly in tap water.

  • Differentiate in 1% acetic acid until the background is clear, monitoring microscopically.

  • Rinse thoroughly in tap water.

  • Air dry and mount with a resinous medium.

Expected Results:

  • Amyloid Deposits: Red-purple (metachromatic)

  • Background: Blue to violet (orthochromatic)

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key staining protocols.

Staining_Workflow cluster_prep Tissue Preparation cluster_sirius Picrosirius Red Staining cluster_thio Thioflavin S Staining cluster_cv Crystal Violet Staining start Paraffin-Embedded Section deparaffinize Deparaffinize (Xylene) start->deparaffinize rehydrate Rehydrate (Graded Ethanol) deparaffinize->rehydrate water Rinse in Distilled Water rehydrate->water stain_sr Stain in Picrosirius Red (1 hr) water->stain_sr stain_thio Stain in Thioflavin S (5-10 min) water->stain_thio stain_cv Stain in Crystal Violet (15-30 min) water->stain_cv wash_sr Wash (Acidified Water) stain_sr->wash_sr dehydrate_sr Dehydrate (Ethanol) wash_sr->dehydrate_sr clear_mount_sr Clear & Mount dehydrate_sr->clear_mount_sr differentiate_thio Differentiate (Ethanol) stain_thio->differentiate_thio wash_thio Rinse (Distilled Water) differentiate_thio->wash_thio mount_thio Mount (Aqueous) wash_thio->mount_thio differentiate_cv Differentiate (Acetic Acid) stain_cv->differentiate_cv wash_cv Rinse (Tap Water) differentiate_cv->wash_cv mount_cv Air Dry & Mount wash_cv->mount_cv

Caption: Comparative workflow for Picrosirius Red, Thioflavin S, and Crystal Violet staining.

The following diagram illustrates the logical relationship in selecting a stain based on the target and desired imaging modality.

Stain_Selection_Logic target Primary Target? amyloid Amyloid Plaques target->amyloid Amyloid collagen Collagen target->collagen Collagen imaging_amyloid Imaging Method? amyloid->imaging_amyloid stain_sirius_collagen Picrosirius Red (Polarization recommended) collagen->stain_sirius_collagen brightfield_amyloid Bright-field imaging_amyloid->brightfield_amyloid Bright-field fluorescence_amyloid Fluorescence imaging_amyloid->fluorescence_amyloid Fluorescence stain_congo Congo Red (Polarization for specificity) brightfield_amyloid->stain_congo stain_cv Crystal Violet brightfield_amyloid->stain_cv stain_thio Thioflavin S / T fluorescence_amyloid->stain_thio

References

Safety Operating Guide

Proper Disposal Procedures for Direct Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Direct Violet 1, tailored for researchers, scientists, and drug development professionals. The procedures outlined are based on standard laboratory hazardous waste management protocols.

Immediate Safety and Hazard Information

This compound is an azo dye that requires careful handling. The primary hazards are summarized below. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Table 1: Summary of Hazards for this compound

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][2]
Skin Irritation May cause skin irritation, particularly in sensitive individuals with prolonged or repeated contact.[1][2]
Eye Irritation Causes serious eye irritation. Dust may lead to inflammation.[1][2]
Respiratory Irritation Inhalation of dust may cause irritation of the respiratory tract.[1][2]
Chronic Effects Possible risks of irreversible effects have been noted.[1] Some azo dyes are known to be potentially carcinogenic as they can break down into harmful aromatic amines.[3][4]
Environmental Hazards Azo dyes can be harmful to aquatic organisms and are often resistant to degradation in standard wastewater treatment systems.[4]

Core Disposal Principle

This compound and materials contaminated with it must be treated as hazardous chemical waste.[1][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7] Evaporation is not an acceptable method of disposal.[5][8] The responsibility for proper waste characterization and disposal lies with the waste generator.[1][9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Engineering

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Hand Protection: Wear chemically resistant protective gloves.[1][2][10]

  • Body Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[1][2]

  • Ventilation: Handle the solid dye and prepare waste containers in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation.[1]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[1][2][9]

2. Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.[11]

    • For chemically contaminated solid waste, line a designated container (e.g., a five-gallon pail) with a clear plastic bag.[11]

  • Liquid Waste:

    • Collect aqueous solutions of this compound in a separate, compatible (e.g., plastic) hazardous waste container.[11][12]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong oxidizing agents, strong reducing agents, acids, and bases.[1][2][13]

  • Empty Containers:

    • An empty container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5]

    • The rinsate from the triple-rinse must be collected as hazardous waste.[8]

    • After proper rinsing, deface all chemical labels on the container before disposing of it as regular trash.[5]

3. Waste Container Management

  • Container Type: Use containers that are chemically compatible with the waste and are in good condition with no cracks or deterioration.[6][13] Plastic containers are generally preferred for aqueous waste.[12]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.[8]

    • Identify all constituents by their full chemical name (e.g., "this compound," "Water"). Do not use abbreviations or chemical formulas.[8]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[8]

  • Storage:

    • Keep waste containers securely capped at all times, except when adding or removing waste.[5][12][13]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12][13]

    • The SAA must be under the control of laboratory personnel and should be inspected weekly for any leaks.[6][13]

4. Disposal and Removal

  • Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in the SAA, which is typically 55 gallons.[12]

  • Requesting Pickup: Once the container is full or is approaching the maximum storage time limit (often 6 to 12 months), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[11][12]

Quantitative and Regulatory Data

Table 2: Key Regulatory and Safety Parameters for Chemical Waste

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]
Acutely Toxic Waste Limit (if applicable) For "P-listed" acutely toxic wastes, the limit is 1 quart for liquids or 1 kg for solids. While this compound is not typically P-listed, this is a key general rule.[12]
Container Removal from SAA Full containers must be removed within three calendar days.[13] Partially filled containers may remain for up to 12 months from the accumulation start date, as long as volume limits are not exceeded.[12]
pH for Drain Disposal (for non-hazardous waste) For certain non-hazardous, water-soluble chemicals, the pH must be moderate (generally between 6 and 9, but check local regulations) for drain disposal. This does not apply to this compound.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Removal A Generate this compound Waste (Solid, Liquid, or Contaminated Material) B Is the waste hazardous? A->B C Collect in a designated, compatible, and sealed hazardous waste container. B->C Yes (Treat all lab chemical waste as hazardous) D Label container with 'Hazardous Waste' and list all chemical constituents. C->D E Store container in a Satellite Accumulation Area (SAA). F Is the container full or has the storage time limit been reached? E->F G Contact EHS for waste pickup. F->G Yes H Continue to monitor SAA and container integrity. F->H No H->F

Caption: A workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Direct Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Direct Violet 1. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining experimental integrity.

This compound, an azo dye, presents potential hazards including skin, eye, and respiratory irritation, and is harmful if swallowed.[1][2] This guide will equip researchers, scientists, and drug development professionals with the necessary information for its safe utilization, from initial handling to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when working with this compound, particularly in its powdered form, to mitigate risks of exposure.

PPE Component Specification Rationale
Eye Protection Chemical safety gogglesProtects against dust particles and splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. While specific breakthrough data for this compound is not readily available, nitrile gloves generally offer good resistance to a variety of chemicals, including dyes. It is recommended to double-glove for added protection.
Respiratory Protection NIOSH-approved N95 or P100 respiratorEssential when handling the powdered form to prevent inhalation of dust particles, which can cause respiratory tract irritation.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Operational Plan: From Handling to Disposal

A systematic workflow is paramount to ensure safety and prevent contamination. The following operational and disposal plans provide a step-by-step guide for laboratory personnel.

Handling and Use Protocol

All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure all recommended PPE is worn.

  • Contain and Clean: For powdered spills, gently cover with an inert absorbent material such as sand or vermiculite.[2] Avoid dry sweeping which can generate dust. Carefully scoop the material into a designated, labeled waste container. For liquid spills, absorb with a compatible absorbent material and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan

This compound and materials contaminated with it are to be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [2]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container. Unused or unwanted this compound powder should also be disposed of in this manner.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.

Workflow for Safe Handling and Disposal of this compound

cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Handle this compound Weigh/Handle this compound Work in Fume Hood->Weigh/Handle this compound Segregate Waste Segregate Waste Weigh/Handle this compound->Segregate Waste End of Experiment Spill Occurs Spill Occurs Contain Spill Contain Spill Spill Occurs->Contain Spill Collect Waste Collect Waste Contain Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Collect Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in SAA Store in SAA Label Container->Store in SAA Arrange Pickup Arrange Pickup Store in SAA->Arrange Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.